Fmoc-Thr(tBu)-OH
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZOLWEQBVPVDPR-VLIAUNLRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501218229 | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
71989-35-0 | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=71989-35-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(9-Fluorenylmethoxycarbonyl)-O-tert-butylthreonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501218229 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[(9H-fluoren-9-ylmethoxy)carbonyl]-O-isopropyl-L-threonine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.307 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
The Role of Fmoc-Thr(tBu)-OH in Peptide Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of synthetic peptide chemistry, the strategic use of protected amino acids is paramount to achieving high-yield, high-purity target peptides. Among the repertoire of building blocks for Fmoc-based solid-phase peptide synthesis (SPPS), Fmoc-Thr(tBu)-OH holds a critical position. This derivative of threonine is engineered with two key protecting groups that enable its seamless incorporation into a growing peptide chain, while preventing undesirable side reactions. This technical guide provides an in-depth exploration of the use of this compound in peptide synthesis, covering its fundamental role, the significance of its protecting groups, detailed experimental protocols, and potential side reactions.
The Core Principle: Orthogonal Protection in Fmoc/tBu Strategy
The successful application of this compound in SPPS hinges on the principle of orthogonal protection. This strategy employs two different classes of protecting groups that can be removed under distinct chemical conditions.
-
The Fmoc (9-fluorenylmethyloxycarbonyl) Group: This group shields the α-amino group of the threonine. It is base-labile and is typically removed using a solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF). This deprotection step is performed at each cycle of the synthesis to expose the amino group for the subsequent coupling reaction.
-
The tBu (tert-butyl) Group: This group protects the hydroxyl (-OH) functional group on the side chain of threonine. The tBu group is acid-labile and remains intact during the repetitive base-mediated Fmoc deprotection steps. It is cleaved at the final stage of the synthesis, concurrently with the cleavage of the peptide from the solid support, using a strong acid cocktail, most commonly based on trifluoroacetic acid (TFA).
This orthogonality ensures that the side chain of threonine remains protected throughout the peptide assembly, preventing it from participating in unwanted chemical reactions.
The Significance of the Tert-butyl (tBu) Protecting Group
The hydroxyl group of threonine is nucleophilic and, if left unprotected, can lead to several side reactions during peptide synthesis. The tBu group effectively prevents these by sterically hindering the hydroxyl group and reducing its nucleophilicity. The primary side reactions mitigated by the use of the tBu protecting group include:
-
O-acylation: The unprotected hydroxyl group can be acylated by the activated carboxyl group of the incoming amino acid, leading to the formation of branched peptides and termination of the desired linear peptide chain.
-
O-sulfonation: During the final TFA cleavage, particularly when using arginine derivatives with Pmc or Mtr protecting groups, sulfonic acid byproducts can be generated. These can react with the unprotected hydroxyl group of threonine, leading to the formation of O-sulfo-threonine residues[1].
-
Formation of Oxazolidinones: Under certain basic conditions, an unprotected N-terminal threonine residue can undergo an intramolecular cyclization to form a 2-oxazolidinone derivative, which can complicate the synthesis and purification of the target peptide[2].
Data Presentation
While direct quantitative comparisons of coupling efficiency and deprotection kinetics for this compound across various conditions are not extensively tabulated in the literature, the following tables summarize key properties and qualitative performance based on established knowledge in peptide synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₇NO₅ | |
| Molecular Weight | 397.47 g/mol | [3] |
| Appearance | White to off-white powder | |
| Melting Point | 135-139 °C | [3] |
| Optical Rotation | [α]²⁰/D +16±1°, c = 1% in ethyl acetate |
Table 2: General Solubility of Fmoc-Amino Acids in Common SPPS Solvents
| Solvent | General Solubility | Notes |
| N,N-Dimethylformamide (DMF) | Good to excellent for most Fmoc-amino acids. | A polar aprotic solvent that effectively solvates the protected amino acids. Can degrade over time to produce dimethylamine, which can cause premature Fmoc deprotection[3][4]. |
| N-Methyl-2-pyrrolidone (NMP) | Good to excellent for most Fmoc-amino acids. | More polar and less volatile than DMF, often preferred for its higher solvating power, especially for hydrophobic sequences. Some Fmoc-amino acids may exhibit greater decomposition in NMP over extended periods compared to DMF[3][4]. |
| Dichloromethane (DCM) | Limited for many Fmoc-amino acids. | Less polar and generally not a good solvent for Fmoc-amino acids. More commonly used for washing steps. |
Table 3: Comparison of Common Coupling Reagents for this compound Incorporation
| Coupling Reagent | Additive | General Efficiency for Hindered Amino Acids | Notes |
| HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) | HOAt (1-Hydroxy-7-azabenzotriazole) | Very High | Generally considered one of the most efficient coupling reagents, especially for sterically hindered amino acids like threonine. Rapid coupling times and low racemization. |
| HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) | HOBt (1-Hydroxybenzotriazole) | High | A widely used and effective coupling reagent. Slightly less reactive than HATU but a cost-effective choice for many applications. |
| DIC/Oxyma (Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate) | OxymaPure® | High | A carbodiimide-based activation method. The addition of OxymaPure enhances coupling efficiency and suppresses racemization. Considered a safer alternative to benzotriazole-based additives. |
| PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) | HOBt | High | A phosphonium salt-based reagent that is also very effective for hindered couplings. |
Experimental Protocols
The following are generalized protocols for the incorporation of this compound into a peptide chain using manual solid-phase peptide synthesis.
Protocol 1: Fmoc Deprotection
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.
-
Initial Deprotection: Drain the DMF and add a 20% solution of piperidine in DMF to the resin. Agitate for 3-5 minutes.
-
Main Deprotection: Drain the piperidine solution and add a fresh 20% solution of piperidine in DMF. Agitate for 15-20 minutes.
-
Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.
Protocol 2: Coupling of this compound using HATU
-
Activation: In a separate vessel, dissolve this compound (3-5 equivalents relative to the resin loading), HATU (2.9-4.9 equivalents), and a hindered base such as N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine (6-10 equivalents) in DMF. Allow the solution to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the reaction vessel for 1-2 hours at room temperature. For difficult couplings, the reaction time can be extended or a double coupling can be performed.
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.
-
Monitoring (Optional): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction (absence of free primary amines).
Protocol 3: Final Cleavage and Global Deprotection
-
Resin Preparation: After the final Fmoc deprotection and washing, wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is Reagent K: TFA/water/phenol/thioanisole/1,2-ethanedithiol (82.5:5:5:5:2.5). For peptides without sensitive residues, a simpler cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5) can be used.
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10 mL per gram of resin) and agitate at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide from the filtrate by adding cold diethyl ether.
-
Isolation: Centrifuge the suspension to pellet the crude peptide, decant the ether, and wash the peptide pellet with cold ether. Dry the crude peptide under vacuum.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
This compound is an indispensable building block in modern solid-phase peptide synthesis. Its orthogonal protecting group strategy, with the base-labile Fmoc group and the acid-labile tBu group, allows for the efficient and controlled assembly of complex peptides. The use of the tBu group on the threonine side chain is crucial for preventing unwanted side reactions, thereby ensuring the synthesis of the target peptide with high purity and yield. A thorough understanding of the principles of its use, coupled with optimized experimental protocols, is essential for researchers, scientists, and drug development professionals working in the field of peptide chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. [Side reactions in peptide synthesis. V. O-sulfonation of serine and threonine during removal of pmc- and mtr-protecting groups from arginine residues in fmoc-solid phase synthesis] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
An In-depth Technical Guide to Fmoc-Thr(tBu)-OH: Properties, Structure, and Application
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and practical applications of N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH), a critical building block in modern peptide synthesis.
Core Chemical Properties and Structure
This compound is a derivative of the amino acid L-threonine, strategically modified with two key protecting groups: the fluorenylmethyloxycarbonyl (Fmoc) group at the α-amino position and a tert-butyl (tBu) group on the side-chain hydroxyl function. This dual protection scheme is fundamental to its widespread use in Fmoc-based solid-phase peptide synthesis (SPPS), the dominant methodology for the chemical synthesis of peptides.[1] The Fmoc group provides temporary protection of the N-terminus and can be removed under mild basic conditions, while the acid-labile tBu group offers semi-permanent protection of the threonine side-chain, preventing unwanted side reactions during peptide elongation.[2]
Quantitative Data Summary
The key physicochemical properties of this compound are summarized in the table below for quick reference.
| Property | Value |
| Molecular Formula | C₂₃H₂₇NO₅[3] |
| Molecular Weight | 397.46 g/mol [4] |
| Appearance | White to off-white powder |
| Melting Point | ~130 °C |
| Optical Rotation ([α]20/D) | +16 ± 1° (c = 1% in ethyl acetate)[4] |
| CAS Number | 71989-35-0[3][5] |
| EC Number | 276-261-1[4][5] |
| Storage Temperature | 2-8°C[4] |
Chemical Structure
The structural representation of this compound is provided below through its SMILES and InChI strings, which offer a standardized, machine-readable format for its chemical structure.
| Identifier | String |
| SMILES | C--INVALID-LINK----INVALID-LINK--C(O)=O[4] |
| InChI | 1S/C23H27NO5/c1-14(29-23(2,3)4)20(21(25)26)24-22(27)28-13-19-17-11-7-5-9-15(17)16-10-6-8-12-18(16)19/h5-12,14,19-20H,13H2,1-4H3,(H,24,27)(H,25,26)/t14-,20+/m1/s1[4] |
Experimental Protocols in Solid-Phase Peptide Synthesis
This compound is a cornerstone of SPPS. The following protocols provide a detailed methodology for its incorporation into a growing peptide chain.
General Workflow of Fmoc-SPPS
The iterative process of extending a peptide chain using Fmoc-amino acids on a solid support is depicted in the workflow diagram below.
Detailed Methodologies
2.2.1. Fmoc-Deprotection
This procedure details the removal of the N-terminal Fmoc group from the resin-bound peptide.
-
Reagents:
-
20% (v/v) Piperidine in N,N-Dimethylformamide (DMF)
-
DMF
-
-
Procedure:
-
To the peptide-resin in a reaction vessel, add a solution of 20% piperidine in DMF.
-
Agitate the mixture for 7 minutes at room temperature.[6]
-
Drain the solution from the reaction vessel.
-
Add a fresh portion of the 20% piperidine in DMF solution and agitate for another 7 minutes.
-
Drain the solution and wash the resin thoroughly with DMF (5 times) to remove all traces of piperidine and dibenzofulvene-piperidine adduct.[6]
-
2.2.2. Coupling of this compound using HCTU
This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide-resin. HCTU (2-(6-Chloro-1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium hexafluorophosphate) is a highly efficient coupling reagent.[7][8][9]
-
Reagents:
-
This compound (4 equivalents relative to resin loading)
-
HCTU (3.9 equivalents)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (8 equivalents)
-
DMF
-
-
Procedure:
-
In a separate vessel, dissolve this compound and HCTU in DMF.
-
Add the base (DIPEA or 2,4,6-Collidine) to the solution to activate the amino acid. The solution may change color.
-
Immediately add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the mixture for 15-60 minutes at room temperature. Longer coupling times may be necessary for sterically hindered residues.[6]
-
Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).
-
2.2.3. Cleavage and Side-Chain Deprotection
This final step cleaves the synthesized peptide from the solid support and removes the side-chain protecting groups.
-
Reagents:
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS) (as a scavenger)
-
Water
-
-
Procedure:
-
Prepare a cleavage cocktail of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).[10]
-
Add the cleavage cocktail to the dried peptide-resin.
-
Gently agitate the mixture for 2-3 hours at room temperature.[10]
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Precipitate the peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide pellet under vacuum.
-
Application in Drug Development: Synthesis of Conantokin-T
This compound is an essential building block in the synthesis of numerous therapeutic peptides. A notable example is Conantokin-T , a 21-amino acid peptide isolated from the venom of the cone snail Conus tulipa.[11] Conantokins are potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, a ligand-gated ion channel crucial for synaptic plasticity, learning, and memory.[12][13][14]
Conantokin-T and the NMDA Receptor Signaling Pathway
The NMDA receptor is a key player in excitatory neurotransmission in the central nervous system. Its overactivation can lead to excitotoxicity and has been implicated in various neurological disorders. Conantokin-T exerts its therapeutic potential by inhibiting the NMDA receptor-mediated influx of calcium ions (Ca²⁺) into neurons.[11][13]
The signaling pathway affected by Conantokin-T is illustrated below.
By blocking the NMDA receptor, Conantokin-T and its analogs can mitigate the downstream effects of excessive glutamate signaling, including the activation of calcium-dependent enzymes like CaMKII and subsequent changes in gene expression.[15] This mechanism of action makes conantokins promising leads for the development of drugs to treat conditions such as epilepsy, chronic pain, and neurodegenerative diseases.[15] The chemical synthesis of Conantokin-T and its variants, which often involves the incorporation of threonine residues, relies heavily on the use of this compound.
References
- 1. chempep.com [chempep.com]
- 2. peptide.com [peptide.com]
- 3. This compound [himedialabs.com]
- 4. ≥98.0% (HPLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 5. severnbiotech.com [severnbiotech.com]
- 6. chem.uci.edu [chem.uci.edu]
- 7. Fast conventional Fmoc solid-phase peptide synthesis with HCTU - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. americanlaboratory.com [americanlaboratory.com]
- 10. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 11. Conantokin-T, a naturally peptidic NMDA receptor antagonist - Creative Peptides [creative-peptides.com]
- 12. Kinetic and mechanistic characterization of NMDA receptor antagonism by replacement and truncation variants of the conantokin peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Conantokin - Wikipedia [en.wikipedia.org]
- 14. Conantokins: peptide antagonists of NMDA receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Conantokin Peptide Con-T[M8Q] Inhibits Morphine Dependence with High Potency and Low Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Fmoc-Thr(tBu)-OH: Properties and Applications in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fmoc-Thr(tBu)-OH, chemically known as N-α-9-fluorenylmethoxycarbonyl-O-tert-butyl-L-threonine, is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its strategic application of orthogonal protecting groups—the base-labile Fmoc group for the α-amino function and the acid-labile tert-butyl group for the threonine side-chain hydroxyl—affords precise control during the stepwise elongation of peptide chains. This technical guide provides a comprehensive overview of the physicochemical properties of this compound and a detailed methodology for its application in peptide synthesis, catering to the needs of researchers and professionals in drug development and biochemical research.
Physicochemical and Quantitative Data
The fundamental properties of this compound are summarized in the table below, providing essential data for its handling, storage, and application in synthetic protocols.
| Property | Value |
| Molecular Formula | C₂₃H₂₇NO₅[1][2][3][4] |
| Molecular Weight | 397.46 g/mol [1][2][5] |
| CAS Number | 71989-35-0[1][2][3][4][5] |
| Appearance | White to off-white crystalline powder[2][6] |
| Melting Point | 125 - 135 °C[6] |
| Optical Rotation ([α]D²⁰) | +16 ± 2° (c=1 in EtOAc)[6] |
| Purity | ≥99% (typically by HPLC) |
| Storage Conditions | 2–8 °C in a sealed container |
Application in Solid-Phase Peptide Synthesis (SPPS)
This compound is a standard building block in the Fmoc/tBu strategy of SPPS. The general workflow involves the sequential addition of Fmoc-protected amino acids to a growing peptide chain anchored to a solid support (resin).
Experimental Protocol: Coupling of this compound
This protocol outlines a representative procedure for the coupling of this compound to a resin-bound peptide chain with a free N-terminal amine on a 0.1 mmol scale.
Materials:
-
Resin with N-terminal deprotected peptide (0.1 mmol)
-
This compound
-
2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)
-
N,N-Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
Reaction vessel for manual or automated synthesis
Procedure:
-
Resin Preparation:
-
The peptide-resin from the previous cycle should have its Fmoc group removed, yielding a free amine. This is typically achieved by treating the resin twice with a 20% piperidine in DMF solution (for 5 and 10 minutes respectively).
-
Wash the deprotected peptide-resin thoroughly with DMF (5-6 times) to remove residual piperidine.
-
-
Activation of this compound:
-
In a separate vessel, dissolve this compound (e.g., 4 equivalents, ~0.4 mmol, ~159 mg) and an activating agent such as HBTU (e.g., 3.9 equivalents, ~0.39 mmol, ~148 mg) in DMF (e.g., 2 mL).
-
Add a base, typically DIPEA (e.g., 8 equivalents, ~0.8 mmol, ~139 µL), to the amino acid solution.
-
Allow the activation to proceed for a few minutes at room temperature. The solution may change color.
-
-
Coupling Reaction:
-
Add the activated this compound solution to the washed peptide-resin.
-
Agitate the mixture using a shaker or nitrogen bubbling for 1-2 hours at room temperature to ensure the coupling reaction goes to completion.
-
-
Washing:
-
After the coupling period, drain the reaction solution from the vessel.
-
Wash the peptide-resin extensively with DMF (5-6 times) to remove any unreacted reagents and by-products.
-
A final wash with DCM can be performed to prepare the resin for the next deprotection step or for storage.
-
-
Monitoring the Coupling (Optional):
-
A small sample of the resin can be taken and subjected to a Kaiser test (ninhydrin test) to check for the presence of free primary amines. A negative result (e.g., yellow beads) indicates a successful coupling reaction.
-
Upon completion of the washing step, the resin is ready for the N-terminal Fmoc deprotection of the newly added threonine residue, followed by the coupling of the subsequent amino acid in the peptide sequence.
Cleavage and Deprotection
Once the entire peptide sequence is assembled, the final step involves cleaving the peptide from the solid support and removing the acid-labile side-chain protecting groups, including the tert-butyl group from the threonine residue. This is typically achieved by treating the peptide-resin with a cleavage cocktail, most commonly containing trifluoroacetic acid (TFA) along with scavengers (e.g., water, triisopropylsilane) to prevent side reactions.
Conclusion
This compound is an indispensable reagent in the synthesis of peptides for research and therapeutic development. Its well-defined chemical properties and reliability in the standardized Fmoc/tBu SPPS protocol make it a cornerstone for the creation of complex peptide molecules. The provided data and protocols serve as a foundational guide for the effective utilization of this compound in laboratory settings.
References
- 1. peptide.com [peptide.com]
- 2. FMOC-O-tert-Butyl-L-threonine - Safety Data Sheet [chemicalbook.com]
- 3. severnbiotech.com [severnbiotech.com]
- 4. anaspec.com [anaspec.com]
- 5. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Peptide Synthesis [bio-protocol.org]
The Tert-Butyl (tBu) Protecting Group for Threonine Side Chains: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl (tBu) protecting group is a cornerstone in modern peptide synthesis, particularly within the widely adopted Fmoc/tBu orthogonal strategy. Its strategic use in masking the hydroxyl functionality of threonine residues is critical for the successful synthesis of complex peptides and is integral to the development of peptide-based therapeutics. This technical guide provides an in-depth overview of the tBu protecting group for threonine side chains, including quantitative data on its application, detailed experimental protocols, and a visual representation of its role in solid-phase peptide synthesis.
Core Concepts of tBu Protection for Threonine
In the realm of solid-phase peptide synthesis (SPPS), protecting reactive amino acid side chains is paramount to prevent unwanted side reactions during peptide chain elongation. The hydroxyl group of threonine is a nucleophile that, if left unprotected, can undergo acylation or other modifications. The tBu group serves as a bulky, acid-labile ether protecting group for this hydroxyl function.
The utility of the tBu group in conjunction with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for Nα-amino protection forms a robust orthogonal protection scheme.[1][2] This orthogonality is the key to its widespread use: the Fmoc group can be selectively removed with a base (commonly piperidine) at each step of peptide elongation, while the tBu group remains intact on the threonine side chain.[1] The tBu group is then typically removed during the final step of peptide synthesis, which involves cleavage of the peptide from the solid support using a strong acid, most often trifluoroacetic acid (TFA).[3][4]
Data Presentation
Synthesis of Fmoc-Thr(tBu)-OH
The preparation of this compound is a crucial first step for its incorporation into peptide synthesis. Various synthetic routes have been reported with differing yields.
| Starting Material | Key Reagents | Reported Yield | Reference |
| L-Threonine | Thionyl chloride, Methanol, Isobutene, Sulfuric acid, Fmoc-OSu | Not specified in a single sequence; multi-step process. | [5] |
| Z-Thr(tBu)-OH | H₂, Pd/C, Fmoc-OSu | 86.4% for the final step (Fmoc protection). | [6] |
| Fmoc-Thr-OH | Isobutylene, Sulfuric acid | Not explicitly stated for this direct reaction. | |
| (2R, 3S)-4,4,4-trifluoro-threonine derivative | Multi-step synthesis | ~30% overall yield for the protected fluorinated analog. | [7] |
| D-allothreonine | H₂SO₄, 2-methylpropene, Fmoc protection | 8% overall yield for the protected allo-threonine derivative. | [8] |
Cleavage and Deprotection of Thr(tBu)
The removal of the tBu group from the threonine side chain is accomplished by acidolysis. The efficiency of this process and the potential for side reactions are dependent on the composition of the cleavage cocktail and the reaction conditions.
| Cleavage Cocktail Composition | Conditions | Observations and Efficacy | Reference |
| TFA / H₂O / TIS (95:2.5:2.5) | Room Temperature, 1-2 hours | Standard and effective for most sequences.[3] | [3] |
| TFA / Thioanisole / EDT / Anisole (90:5:3:2) (Reagent R) | Room Temperature, 2-8 hours | Recommended for complex peptides and those with sensitive residues. | [4] |
| TFA / TFMSA / TIS / H₂O (89:1:2.5:7.5) | Room Temperature, 30 minutes | Increased acidity leads to faster cleavage but may increase side reactions. | [3] |
| Two-step: 1. TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) for 30 min | Room Temperature | Optimized to mitigate S-tert-butylation of Cysteine by scavenging tBu cations. Incomplete removal of tBu from Thr can occur with reduced TFA content. | [3] |
| 2. Addition of TFA to 80% for 150 min | |||
| 0.1 N HCl in Hexafluoroisopropanol (HFIP) | Room Temperature, 4 hours | A TFA-free alternative for cleavage and deprotection. | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound from Z-Thr(tBu)-OH
This protocol outlines the final step in one synthetic route to this compound.
Materials:
-
Z-Thr(tBu)-OH
-
Methanol
-
5% Palladium on carbon (Pd/C)
-
Hydrogen gas supply
-
N-(9-fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu)
-
Acetone
-
Water
-
Sodium carbonate
-
Ethyl acetate
-
Petroleum ether
Procedure:
-
Hydrogenation (Removal of Z group):
-
In a three-necked flask, dissolve Z-Thr(tBu)-OH (96g) in methanol (800 mL).
-
Add 5% Pd/C (8.3g).
-
React the mixture under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the reaction mixture to remove the Pd/C catalyst.
-
Evaporate the solvent under reduced pressure to obtain H-Thr(tBu)-OH. The yield is assumed to be quantitative for the next step.[6]
-
-
Fmoc Protection:
-
In a beaker, dissolve the obtained H-Thr(tBu)-OH (54g) in a mixture of acetone (500 mL) and water (300 mL).
-
Add sodium carbonate (41.4g) to the solution.
-
Add Fmoc-OSu (105g) and stir the reaction mixture until completion.
-
Extract the product with ethyl acetate (1000 mL).
-
Wash the organic layer with water (300 mL) and saturated brine solution (300 mL).
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Crystallize the product from petroleum ether to obtain this compound. A reported yield for a similar procedure is 86.4%.[6]
-
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Cycle with this compound
This protocol describes a single coupling cycle in an Fmoc-based SPPS.
Materials:
-
Fmoc-protected peptide-resin
-
20% Piperidine in N,N-dimethylformamide (DMF)
-
DMF
-
This compound
-
Coupling reagents (e.g., HBTU, HOBt, or HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM)
Procedure:
-
Resin Swelling: Swell the resin in DMF for at least 30 minutes.
-
Fmoc Deprotection:
-
Treat the resin with 20% piperidine in DMF for 5-10 minutes.
-
Drain the solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).
-
-
Coupling of this compound:
-
In a separate vessel, pre-activate this compound (3-5 equivalents relative to resin loading) with a suitable coupling reagent (e.g., HBTU/HOBt or HATU) and DIPEA in DMF for a few minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Allow the coupling reaction to proceed for 1-2 hours at room temperature with agitation.
-
Monitor the coupling completion using a qualitative test (e.g., Kaiser test).
-
-
Washing: Wash the resin with DMF and DCM to remove excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.
Protocol 3: Cleavage and Deprotection of a Peptide Containing Thr(tBu)
This protocol outlines the final cleavage of the peptide from the resin and the removal of the tBu protecting group.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., TFA/H₂O/Triisopropylsilane (TIS) 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Wash the final peptide-resin with DCM and dry it under vacuum.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 1-3 hours. The reaction time may need to be optimized depending on the peptide sequence.[4]
-
-
Peptide Precipitation:
-
Filter the resin and collect the TFA solution containing the cleaved peptide.
-
Precipitate the peptide by adding the TFA solution to a large volume of cold diethyl ether.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether multiple times to remove scavengers and organic byproducts.
-
-
Drying: Dry the crude peptide under vacuum. The peptide can then be purified by reverse-phase HPLC.
Mandatory Visualization
Caption: Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) Workflow for incorporating Thr(tBu).
Conclusion
The tert-butyl protecting group for the threonine side chain is an indispensable tool in the synthesis of peptides for research and drug development. Its stability under basic conditions and lability in strong acid provides the necessary orthogonality for the widely used Fmoc-based solid-phase peptide synthesis. A thorough understanding of the quantitative aspects of its introduction and cleavage, as well as adherence to optimized experimental protocols, is essential for maximizing peptide yield and purity. The careful selection of cleavage cocktails and scavengers is particularly critical to mitigate side reactions, ensuring the integrity of the final peptide product.
References
- 1. benchchem.com [benchchem.com]
- 2. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tools.thermofisher.com [tools.thermofisher.com]
- 5. CN109232321A - A kind of this compound preparation method - Google Patents [patents.google.com]
- 6. CN106631900A - Synthesis method of Fmoc-O-tert-butyl-L-threoninol - Google Patents [patents.google.com]
- 7. Enantioselective Synthesis of (2R, 3S)- and (2S, 3R)-4,4,4-trifluoro-N-Fmoc-O-tert-butyl-threonine and their Racemization-free Incorporation into Oligopeptides via Solid-phase Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. researchgate.net [researchgate.net]
A Technical Guide to Fmoc-Thr(tBu)-OH: Application in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH), a critical amino acid derivative for solid-phase peptide synthesis (SPPS). This document details its chemical properties, supplier information, and a thorough experimental protocol for its application in the synthesis of custom peptides, a cornerstone of modern drug discovery and development.
Core Compound Data
This compound is a derivative of the amino acid threonine, where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain hydroxyl group is protected by a tert-butyl (tBu) group. This orthogonal protection scheme is fundamental to the widely used Fmoc/tBu strategy in SPPS, allowing for the selective deprotection of the N-terminal Fmoc group under basic conditions while the acid-labile tBu group remains intact.
| Property | Value | Reference |
| CAS Number | 71989-35-0 | [1][2][3][4][5] |
| Molecular Formula | C₂₃H₂₇NO₅ | [1][2][4] |
| Molecular Weight | 397.46 g/mol | [1][2][5] |
| Appearance | White to off-white crystalline powder | |
| Purity | Typically ≥98% (HPLC) | [2][5] |
| Storage | 2-8°C |
Major Suppliers
A variety of chemical suppliers offer this compound, ensuring its availability for research and manufacturing purposes. The following table lists some of the major suppliers and their corresponding product numbers.
| Supplier | Product Number(s) |
| MedChemExpress | HY-W007706 |
| ChemScene | CS-W007706 |
| Aapptec Peptides | FAA113 |
| PolyOrg, Inc. | 06-2008 |
| Sigma-Aldrich (Merck) | 47622, 852000 |
| AltaBioscience | FAA17 |
| Molsyns Research | MRL-SC01018 |
| BLD Pharm | BD135896 |
Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS)
The following protocol outlines the general steps for the manual solid-phase synthesis of a peptide incorporating a threonine residue using this compound. This protocol is based on the well-established Fmoc/tBu chemistry.
Materials and Reagents:
-
This compound and other required Fmoc-protected amino acids
-
Rink Amide resin or other suitable solid support
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Coupling reagent, e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Cleavage cocktail, e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)
-
Cold diethyl ether
Procedure:
-
Resin Swelling: The solid support (e.g., Rink Amide resin) is swelled in DMF for 30-60 minutes in a reaction vessel.
-
Fmoc Deprotection: The Fmoc protecting group from the resin or the last coupled amino acid is removed by treating the resin with a 20% solution of piperidine in DMF. This is typically done in two steps: a brief initial treatment followed by a longer treatment of 10-20 minutes.
-
Washing: The resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
-
Amino Acid Coupling:
-
The Fmoc-amino acid to be coupled (in this case, this compound) is pre-activated by dissolving it in DMF with a coupling reagent (e.g., HBTU) and a base (e.g., DIPEA).
-
This activation mixture is then added to the deprotected resin.
-
The coupling reaction is allowed to proceed for 1-2 hours at room temperature with agitation.
-
-
Washing: The resin is washed with DMF to remove excess reagents and byproducts.
-
Repeat Cycle: Steps 2 through 5 are repeated for each subsequent amino acid in the peptide sequence.
-
Final Fmoc Deprotection: After the final amino acid has been coupled, the terminal Fmoc group is removed using the same deprotection procedure (Step 2).
-
Cleavage and Side-Chain Deprotection: The peptide is cleaved from the resin, and the side-chain protecting groups (including the tBu group on threonine) are simultaneously removed by treating the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% TIS) for 2-3 hours at room temperature.
-
Peptide Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and the ether is decanted. The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizing the Workflow
The following diagrams illustrate the key logical steps in the application of this compound within the context of solid-phase peptide synthesis.
References
Solubility Profile of Fmoc-Thr(tBu)-OH: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility of Fmoc-Thr(tBu)-OH, a critical parameter for its effective use in solid-phase peptide synthesis (SPPS). An understanding of its solubility in various organic solvents is essential for optimizing coupling reactions, ensuring high peptide purity, and achieving desirable yields. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a visual representation of the experimental workflow.
Core Concepts in Solubility for Peptide Synthesis
The solubility of protected amino acids, such as this compound, directly impacts the efficiency of peptide synthesis. Inadequate solubility can lead to several challenges, including:
-
Poor reaction kinetics: Incomplete dissolution of the amino acid derivative can slow down the coupling reaction, leading to lower yields.
-
Incomplete coupling: If the activated amino acid is not fully solubilized, it may not be readily available to react with the free amine on the growing peptide chain, resulting in deletion sequences.
-
Aggregation: Poorly soluble protected amino acids can contribute to the aggregation of the growing peptide chain on the solid support, further hindering reaction efficiency.
The choice of solvent is therefore a critical consideration in SPPS. N,N-Dimethylformamide (DMF) is a widely used solvent due to its excellent solvating properties for a broad range of protected amino acids. However, other solvents such as N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO), and dichloromethane (DCM) are also employed, either as alternatives or as co-solvents to address specific solubility challenges.
Solubility Data for this compound
While comprehensive quantitative solubility data for this compound across a wide range of organic solvents is not extensively documented in publicly available literature, a combination of qualitative statements from various suppliers and some specific quantitative values provides a useful solubility profile.
| Solvent | Abbreviation | Quantitative Solubility | Qualitative Solubility |
| N,N-Dimethylformamide | DMF | Not specified | Generally described as soluble. One source indicates it is "clearly soluble" at 0.5 M (25 mmole in 50 ml). |
| Dimethyl sulfoxide | DMSO | 100 mg/mL[1] | Soluble[1] |
| N-Methyl-2-pyrrolidone | NMP | Not specified | Often used as an alternative to DMF, suggesting good solubility for many Fmoc-amino acids. |
| Dichloromethane | DCM | Not specified | Soluble |
| Chloroform | CHCl₃ | Not specified | Soluble |
| Ethyl Acetate | EtOAc | Not specified | Soluble |
| Acetone | (CH₃)₂CO | Not specified | Soluble |
Note: The solubility of Fmoc-amino acids can be influenced by factors such as the purity of the solvent, temperature, and the specific crystalline form of the solute. It is always recommended to perform a small-scale solubility test before committing to a large-scale synthesis.
Experimental Protocols for Solubility Determination
A standardized and reproducible method for determining the solubility of Fmoc-amino acids is crucial for consistent results in peptide synthesis. The following is a detailed gravimetric method, which is a common and reliable technique for this purpose.
Principle
The gravimetric method determines solubility by creating a saturated solution of the solute in a specific solvent at a given temperature. A known volume of the saturated solution is then evaporated to dryness, and the mass of the remaining solute is measured.
Materials and Equipment
-
This compound
-
High-purity organic solvents (DMF, DMSO, NMP, DCM, etc.)
-
Analytical balance (readable to at least 0.1 mg)
-
Vials with screw caps (e.g., 2 mL or 4 mL)
-
Volumetric flasks and pipettes
-
Thermostatically controlled shaker or incubator
-
Syringe filters (0.2 µm or 0.45 µm, solvent-compatible)
-
Pre-weighed, solvent-resistant weighing dishes or vials
-
Vacuum oven or desiccator
Procedure
-
Preparation of Saturated Solution:
-
Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., 1 mL). The amount of solid should be sufficient to ensure that some undissolved material remains after equilibration.
-
Seal the vial tightly to prevent solvent evaporation.
-
Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). Periodically check to ensure undissolved solid is still present.
-
-
Sample Collection and Filtration:
-
Once equilibrium is reached, allow the vial to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully draw a known volume of the supernatant (the clear, saturated solution) using a pipette. To avoid disturbing the settled solid, it is advisable to take the sample from the upper portion of the solution.
-
Filter the collected supernatant through a syringe filter to remove any remaining microscopic solid particles. This step is critical for accurate results.
-
-
Gravimetric Analysis:
-
Dispense a precise volume of the filtered, saturated solution into a pre-weighed weighing dish or vial. Record the exact volume.
-
Place the weighing dish in a vacuum oven at a temperature sufficient to evaporate the solvent without degrading the this compound (e.g., 40-50 °C).
-
Once the solvent has completely evaporated, transfer the weighing dish to a desiccator to cool to room temperature.
-
Weigh the dish containing the dried solute on an analytical balance.
-
Repeat the drying and weighing steps until a constant weight is achieved.
-
-
Calculation of Solubility:
-
Calculate the mass of the dissolved this compound by subtracting the initial weight of the empty weighing dish from the final constant weight.
-
The solubility can then be expressed in various units, such as mg/mL or g/L, by dividing the mass of the solute by the volume of the saturated solution that was evaporated.
Solubility (mg/mL) = (Mass of dried solute in mg) / (Volume of saturated solution in mL)
-
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
This comprehensive guide provides researchers with the necessary information to effectively utilize this compound in their peptide synthesis endeavors. By understanding its solubility characteristics and employing standardized methods for its determination, scientists can optimize their synthetic protocols, leading to improved peptide quality and yields.
References
A Comprehensive Technical Guide to the Safe Handling of Fmoc-Thr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-α-Fmoc-O-tert-butyl-L-threonine, commonly abbreviated as Fmoc-Thr(tBu)-OH, is an essential amino acid derivative widely utilized in solid-phase peptide synthesis (SPPS). Its application is fundamental in the development of peptide-based therapeutics and research reagents. The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino group and the tert-butyl (tBu) protecting group on the threonine side chain hydroxyl group offer an orthogonal protection strategy, allowing for the selective deprotection and sequential addition of amino acids to a growing peptide chain.
This in-depth technical guide provides comprehensive safety and handling precautions for this compound, tailored for laboratory personnel, including researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and the integrity of experimental outcomes.
Hazard Identification and Classification
While this compound is not classified as a hazardous substance or mixture under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it is imperative to handle it with the care afforded to all laboratory chemicals.[1] Potential hazards, although minimal, may include:
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.[2][3]
-
Eye Contact: May cause eye irritation.[2]
Some suppliers classify the substance as very toxic to aquatic life with long-lasting effects.[4]
Physical and Chemical Properties
A summary of the key physical and chemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| CAS Number | 71989-35-0 | [4][5] |
| EC Number | 276-261-1 | [4][5] |
| Molecular Formula | C23H27NO5 | [2][5] |
| Molecular Weight | 397.46 g/mol | [5] |
| Appearance | White to off-white powder/solid | N/A |
| Odor | Characteristic | [4] |
| Melting Point/Freezing Point | No data available | N/A |
| Boiling Point and Boiling Range | Undetermined | [4] |
| Flash Point | Not applicable | [4] |
| Flammability (solid, gas) | Not applicable | [4] |
| Explosive Limits | Not determined | [4] |
| Vapor Pressure | Not determined | [4] |
| Density | Not determined | [4] |
| Solubility | No data available | N/A |
| pH | Not determined | [4] |
| Decomposition Temperature | Not determined | [4] |
Safe Handling and Storage
Proper handling and storage procedures are critical to maintaining the quality of this compound and ensuring the safety of laboratory personnel.
Engineering Controls
-
Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of dust.[2]
-
If user operations generate dust, use local exhaust ventilation to keep airborne levels below recommended exposure limits.[2]
-
Provide an eyewash station and safety shower in the immediate vicinity of the work area.
Personal Protective Equipment (PPE)
A comprehensive list of recommended personal protective equipment is provided in the table below.
| PPE Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | Protects against dust particles and splashes.[2] |
| Skin Protection | Impervious gloves (e.g., nitrile rubber). | Prevents skin contact.[5] |
| Lab coat or other protective clothing. | Protects skin and personal clothing from contamination.[2] | |
| Respiratory Protection | NIOSH-approved dust respirator (e.g., N95) if dust is generated. | Prevents inhalation of airborne particles.[2][5] |
Handling Procedures
Storage Conditions
-
Keep container tightly closed in a dry and well-ventilated place.[1][5]
-
Recommended storage temperature is 2-8 °C.[5]
Accidental Release and First Aid Measures
In the event of an accidental release or exposure, follow the procedures outlined below.
Accidental Release Measures
-
Personal Precautions: Wear appropriate personal protective equipment. Evacuate personnel to a safe area. Avoid breathing dust.[5]
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[5]
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal. Avoid generating dust.[2][5]
First Aid Measures
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2] |
| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[5] Wash off with soap and plenty of water.[2] |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6] Remove contact lenses, if present and easy to do. Continue rinsing. |
| Ingestion | Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[2] |
Fire Fighting and Disposal Considerations
Fire Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
-
Specific Hazards Arising from the Chemical: Hazardous decomposition products formed under fire conditions include carbon oxides and nitrogen oxides.[2]
-
Special Protective Equipment for Firefighters: Wear self-contained breathing apparatus for firefighting if necessary.[5]
Disposal Considerations
-
Dispose of waste material in accordance with local, state, and federal regulations.[5]
-
Do not dispose of with household garbage.[4]
-
Contact a licensed professional waste disposal service to dispose of this material.[6]
-
Contaminated packaging should be disposed of as unused product.
Experimental Protocols
The following protocols provide a general framework for the use of this compound in solid-phase peptide synthesis. Specific parameters may need to be optimized based on the peptide sequence and the solid support used.
Protocol 1: Manual Solid-Phase Peptide Synthesis (SPPS) - Coupling of this compound
This protocol describes a single coupling cycle for adding this compound to a growing peptide chain on a solid support.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound
-
Coupling reagent (e.g., HBTU, HATU, or DIC/HOBt)
-
Base (e.g., DIPEA or NMM)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
20% (v/v) Piperidine in DMF
-
Reaction vessel with a sintered glass frit
-
Shaker or vortexer
Procedure:
-
Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.
-
Fmoc Deprotection:
-
Drain the DMF.
-
Add the 20% piperidine in DMF solution to the resin.
-
Agitate the mixture for 5-10 minutes at room temperature.
-
Drain the piperidine solution.
-
Repeat the piperidine treatment for another 10-15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.
-
-
Coupling of this compound:
-
In a separate vial, dissolve this compound (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.
-
Add the base (e.g., DIPEA, 6-10 equivalents) to the solution and allow it to pre-activate for 1-2 minutes.
-
Add the activated this compound solution to the deprotected resin.
-
Agitate the mixture for 1-2 hours at room temperature.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin with DMF (3-5 times).
-
Wash the resin with DCM (3-5 times).
-
-
Confirmation of Coupling (Optional): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction. A negative result (yellow beads) is desired. If the test is positive (blue beads), the coupling step should be repeated.
Protocol 2: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups, including the tBu group from the threonine residue.
Materials:
-
Peptide-resin
-
Cleavage cocktail (e.g., TFA/TIS/H2O, 95:2.5:2.5 v/v/v)
-
Cold diethyl ether
-
Centrifuge tubes
-
Nitrogen or argon gas stream
Procedure:
-
Resin Preparation: Wash the peptide-resin with DCM and dry it thoroughly under a stream of nitrogen or in a vacuum desiccator.
-
Cleavage Reaction:
-
Add the cleavage cocktail to the dried peptide-resin in a reaction vessel.
-
Gently agitate the mixture at room temperature for 2-3 hours.
-
-
Peptide Precipitation:
-
Filter the resin and collect the filtrate containing the cleaved peptide into a centrifuge tube.
-
Add cold diethyl ether to the filtrate to precipitate the crude peptide.
-
-
Peptide Isolation:
-
Centrifuge the mixture to pellet the peptide.
-
Carefully decant the diethyl ether.
-
Wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a gentle stream of nitrogen or in a vacuum desiccator.
-
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound from receipt to disposal.
Experimental Workflow: SPPS Coupling Cycle
Caption: A typical experimental workflow for a single coupling cycle in SPPS using this compound.
References
- 1. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]
- 2. peptide.com [peptide.com]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. rsc.org [rsc.org]
An In-depth Technical Guide to the Orthogonal Protection Strategy Using Fmoc/tBu Chemistry
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the orthogonal protection strategy employing 9-fluorenylmethoxycarbonyl (Fmoc) for temporary Nα-amino protection and tert-butyl (tBu) based groups for permanent side-chain protection. This methodology, a cornerstone of modern solid-phase peptide synthesis (SPPS), offers a robust and versatile approach for the construction of complex peptides.
The Core Principle of Orthogonality
In the realm of chemical synthesis, "orthogonality" refers to the selective removal of a specific class of protecting groups in the presence of others, which remain intact.[1] This is achieved by utilizing protecting groups that are labile under distinct chemical conditions.[1] The Fmoc/tBu strategy is a prime example of an orthogonal system, where the base-labile Fmoc group is cleaved under conditions that leave the acid-labile tBu-based side-chain protecting groups unaffected.[2] This allows for the iterative deprotection of the Nα-amino group for chain elongation, followed by the simultaneous removal of the side-chain protecting groups and cleavage of the peptide from the solid support in a single final step.[1]
Caption: Principle of Orthogonal Protection in Fmoc/tBu SPPS.
The Fmoc/tBu Strategy: Key Components
This strategy relies on the differential stability of the Nα- and side-chain protecting groups.
-
Nα-Protection: The 9-fluorenylmethoxycarbonyl (Fmoc) group is employed for the temporary protection of the α-amino group of the amino acids.[1] It is stable to acidic conditions but is readily cleaved by a secondary amine base, typically piperidine.[1][3]
-
Side-Chain Protection: Acid-labile groups derived from the tert-butyl cation are used for the "permanent" protection of reactive amino acid side chains.[1] These include tert-butyl (tBu) ethers for serine and threonine, tert-butyl (tBu) esters for aspartic and glutamic acids, and tert-butyloxycarbonyl (Boc) for lysine and tryptophan.[1][4] The trityl (Trt) group is also commonly used for cysteine, histidine, asparagine, and glutamine.[5]
Data Presentation: Protecting Group Lability
The selection of an appropriate orthogonal set is dictated by the specific chemical conditions required for their removal.
| Protecting Group | Abbreviation | Functionality Protected | Cleavage Condition | Orthogonality to Fmoc/tBu |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Nα-Amino | 20% Piperidine in DMF | - |
| tert-Butoxycarbonyl | Boc | Side-Chain Amine (Lys, Trp) | Trifluoroacetic Acid (TFA) | Orthogonal |
| tert-Butyl | tBu | Side-Chain Hydroxyl/Carboxyl | Trifluoroacetic Acid (TFA) | Orthogonal |
| Trityl | Trt | Side-Chain Amide/Sulfhydryl | Trifluoroacetic Acid (TFA) | Orthogonal |
| Allyloxycarbonyl | Aloc | Side-Chain Amine | Pd(0) catalyst | Fully Orthogonal |
| 1-(4,4-dimethyl-2,6-dioxocyclohexylidene)ethyl | Dde | Side-Chain Amine | 2% Hydrazine in DMF | Fully Orthogonal |
The Solid-Phase Peptide Synthesis (SPPS) Workflow
The Fmoc/tBu strategy is predominantly used in Solid-Phase Peptide Synthesis (SPPS), where the growing peptide chain is covalently attached to an insoluble resin support.
Caption: Generalized workflow for Fmoc/tBu solid-phase peptide synthesis (SPPS).
Experimental Protocols
The following are generalized protocols and should be optimized for specific peptide sequences and scales.
Standard Fmoc-SPPS Cycle
This protocol outlines a single coupling cycle for adding one amino acid to a growing peptide chain on a solid support.
-
Resin Preparation: Place the peptide-resin from the previous cycle into a suitable reaction vessel. Wash the resin thoroughly with N,N-Dimethylformamide (DMF) (3 x 1 min).
-
Fmoc Deprotection: Add a solution of 20% piperidine in DMF to the resin. Agitate the mixture for 5-10 minutes at room temperature.[1] Drain the solution. Repeat the piperidine treatment for another 5-10 minutes.[1]
-
Washing: Drain and wash the resin extensively with DMF (5-7 times) to remove all traces of piperidine.[1] A colorimetric test (e.g., Kaiser test) can be performed to confirm the presence of a free primary amine.
-
Amino Acid Coupling:
-
In a separate vessel, pre-activate the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) with a coupling reagent such as HBTU/HOBt or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 30-60 minutes at room temperature.
-
-
Post-Coupling Wash: Wash the resin with DMF (3 x 1 min) to remove excess reagents.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a capping mixture (e.g., acetic anhydride and DIPEA in DMF) for 10 minutes. Wash with DMF.
-
Cycle Repetition: The cycle is repeated until the desired peptide sequence is assembled.
Final Cleavage and Deprotection
This protocol describes the final step to cleave the peptide from the resin and remove the side-chain protecting groups.
-
Resin Preparation: After the final synthesis cycle, wash the peptide-resin with dichloromethane (DCM) and dry it thoroughly under vacuum.[6]
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail tailored to the peptide sequence. The composition of the cocktail includes TFA to cleave the acid-labile protecting groups and scavengers to trap the reactive carbocations generated during this process.[7]
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (typically 10 mL per gram of resin).[6] Allow the reaction to proceed for 2-4 hours at room temperature with occasional agitation.[6]
-
Peptide Precipitation: Filter the resin and collect the filtrate containing the cleaved peptide. Precipitate the crude peptide by adding the filtrate to a large volume of cold diethyl ether.[6]
-
Isolation: Collect the precipitated peptide by centrifugation, wash with cold diethyl ether, and dry under vacuum.
-
Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).
Data Presentation: Typical Cleavage Cocktails
| Cocktail Components | Ratio (v/v) | Scavenger Function | Target Residues |
| Reagent K [6] | |||
| TFA / Phenol / Water / Thioanisole / EDT | 82.5 / 5 / 5 / 5 / 2.5 | Cation scavengers | General purpose, good for peptides with Arg, Trp, Cys, Met |
| TFA / TIS / Water | 95 / 2.5 / 2.5 | Reduces Trt, Pbf cations | Peptides without Trp, Cys, Met |
| TFA / EDT / TIS / Water | 94 / 2.5 / 1 / 2.5 | Scavenges Trt cations | Peptides with Cys(Trt) |
| TFA / Water [8] | 95 / 5 | - | Peptides with only Boc and tBu groups |
TFA: Trifluoroacetic Acid, TIS: Triisopropylsilane, EDT: 1,2-Ethanedithiol
Signaling Pathways and Mechanisms
Fmoc Deprotection Mechanism
The cleavage of the Fmoc group is a base-catalyzed β-elimination reaction.[3] A secondary amine, like piperidine, abstracts the acidic proton on the fluorenyl ring system, leading to the elimination of dibenzofulvene (DBF) and the release of the free amine.[3] The piperidine then acts as a nucleophile to trap the reactive DBF intermediate.[3]
Caption: Mechanism of Fmoc deprotection by piperidine.
tBu-Based Group and Resin Cleavage Mechanism
The removal of tBu-based side-chain protecting groups and the cleavage of the peptide from most resins (like Wang resin) occur via an acid-catalyzed mechanism, typically using TFA.[7] The acid protonates the ester or ether linkage, facilitating the formation of a stable tert-butyl cation and the release of the deprotected functional group.[9]
Caption: Acid-catalyzed cleavage of tBu-based protecting groups.
Quantitative Data on Reaction Kinetics
The efficiency of the deprotection steps is critical for the overall success of peptide synthesis.
Data Presentation: Fmoc Deprotection Kinetics
The rate of Fmoc removal is dependent on the base concentration.
| Piperidine Concentration in DMF (% v/v) | Time for >99% Deprotection | Reference |
| 1% | > 5 minutes | [10] |
| 2% | ~ 5 minutes | [10] |
| 5% | < 3 minutes | [10] |
| 20% | < 3 minutes | [10] |
Data based on RP-HPLC analysis of Fmoc-Val-OH deprotection in solution.[10]
Potential Side Reactions and Mitigation
While robust, the Fmoc/tBu strategy is not without potential pitfalls. Awareness of these side reactions is crucial for synthesizing high-purity peptides.
-
Aspartimide Formation: Peptides containing aspartic acid are susceptible to the formation of a five-membered ring aspartimide intermediate, particularly during base-catalyzed Fmoc deprotection.[11] This can lead to racemization and the formation of β-aspartyl peptides.[11]
-
Mitigation: Using a weaker base for deprotection, adding HOBt to the piperidine solution, or employing specialized side-chain protecting groups for Asp can minimize this side reaction.[12]
-
-
Racemization: Cysteine and histidine residues are particularly prone to racemization during the activation step of coupling.
-
Mitigation: The choice of coupling reagents and the avoidance of excess base (like DIPEA) are critical.[12] Using pre-formed active esters or acidic/neutral coupling conditions can suppress racemization.
-
-
Diketopiperazine Formation: The dipeptide at the N-terminus of the growing chain can cyclize to form a diketopiperazine, leading to chain termination. This is most common after the coupling of the second amino acid.
-
Mitigation: This can be minimized by coupling the first two amino acids as a pre-formed dipeptide.[12]
-
-
Modification by Scavengers: During final cleavage, reactive side chains like tryptophan can be modified by cations if not properly scavenged.[7]
Conclusion
The orthogonal Fmoc/tBu protection strategy is a powerful and widely adopted methodology in solid-phase peptide synthesis. Its reliance on mild base for iterative deprotection and strong acid for final cleavage provides a versatile framework for the synthesis of a vast array of peptides. A thorough understanding of its core principles, experimental protocols, and potential side reactions, as outlined in this guide, is essential for researchers and drug development professionals to successfully synthesize complex and high-purity peptide molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. tools.thermofisher.com [tools.thermofisher.com]
- 9. organic chemistry - What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 10. researchgate.net [researchgate.net]
- 11. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. chempep.com [chempep.com]
- 13. pubs.acs.org [pubs.acs.org]
The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to the Fmoc Protecting Group in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of peptide synthesis, the 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has emerged as the linchpin of modern Solid-Phase Peptide Synthesis (SPPS).[1] Its widespread adoption is a testament to the chemical elegance and practicality of a strategy that hinges on mild reaction conditions and high efficiency.[1] This technical guide delves into the core principles of Fmoc-SPPS, offering a comprehensive overview of its mechanism, detailed experimental protocols, and quantitative data to inform and empower researchers in their peptide synthesis endeavors.
The Core Principle: Orthogonal Protection in SPPS
Solid-Phase Peptide Synthesis (SPPS) is a technique where a peptide is assembled amino acid by amino acid while being covalently attached to an insoluble solid support.[2][3] This approach simplifies the purification process, as excess reagents and byproducts can be removed by simple filtration and washing.[4][5]
The success of SPPS relies on a strategy of temporary and permanent protecting groups. The α-amino group of the incoming amino acid is temporarily protected to prevent self-polymerization.[6] Reactive side chains of amino acids are protected by permanent groups that are removed only at the end of the synthesis.[3][6]
The Fmoc/tBu (tert-butyl) strategy is a prime example of an orthogonal protection scheme .[1][6][] This means that the different classes of protecting groups can be removed under distinct chemical conditions without affecting the others.[1][]
-
Temporary Nα-Protection: The Fmoc group is base-labile, meaning it is removed under mild basic conditions.[1][8][9]
-
Permanent Side-Chain Protection & Resin Linkage: The side-chain protecting groups (e.g., tBu, Trt, Boc) and the bond linking the peptide to the resin are acid-labile, requiring strong acid for cleavage.[1][6][]
This orthogonality is a significant advantage over the older Boc (tert-butyloxycarbonyl) strategy, which relies on graded acid lability for the removal of temporary and permanent protecting groups.[1][][11] The repeated use of strong acid in the Boc method can lead to the degradation of sensitive peptide sequences.[6][]
The Chemistry of the Fmoc Group
The 9-fluorenylmethoxycarbonyl group is introduced to the α-amino group of an amino acid, forming a stable carbamate.[2] This protection is robust under the acidic and neutral conditions used for peptide coupling.[8][12]
Mechanism of Fmoc Deprotection
The removal of the Fmoc group is a critical step in each cycle of peptide elongation. It is typically achieved by treatment with a secondary amine, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[2][8] The deprotection proceeds via a β-elimination mechanism:
-
Proton Abstraction: The base (piperidine) abstracts the acidic proton from the C9 position of the fluorenyl ring.[4][13]
-
β-Elimination: This leads to the elimination of dibenzofulvene (DBF) and the release of the free amine as a carbamic acid, which then decarboxylates.[12][13]
-
DBF Scavenging: The highly reactive DBF is trapped by the excess secondary amine to form a stable adduct, preventing it from reacting with the newly liberated N-terminal amine of the peptide.[6][13][14]
This deprotection reaction can be monitored in real-time by UV spectroscopy, as the dibenzofulvene-piperidine adduct has a strong absorbance around 301 nm.[][8] This allows for precise tracking of the reaction's completion.
Caption: Mechanism of Fmoc deprotection by piperidine.
The Fmoc-SPPS Workflow
The synthesis of a peptide using the Fmoc strategy is a cyclical process, with each cycle resulting in the addition of one amino acid to the growing peptide chain.[3]
Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis.
Advantages of the Fmoc Strategy
The Fmoc-based approach has become the dominant method for SPPS due to several key advantages over the Boc strategy.[6][]
| Feature | Fmoc Strategy | Boc Strategy |
| Nα-Deprotection | Mildly basic (e.g., 20% piperidine in DMF)[][9] | Strong acid (e.g., Trifluoroacetic acid - TFA)[] |
| Side-Chain Protection | Acid-labile (e.g., tBu, Trt) | Acid-labile (requires stronger acid, e.g., HF)[9] |
| Final Cleavage | Strong acid (TFA)[2][6] | Very strong acid (HF)[6][9] |
| Compatibility | Suitable for acid-sensitive sequences (e.g., containing Trp, Met) and post-translational modifications like phosphorylation and glycosylation.[6][][15] | Harsher conditions can degrade sensitive residues and modifications.[6] |
| Automation | Easily automated due to milder conditions and the ability to monitor deprotection by UV absorbance.[2][15] | Requires specialized equipment to handle corrosive reagents like HF.[6] |
| Safety | Avoids the use of highly corrosive and hazardous HF.[6] | Requires special handling and apparatus for HF.[6] |
| Solubility | Fmoc-protected amino acids generally have good solubility in common SPPS solvents.[] | Can sometimes face solubility challenges. |
| Side Reactions | Reduced risk of acid-catalyzed side reactions during deprotection cycles.[] | Higher potential for acid-mediated side reactions.[] |
Experimental Protocols
The following are generalized protocols for the key steps in manual Fmoc-SPPS. These may require optimization based on the specific peptide sequence and scale of the synthesis.
Resin Preparation and Swelling
-
Resin Selection: Choose a resin appropriate for the desired C-terminal functionality (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).[2][16]
-
Procedure:
-
Place the desired amount of resin in a reaction vessel.
-
Add DMF to cover the resin.
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation.[16]
-
After swelling, drain the DMF.
-
Fmoc Deprotection
-
Reagent: Prepare a 20% (v/v) solution of piperidine in DMF.[2][16]
-
Procedure:
-
Add the 20% piperidine/DMF solution to the resin.
-
Agitate the mixture for an initial 2 minutes, then drain.[17]
-
Add a fresh portion of the deprotection solution and agitate for an additional 5-15 minutes.[2][17]
-
Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine and the DBF adduct.[3]
-
Amino Acid Coupling
-
Activation: The incoming Fmoc-protected amino acid must be activated to facilitate peptide bond formation. This is typically done by forming an active ester in situ.
-
Reagents:
-
Procedure:
-
In a separate vial, dissolve the Fmoc-amino acid, coupling reagent, and base in DMF.
-
Allow the activation to proceed for a few minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours at room temperature.[2]
-
After the coupling is complete, drain the solution and wash the resin thoroughly with DMF.
-
Final Cleavage and Deprotection
-
Cleavage Cocktail: A strong acid cocktail is used to cleave the peptide from the resin and remove the side-chain protecting groups. The composition of the cocktail depends on the amino acids present in the peptide. A common general-purpose cocktail is Reagent K.
-
Reagent K Composition:
-
Trifluoroacetic acid (TFA): 82.5%
-
Phenol: 5%
-
Water: 5%
-
Thioanisole: 5%
-
1,2-Ethanedithiol (EDT): 2.5%
-
-
Procedure:
-
Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Agitate the mixture at room temperature for 2-3 hours.[2]
-
Filter the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.
-
Dry the crude peptide pellet under vacuum.
-
Potential Side Reactions in Fmoc-SPPS
While the Fmoc strategy is robust, several side reactions can occur, potentially impacting the purity and yield of the final peptide.
-
Aspartimide Formation: Peptides containing aspartic acid are prone to the formation of a five-membered aspartimide ring, especially when followed by residues like glycine, serine, or asparagine.[15][20] This can lead to racemization and the formation of β-aspartyl peptides upon ring opening.[15][20] Adding an acidic modifier like HOBt to the deprotection solution can help suppress this side reaction.[12][20]
-
Diketopiperazine Formation: At the dipeptide stage, the deprotected N-terminal amine can attack the ester linkage to the resin, cleaving the dipeptide from the support as a cyclic diketopiperazine.[20][21] This is particularly prevalent when proline is one of the first two amino acids.[20] Using sterically hindered resins like 2-chlorotrityl chloride resin can minimize this.[20]
-
Racemization: Although urethane-based protecting groups like Fmoc generally suppress racemization, it can still occur, particularly with certain amino acids like histidine and cysteine, especially during the activation step.[22] The choice of coupling reagents and the careful control of base addition are crucial to minimize this.
-
Oxidation of Methionine: The thioether side chain of methionine can be oxidized to the sulfoxide during the final TFA cleavage.[20] This can often be reversed by treating the peptide with a reducing agent.
-
Alkylation of Tryptophan: The indole side chain of tryptophan is susceptible to modification by cationic species generated during the cleavage of side-chain protecting groups.[23] The use of scavengers in the cleavage cocktail is essential to protect tryptophan residues.
Conclusion
The 9-fluorenylmethoxycarbonyl protecting group is a cornerstone of modern solid-phase peptide synthesis.[1] Its base lability provides an orthogonal protection scheme that allows for the synthesis of a wide range of peptides under mild conditions.[1][6] The advantages of the Fmoc strategy, including its compatibility with sensitive amino acids and post-translational modifications, ease of automation, and enhanced safety profile, have solidified its position as the preferred method for both research and industrial-scale peptide production. A thorough understanding of its chemistry, workflow, and potential pitfalls, as outlined in this guide, is essential for any scientist or researcher working in the field of peptide chemistry and drug development.
References
- 1. benchchem.com [benchchem.com]
- 2. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- 3. benchchem.com [benchchem.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. academic.oup.com [academic.oup.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 8. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 9. lifetein.com [lifetein.com]
- 11. T boc fmoc protocols in peptide synthesis | PPTX [slideshare.net]
- 12. chempep.com [chempep.com]
- 13. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chem.uci.edu [chem.uci.edu]
- 17. peptide.com [peptide.com]
- 18. rsc.org [rsc.org]
- 19. pubs.acs.org [pubs.acs.org]
- 20. peptide.com [peptide.com]
- 21. researchgate.net [researchgate.net]
- 22. bachem.com [bachem.com]
- 23. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
Methodological & Application
Application Notes and Protocols for Fmoc-Thr(tBu)-OH Coupling in Solid-Phase Peptide Synthesis
Introduction
Solid-Phase Peptide Synthesis (SPPS) following the Fmoc/tBu strategy is the cornerstone of modern peptide synthesis.[1][2][3][4] This method relies on the sequential addition of N-α-Fmoc protected amino acids to a growing peptide chain anchored to an insoluble resin support.[2][3] Fmoc-Thr(tBu)-OH is the standard building block for incorporating threonine into a peptide sequence.[5] The tert-butyl (tBu) group protects the side-chain hydroxyl function, preventing unwanted side reactions during synthesis and is readily removed during the final acidic cleavage step.[6]
However, like other β-branched amino acids, the steric hindrance from the side chain can pose challenges, sometimes leading to incomplete acylation reactions.[1] Therefore, the choice of coupling methodology is critical to ensure high coupling efficiency and minimize the formation of deletion sequences. This document provides a detailed protocol for the efficient coupling of this compound in SPPS.
Core Principles and Considerations
Successful incorporation of this compound requires optimization of several factors to overcome its steric bulk:
-
Coupling Reagents: The choice of activating reagent is paramount. Modern peptide synthesis has moved towards highly efficient aminium/uronium or phosphonium salt-based reagents like HBTU, HATU, and PyBOP, which are generally preferred for hindered couplings over older carbodiimide methods alone.[7][8] HATU, in particular, is noted for its high reactivity and is often recommended for difficult couplings.[7][9]
-
Additives: Additives such as 1-Hydroxybenzotriazole (HOBt) and its aza-derivatives (HOAt, OxymaPure) are crucial. They act as activating agents and racemization suppressants.[8][9] OxymaPure is a non-explosive alternative to HOBt/HOAt with comparable or even superior performance.[8][10]
-
Base: A tertiary amine base, most commonly N,N-Diisopropylethylamine (DIPEA), is required for activation with aminium/uronium and phosphonium reagents.[7][8] However, for amino acids prone to racemization, a weaker base like 2,4,6-collidine may be recommended.[7][8]
-
Solvent: The reaction solvent must effectively swell the resin and solubilize the reagents. N,N-Dimethylformamide (DMF) is the most common solvent used in Fmoc-SPPS.[3]
-
Monitoring: To ensure the reaction has gone to completion, a qualitative colorimetric test, such as the Kaiser (ninhydrin) test, should be performed after the coupling step.[1][11] A negative Kaiser test (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.[11]
Data Presentation: Comparison of Coupling Reagents
The selection of the coupling reagent and additives directly impacts the efficiency and duration of the acylation step. The following table summarizes common reagent combinations used for coupling this compound.
| Coupling Reagent/Additive | Reagent Class | Typical Molar Ratio (AA:Reagent:Base) | Typical Coupling Time (min) | Notes |
| DIC / HOBt | Carbodiimide | 3 : 3 : - | 60 - 120 | A cost-effective and reliable method. The urea byproduct of DIC is soluble in DMF. Minimizes racemization as it can be run under base-free conditions.[8][12] |
| HBTU / HOBt / DIPEA | Aminium/Uronium Salt | 3 : 2.9 : 6 | 30 - 60 | Fast, efficient, and one of the most popular coupling reagents. Potential for guanidinylation of the N-terminus if the reagent is used in large excess.[7][8][13] |
| HATU / HOAt / DIPEA | Aminium/Uronium Salt | 3 : 2.9 : 6 | 20 - 45 | Highly efficient reagent, often superior to HBTU, especially for sterically hindered or difficult couplings.[7][9][14] |
| PyBOP / HOBt / DIPEA | Phosphonium Salt | 3 : 3 : 6 | 30 - 60 | A potent coupling reagent, particularly useful for hindered amino acids. Avoids guanidinylation side reactions.[7][8] |
| DIC / OxymaPure | Carbodiimide | 3 : 3 : - | 45 - 90 | Uses a safer, non-explosive HOBt analogue with excellent racemization suppression and high reactivity.[8][10] |
Note: Equivalents are relative to the resin loading. Reaction times are estimates and should be optimized for the specific sequence. Pre-activation of the amino acid for 2-5 minutes before addition to the resin is common practice for aminium/uronium and phosphonium reagents.[13]
Experimental Protocols
The following protocols describe a standard cycle for the incorporation of this compound into a peptide sequence using Fmoc-SPPS.
Protocol 1: Resin Swelling
-
Place the desired quantity of resin in a suitable reaction vessel.
-
Add DMF to cover the resin completely (approx. 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 30-60 minutes with gentle agitation.
-
Drain the solvent.
Protocol 2: N-α-Fmoc Deprotection
-
Add a solution of 20% piperidine in DMF to the swelled resin.[3][6]
-
Agitate the mixture for 3-5 minutes and drain the solution.
-
Add a fresh portion of 20% piperidine in DMF and agitate for an additional 10-15 minutes to ensure complete Fmoc removal.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with DMF (5-7 times) to remove all residual piperidine.[3]
Protocol 3: Standard Coupling using HATU
This protocol is recommended for most sequences containing Threonine.
-
Activation Solution: In a separate vial, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the solution. Allow the mixture to pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activation solution to the deprotected peptide-resin.
-
Incubation: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a Kaiser test.[11]
-
Completion: If the Kaiser test is negative, the coupling is complete. Proceed to the washing step. If the test is positive (blue beads), extend the coupling time for another 30 minutes or perform a second coupling (recouple).
Protocol 4: Washing
After a successful coupling, it is crucial to remove all excess reagents and byproducts.
-
Drain the coupling solution from the reaction vessel.
-
Wash the peptide-resin extensively with DMF (5-7 times).
-
Perform a final wash with Dichloromethane (DCM) (3 times) and prepare for the next deprotection cycle or final cleavage.
Mandatory Visualization
Caption: Workflow for a single this compound coupling cycle in SPPS.
References
- 1. luxembourg-bio.com [luxembourg-bio.com]
- 2. peptide.com [peptide.com]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.du.ac.in [chemistry.du.ac.in]
- 5. This compound [cem.com]
- 6. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 7. chempep.com [chempep.com]
- 8. bachem.com [bachem.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. peptide.com [peptide.com]
- 12. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. peptide.com [peptide.com]
Choosing the Optimal Coupling Reagent for Fmoc-Thr(tBu)-OH Activation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate coupling reagent is a critical determinant for the successful solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered amino acid, Fmoc-Thr(tBu)-OH. The bulky tert-butyl (tBu) protecting group on the threonine side chain presents a significant steric challenge, which can lead to incomplete acylation, slower reaction kinetics, and an increased risk of side reactions, notably racemization and dehydration. This document provides a comprehensive guide to the selection of a suitable coupling reagent for this compound, complete with comparative data, detailed experimental protocols, and an overview of the underlying chemical pathways.
Application Notes: Navigating the Landscape of Coupling Reagents
The choice of coupling reagent directly influences the efficiency of peptide bond formation and the purity of the final peptide. Coupling reagents for SPPS can be broadly categorized into three main classes: carbodiimides, phosphonium salts, and aminium/uronium salts. Each class possesses distinct advantages and disadvantages when coupling sterically demanding residues like this compound.
Carbodiimides (e.g., DIC): Diisopropylcarbodiimide (DIC) is a cost-effective and widely used coupling reagent. When used in conjunction with an additive such as OxymaPure® or 1-hydroxybenzotriazole (HOBt), it forms a highly reactive O-acylisourea intermediate that readily acylates the free amine. While effective, carbodiimide-mediated couplings can be slower for sterically hindered amino acids and may require longer reaction times or elevated temperatures, which in turn can increase the risk of racemization.
Phosphonium Salts (e.g., PyBOP): (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP) is a popular phosphonium salt that offers high coupling efficiency and is generally associated with low levels of racemization.[1] It is particularly effective for hindered amino acids.[2] One of the key advantages of phosphonium salts is the absence of guanidinylation, a side reaction that can occur with aminium/uronium salts.[3]
Aminium/Uronium Salts (e.g., HBTU, HATU, HCTU, COMU): This class of reagents is renowned for its high reactivity and rapid coupling kinetics, making them a frequent choice for difficult couplings.[4][5][6]
-
HBTU and HCTU: O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HCTU) are robust and efficient coupling reagents.[7]
-
HATU: O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) is generally more reactive than HBTU and is particularly well-suited for coupling N-methylated or other highly hindered amino acids.[4]
-
COMU: (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) is a third-generation uronium salt based on OxymaPure®. It exhibits high reactivity, comparable to HATU, and its byproducts are more soluble, simplifying purification.[4][5] COMU is also considered a safer alternative to benzotriazole-based reagents.[4]
Key Side Reactions in this compound Coupling
Two primary side reactions must be considered when activating and coupling this compound:
-
Racemization: The abstraction of the α-proton of the activated amino acid can lead to the loss of stereochemical integrity, resulting in the incorporation of D-threonine into the peptide sequence. This is often facilitated by the presence of a base.[1] The extent of racemization is highly dependent on the coupling reagent, the base used, and the reaction conditions.[8]
-
Dehydration: Although less common with the tBu side-chain protection, activation of threonine can potentially lead to the formation of a dehydroamino acid residue through β-elimination. Careful selection of coupling conditions can minimize this side reaction.
Comparative Data of Coupling Reagents
The following table summarizes the general performance of various coupling reagents for sterically hindered amino acids like this compound. The quantitative data presented are representative and can vary depending on the specific peptide sequence, resin, and reaction conditions.
| Coupling Reagent | Class | Relative Reactivity | Coupling Time (min) | Racemization Potential | Key Advantages | Key Disadvantages |
| DIC/Oxyma | Carbodiimide | Moderate | 60 - 180 | Low to Moderate | Cost-effective, low risk of guanidinylation. | Slower for hindered couplings, potential for N-acylurea formation. |
| PyBOP | Phosphonium Salt | High | 30 - 90 | Low | High efficiency, no guanidinylation.[1][3] | Byproducts can be difficult to remove in solution-phase synthesis. |
| HBTU | Aminium Salt | High | 20 - 60 | Low | Fast and efficient, widely used.[4] | Potential for guanidinylation if used in excess.[9] |
| HATU | Aminium Salt | Very High | 15 - 45 | Very Low | Excellent for hindered couplings, low racemization.[4] | Higher cost, potential for guanidinylation.[9] |
| COMU | Uronium Salt | Very High | 15 - 45 | Very Low | High reactivity, safer byproducts, good solubility.[4][5] | Can be less stable in solution over extended periods. |
Experimental Protocols
The following are detailed protocols for the manual coupling of this compound to a resin-bound peptide using representative reagents from each class. These protocols assume a standard Fmoc-SPPS workflow on a 0.1 mmol scale.
Protocol 1: DIC/Oxyma Coupling
This protocol is a cost-effective method suitable for many standard syntheses.
Materials:
-
This compound (3 eq., 0.3 mmol, 119.2 mg)
-
Peptide-resin with a free N-terminal amine (1 eq., 0.1 mmol)
-
OxymaPure® (3 eq., 0.3 mmol, 42.6 mg)
-
Diisopropylcarbodiimide (DIC) (3 eq., 0.3 mmol, 47 µL)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Swell the resin in DMF for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF. Wash the resin thoroughly with DMF.
-
Coupling Solution Preparation: In a separate vial, dissolve this compound and OxymaPure® in DMF.
-
Coupling Reaction: Add the this compound/Oxyma solution to the deprotected resin. Add DIC to the reaction vessel.
-
Agitation: Agitate the reaction mixture at room temperature for 2-4 hours.
-
Monitoring and Washing: Monitor the reaction completion using a Kaiser test. Once the test is negative (or after the designated time), drain the reaction solution and wash the resin with DMF (5x), isopropanol (3x), and DMF (3x).
Protocol 2: PyBOP Coupling
This protocol is recommended for achieving high coupling efficiency with a low risk of racemization.[1]
Materials:
-
This compound (3 eq., 0.3 mmol, 119.2 mg)
-
Peptide-resin with a free N-terminal amine (1 eq., 0.1 mmol)
-
PyBOP (3 eq., 0.3 mmol, 156.1 mg)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol, 105 µL)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound and PyBOP in DMF. Add DIPEA and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin.
-
Agitation: Agitate the reaction mixture at room temperature for 1-2 hours.
-
Monitoring and Washing: Follow step 5 from Protocol 1.
Protocol 3: HATU Coupling
This protocol is ideal for particularly difficult or sterically hindered couplings where maximum reactivity is required.[4]
Materials:
-
This compound (3 eq., 0.3 mmol, 119.2 mg)
-
Peptide-resin with a free N-terminal amine (1 eq., 0.1 mmol)
-
HATU (2.9 eq., 0.29 mmol, 110.3 mg)
-
N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine (6 eq., 0.6 mmol)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound and HATU in DMF. Add DIPEA or 2,4,6-collidine and pre-activate for 2-5 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin.
-
Agitation: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: Follow step 5 from Protocol 1.
Protocol 4: COMU Coupling
This protocol offers a highly efficient and safer alternative to benzotriazole-based reagents.[4][5]
Materials:
-
This compound (3 eq., 0.3 mmol, 119.2 mg)
-
Peptide-resin with a free N-terminal amine (1 eq., 0.1 mmol)
-
COMU (3 eq., 0.3 mmol, 128.5 mg)
-
N,N-Diisopropylethylamine (DIPEA) (6 eq., 0.6 mmol, 105 µL)
-
N,N-Dimethylformamide (DMF)
Procedure:
-
Resin Preparation: Follow step 1 from Protocol 1.
-
Amino Acid Activation (Pre-activation): In a separate vial, dissolve this compound and COMU in DMF. Add DIPEA and pre-activate for 1-2 minutes.
-
Coupling Reaction: Add the activated amino acid solution to the resin.
-
Agitation: Agitate the reaction mixture at room temperature for 30-60 minutes.
-
Monitoring and Washing: Follow step 5 from Protocol 1.
Visualizing the Workflow and Mechanisms
To better understand the processes involved, the following diagrams, generated using the DOT language, illustrate the general workflow of Fmoc-SPPS and the activation mechanism.
Caption: General workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. peptide.com [peptide.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bachem.com [bachem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. peptide.com [peptide.com]
Application Notes and Protocols for Fmoc-Thr(tBu)-OH in Automated Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of N-α-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) in automated solid-phase peptide synthesis (SPPS). This document details the chemical properties, applications, and optimized protocols to ensure high-yield and high-purity synthesis of threonine-containing peptides.
Introduction to this compound in Peptide Synthesis
This compound is a critical building block in modern peptide synthesis, primarily employed in the widely adopted Fmoc/tBu orthogonal protection strategy.[1][2] The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the α-amino group and is selectively removed by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[3] The tert-butyl (tBu) ether safeguards the hydroxyl side chain of the threonine residue. This protecting group is stable under the basic conditions required for Fmoc deprotection but is readily cleaved by strong acids, such as trifluoroacetic acid (TFA), during the final step of peptide cleavage from the solid support.[4] This orthogonality is fundamental to the stepwise elongation of the peptide chain, preventing unwanted side reactions and ensuring the synthesis of the target peptide sequence with high fidelity.[1][2]
Key Attributes of this compound:
-
High Purity: Commercially available this compound typically possesses high HPLC and enantiomeric purity (≥99.0%), which is crucial for the synthesis of high-quality peptides.[5]
-
Compatibility: It is compatible with a wide array of resins (e.g., Wang, Rink Amide), coupling reagents, and solvents commonly used in Fmoc-SPPS.
-
Versatility: Its application is essential for the synthesis of a broad range of peptides, including therapeutic peptides, enzyme substrates, and other biologically active molecules where threonine plays a key structural or functional role.
Data Presentation: Quantitative Parameters for Synthesis Optimization
The successful incorporation of this compound into a growing peptide chain depends on the careful selection of coupling reagents, reaction times, and cleavage conditions. The following tables summarize key quantitative data to aid in the optimization of automated peptide synthesis protocols.
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Molar Excess (Amino Acid:Reagent:Base) | Activation Time | Coupling Time | Key Considerations |
| HBTU/DIPEA | 3-5 eq : 3-5 eq : 6-10 eq | 3-8 minutes | 30-60 minutes | Highly efficient and widely used. Pre-activation is necessary to avoid guanidinylation of the free amine.[6] |
| HATU/DIPEA or Collidine | 3-5 eq : 3-5 eq : 6-10 eq | 1-5 minutes | 20-45 minutes | Faster and often more efficient than HBTU, especially for sterically hindered couplings.[7] Use of collidine is recommended to minimize racemization.[6] |
| DIC/HOBt | 3-5 eq : 3-5 eq : N/A | 15-20 minutes | 60-120 minutes | A cost-effective method that minimizes racemization. The byproduct, diisopropylurea (DIU), is soluble in common washing solvents.[1] |
| PyBOP/DIPEA | 3-5 eq : 3-5 eq : 6-10 eq | 2-5 minutes | 30-60 minutes | A phosphonium salt-based reagent that is highly effective for difficult couplings. |
Table 2: Standard Cleavage Cocktails for Peptides Containing Thr(tBu)
| Cleavage Cocktail (Reagent) | Composition (v/v/w) | Cleavage Time | Scavengers and Their Purpose |
| Reagent K | TFA/Phenol/Water/Thioanisole/EDT (82.5:5:5:5:2.5) | 1.5 - 2.5 hours | Phenol, Thioanisole, EDT: Cation scavengers to prevent re-attachment of protecting groups to sensitive residues like Trp, Met, and Cys.[2] |
| TFA/TIS/Water | TFA/Triisopropylsilane/Water (95:2.5:2.5) | 2 - 4 hours | Triisopropylsilane (TIS): A scavenger for t-butyl cations and other carbocations generated during cleavage. |
| TFA/DCM/TIS | TFA/Dichloromethane/TIS (95:2.5:2.5) | 2 - 4 hours | TIS: Scavenges cations. DCM can improve the solubility of the protected peptide. |
| Two-Step Cleavage | 1. TFA/TIS/H₂O/Thioanisole/DMS/1% DTT (70:5:5:10:10) 2. Add TFA to 80% | 1. 30 minutes 2. 150 minutes | Thioanisole, DMS, DTT: A combination of scavengers to effectively prevent S-tert-butylation of Cysteine residues.[6] |
Experimental Protocols
The following are detailed protocols for the key stages of incorporating this compound in an automated peptide synthesizer. These protocols are generalized and may require optimization based on the specific peptide sequence, resin, and synthesizer model.
Resin Preparation and Swelling
-
Resin Loading: Accurately weigh the appropriate amount of resin (e.g., Rink Amide for peptide amides, Wang resin for peptide acids) and place it into the reaction vessel of the automated synthesizer.
-
Swelling: Wash the resin with DMF for 30-60 minutes to ensure proper swelling. This is crucial for allowing reagents to access the reactive sites within the resin beads.
Fmoc Deprotection
-
Initial Wash: The synthesizer will perform a series of DMF washes to prepare the resin for deprotection.
-
Deprotection Cycle: A solution of 20% piperidine in DMF is added to the reaction vessel. The reaction is typically programmed for two cycles of 5-10 minutes each to ensure complete removal of the Fmoc group.
-
Washing: Following deprotection, the resin is thoroughly washed with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.
This compound Coupling
-
Amino Acid Preparation: A solution of this compound (3-5 equivalents relative to the resin loading) and the chosen coupling reagent (e.g., HATU, 3-5 equivalents) is prepared in DMF.
-
Activation: The appropriate base (e.g., DIPEA or collidine, 6-10 equivalents) is added to the amino acid solution for pre-activation. The activation time will vary depending on the coupling reagent (see Table 1).
-
Coupling Reaction: The activated this compound solution is transferred to the reaction vessel containing the deprotected peptide-resin. The coupling reaction is allowed to proceed for the specified time (see Table 1) with agitation.
-
Washing: After the coupling is complete, the resin is washed extensively with DMF to remove excess reagents and byproducts.
-
Monitoring (Optional but Recommended): A small sample of the resin can be taken for a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates successful coupling). If the test is positive, a second coupling may be necessary.
Final Cleavage and Deprotection
-
Resin Preparation: After the final Fmoc deprotection, the peptide-resin is washed with DMF and then with a solvent suitable for the cleavage cocktail, typically dichloromethane (DCM). The resin is then dried under a stream of nitrogen.
-
Cleavage Cocktail Preparation: Prepare the chosen cleavage cocktail fresh (see Table 2).
-
Cleavage Reaction: Add the cleavage cocktail to the peptide-resin in a well-ventilated fume hood. The reaction is allowed to proceed at room temperature with occasional agitation for the specified duration.
-
Peptide Precipitation: After cleavage, the resin is filtered, and the filtrate containing the cleaved peptide is collected. The crude peptide is then precipitated by adding the filtrate to a large volume of cold diethyl ether.
-
Isolation and Purification: The precipitated peptide is collected by centrifugation, washed with cold diethyl ether, and then dried. The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Visualizations: Workflows and Chemical Logic
The following diagrams illustrate the key processes involved in the use of this compound in automated peptide synthesis.
Caption: Automated Solid-Phase Peptide Synthesis (SPPS) Workflow.
Caption: The Orthogonal Logic of the Fmoc/tBu Protection Strategy in SPPS.
References
Synthesis of Phosphopeptides Utilizing Fmoc-Thr(tBu)-OH Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the chemical synthesis of phosphopeptides, with a specific focus on strategies involving threonine phosphorylation. The synthesis of phosphopeptides is a cornerstone in the study of signal transduction pathways, the development of kinase inhibitors, and the generation of specific antibodies for immunological studies.[1][2] This guide outlines two primary methodologies: the "building block" approach, incorporating pre-phosphorylated amino acids, and the "global phosphorylation" strategy, involving post-synthetic modification of the peptide chain.
Introduction to Phosphopeptide Synthesis Strategies
Protein phosphorylation is a critical post-translational modification that governs a multitude of cellular processes.[1][2] The chemical synthesis of phosphopeptides provides researchers with invaluable tools to dissect these complex biological systems. Two principal strategies have emerged for the solid-phase peptide synthesis (SPPS) of phosphopeptides using Fmoc chemistry:
-
The Building Block Approach: This method utilizes pre-phosphorylated Fmoc-amino acid derivatives, such as Fmoc-Thr(PO(OBzl)OH)-OH, which are incorporated into the peptide sequence during standard solid-phase synthesis.[1] This approach offers precise control over the location of the phosphate group and can circumvent side reactions associated with post-synthetic modifications.[1] For the synthesis of phosphoserine and phosphothreonine-containing peptides, monobenzyl-protected derivatives like Fmoc-Ser(PO(OBzl)OH)-OH and Fmoc-Thr(PO(OBzl)OH)-OH are preferred to minimize β-elimination during the piperidine-mediated Fmoc deprotection step.
Comparative Overview of Synthesis Strategies
| Feature | Building Block Approach | Global Phosphorylation Approach |
| Control of Phosphorylation Site | High and specific.[1] | Can be less specific, potential for multiple phosphorylations. |
| Key Reagents | Fmoc-pThr(PO(OBzl)OH)-OH, HATU, HBTU.[1] | Phosphitylating agents (e.g., phosphoramidites), oxidizing agents (e.g., mCPBA, tBuOOH).[7] |
| Potential Side Reactions | β-elimination (minimized with monobenzyl protection), pyrophosphate formation.[8] | H-phosphonate formation, incomplete phosphorylation.[7] |
| General Yield and Purity | Generally good yields and high purity.[9] | Can be variable depending on the sequence and phosphorylation efficiency. |
Experimental Protocols
Protocol 1: Phosphopeptide Synthesis using the Building Block Approach with Fmoc-Thr(PO(OBzl)OH)-OH
This protocol details the manual solid-phase synthesis of a phosphopeptide using a pre-phosphorylated threonine building block on a Rink Amide resin.
Materials and Reagents:
| Reagent | Recommended Grade |
| Rink Amide Resin (100-200 mesh) | ~0.5 mmol/g loading |
| Fmoc-Thr(PO(OBzl)OH)-OH | Peptide synthesis grade |
| Other Fmoc-amino acids | Peptide synthesis grade |
| N,N-Dimethylformamide (DMF) | Peptide synthesis grade |
| 20% (v/v) Piperidine in DMF | Reagent grade |
| N,N-Diisopropylethylamine (DIEA) | Peptide synthesis grade |
| HATU | Peptide synthesis grade |
| Trifluoroacetic acid (TFA) | Reagent grade |
| Triisopropylsilane (TIPS) | Reagent grade |
| Dichloromethane (DCM) | ACS grade |
| Diethyl ether | Anhydrous |
Step-by-Step Procedure:
-
Resin Swelling and Initial Fmoc Deprotection:
-
Swell the Rink Amide resin in DMF for 30 minutes in a reaction vessel.
-
Drain the DMF and add a 20% piperidine in DMF solution.
-
Agitate for 5 minutes, drain, and repeat the piperidine treatment for 15 minutes.
-
Wash the resin thoroughly with DMF (5-7 times).[1]
-
-
Amino Acid Coupling:
-
In a separate vial, dissolve the Fmoc-amino acid (3 equivalents) and HATU (2.9 equivalents) in DMF.
-
Add DIEA (8 equivalents) to the activation mixture.
-
Immediately add the activated amino acid solution to the deprotected resin.
-
Agitate the reaction mixture for 1-2 hours.[10] A Kaiser test can be performed to monitor reaction completion.
-
For the coupling of Fmoc-Thr(PO(OBzl)OH)-OH, extended coupling times (up to 2 hours) and the use of uronium-based activators like HATU or HCTU with an excess of DIEA are recommended to ensure high coupling efficiency.[8][10]
-
-
Iterative Deprotection and Coupling:
-
After each coupling step, wash the resin with DMF.
-
Repeat the Fmoc deprotection step as described in step 1.
-
Continue with the coupling of the subsequent amino acids as described in step 2.
-
-
Final Fmoc Deprotection:
-
After the final amino acid coupling, perform the Fmoc deprotection as described in step 1.
-
-
Cleavage and Deprotection:
-
Wash the resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail of TFA/TIPS/H₂O (95:2.5:2.5).[11]
-
Add the cleavage cocktail to the resin and agitate at room temperature for 2-3 hours.[11]
-
Filter the resin and collect the filtrate.
-
Precipitate the crude peptide by adding cold diethyl ether.
-
Centrifuge to pellet the peptide and wash the pellet with cold ether.
-
Dry the crude peptide pellet under vacuum.[1]
-
-
Purification and Analysis:
-
Dissolve the crude peptide in a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).
-
Purify the phosphopeptide by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the identity and purity of the phosphopeptide by mass spectrometry.[1]
-
Protocol 2: Global Phosphorylation of a Resin-Bound Peptide
This protocol describes the synthesis of a peptide containing an unprotected threonine residue followed by on-resin phosphorylation.
Materials and Reagents:
| Reagent | Recommended Grade |
| Sasrin Resin | ~0.7 mmol/g loading |
| Fmoc-Thr(tBu)-OH | Peptide synthesis grade |
| Other Fmoc-amino acids with appropriate side-chain protection | Peptide synthesis grade |
| Benzyl H-phosphonate | Synthesis grade |
| Pivaloyl chloride | Reagent grade |
| Pyridine | Anhydrous |
| 1% (w/v) Iodine in Pyridine/H₂O (98:2) | Reagent grade |
| 2% TFA in DCM | Reagent grade |
Step-by-Step Procedure:
-
Peptide Synthesis:
-
Synthesize the peptide on Sasrin resin using standard Fmoc-SPPS protocols, incorporating this compound at the desired phosphorylation site. Other hydroxyl-containing amino acids should have their side chains protected (e.g., Ser(tBu), Tyr(tBu)). It is advisable to use a Boc-protected amino acid at the N-terminus.[4]
-
After assembly, selectively deprotect the tert-butyl ether protecting group of the threonine residue using a mild acid treatment that leaves other protecting groups and the peptide-resin linkage intact.
-
-
On-Resin Phosphorylation:
-
Swell the peptide-resin in a mixture of DCM/pyridine.
-
In a separate vial, activate benzyl H-phosphonate (5 equivalents) with pivaloyl chloride (5 equivalents) in DCM/pyridine.
-
Add the activated phosphorylating agent to the resin and agitate.[4]
-
-
Oxidation:
-
After the phosphorylation reaction, wash the resin.
-
Add a solution of 1% iodine in pyridine/H₂O (98:2) to oxidize the phosphite to phosphate and agitate.[4]
-
-
Cleavage and Deprotection:
-
Purification and Analysis:
-
Precipitate the crude peptide with cold diethyl ether.
-
Purify the phosphopeptide by desalting (e.g., Sephadex G-15) and/or RP-HPLC.
-
Confirm the identity and purity by mass spectrometry.[4]
-
Visualizations
Caption: General workflow for Fmoc-based solid-phase peptide synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Phosphorylated peptide synthesis - SB-PEPTIDE - Synthesis [sb-peptide.com]
- 3. advancedchemtech.com [advancedchemtech.com]
- 4. luxembourg-bio.com [luxembourg-bio.com]
- 5. Solid-phase synthesis of phosphopeptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pubs.rsc.org [pubs.rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sigmaaldrich-jp.com [sigmaaldrich-jp.com]
- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
Application Notes and Protocols for the Incorporation of Fmoc-Thr(tBu)-OH into Hydrophobic and Difficult Peptide Sequences
For Researchers, Scientists, and Drug Development Professionals
Introduction
The incorporation of sterically hindered amino acids, such as Fmoc-Thr(tBu)-OH, into growing peptide chains during solid-phase peptide synthesis (SPPS) presents significant challenges, particularly within hydrophobic or aggregation-prone sequences. Incomplete coupling reactions can lead to the formation of deletion sequences, resulting in low yields and difficult purification processes. These difficulties primarily arise from the steric hindrance posed by the bulky tert-butyl (tBu) side-chain protecting group of threonine and the tendency of hydrophobic peptide chains to aggregate on the solid support, which physically obstructs the N-terminal amine.
This document provides detailed application notes and protocols to overcome these challenges, ensuring the successful incorporation of this compound into difficult peptide sequences. The strategies discussed herein focus on optimizing coupling conditions, utilizing structure-disrupting elements, and employing advanced synthesis technologies.
Challenges in Incorporating this compound
The primary obstacle in the coupling of this compound is the formation of secondary structures, such as β-sheets, within the growing peptide chain. This on-resin aggregation is particularly prevalent in hydrophobic sequences and can lead to:
-
Reduced Solvation: The aggregated peptide chains are poorly solvated by the synthesis solvents (e.g., DMF, NMP), hindering the access of reagents to the reactive sites.
-
Steric Hindrance: The bulky nature of both the Fmoc- and tBu- groups on the incoming threonine derivative, combined with the collapsed peptide-resin matrix, exacerbates the difficulty of the coupling reaction.
-
Incomplete Reactions: Consequently, coupling and deprotection steps may be slow or incomplete, leading to a higher incidence of deletion and other side products.
Strategies for a Successful Incorporation
To address these challenges, a multi-faceted approach is often necessary. The following sections detail effective strategies, from the selection of coupling reagents to the use of specialized building blocks and instrumentation.
Optimization of Coupling Reagents and Conditions
The choice of coupling reagent is critical for driving the acylation reaction to completion. For sterically hindered amino acids like this compound, high-activity aminium/uronium or phosphonium salt-based reagents are generally recommended over carbodiimides.
Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids
| Coupling Reagent Class | Reagent Examples | Relative Efficiency for Hindered Couplings | Key Advantages | Potential Drawbacks |
| Aminium/Uronium Salts | HATU, HBTU, TBTU, COMU | High to Very High | Fast reaction kinetics, high efficiency.[1][2] | Potential for guanidinylation of the N-terminus if used in excess.[2] |
| Phosphonium Salts | PyBOP, PyAOP | High | No risk of guanidinylation, suitable for cyclization. | Byproducts can be challenging to remove in solution-phase synthesis. |
| Carbodiimides | DIC/HOBt, DIC/Oxyma | Moderate | Cost-effective, low risk of racemization with additives.[1][3] | Slower reaction rates, potential for N-acylurea formation. |
Protocol 1: Standard Coupling of this compound using HATU
-
Resin Preparation: Following the deprotection of the N-terminal Fmoc group of the resin-bound peptide, wash the resin thoroughly with DMF (3 x 1 min).
-
Activation Mixture Preparation: In a separate vessel, dissolve this compound (3 eq.), HATU (2.9 eq.), and HOAt (3 eq.) in DMF. Add DIPEA (6 eq.) to the mixture and allow for pre-activation for 1-2 minutes.
-
Coupling Reaction: Add the activation mixture to the resin and agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to assess the completion of the coupling. A negative result (yellow beads) indicates a complete reaction.
-
Washing: Upon completion, wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min) before proceeding to the next deprotection step.
-
Double Coupling (if necessary): If the Kaiser test is positive, repeat steps 3-5.
Enhancing Solvation and Disrupting Aggregation
Modifying the synthesis environment can significantly improve coupling outcomes by disrupting secondary structures and enhancing the solvation of the peptide-resin complex.
-
High-Swelling Resins: Employing resins with good swelling properties, such as PEG-based resins (e.g., NovaSyn® TGR), can improve reagent diffusion.
-
Chaotropic Salts: The addition of chaotropic salts like LiCl or KSCN to the coupling mixture can disrupt hydrogen bonding and break up aggregates.[4]
-
"Magic Mixture": For particularly difficult sequences, a solvent system known as the "magic mixture" (DCM/DMF/NMP 1:1:1) can be employed to enhance solvation.
Protocol 2: Coupling with Chaotropic Salts
-
Resin Preparation: After Fmoc deprotection and standard DMF washes, perform two additional washes with a 0.4 M solution of LiCl in DMF (2 x 1 min).
-
Coupling: Proceed with the standard coupling protocol (e.g., Protocol 1). The chaotropic salt wash helps to expose the N-terminus.
-
Washing: After coupling, ensure thorough washing with DMF to remove residual LiCl before the next deprotection step.
Microwave-Assisted Peptide Synthesis (MA-SPPS)
Microwave irradiation has emerged as a powerful tool to accelerate both coupling and deprotection steps in SPPS.[5][6] The application of microwave energy can disrupt peptide aggregation and provide the necessary activation energy to overcome the steric hindrance of this compound.
Table 2: Representative Conditions for Microwave-Assisted Coupling
| Parameter | Recommended Setting | Rationale |
| Temperature | 75-90°C | Provides sufficient energy to overcome activation barriers and disrupt aggregation. |
| Time | 5-10 minutes | Significantly reduces reaction times compared to room temperature synthesis.[6] |
| Power | Variable (instrument dependent) | Should be controlled to maintain the target temperature. |
Protocol 3: Microwave-Assisted Coupling of this compound
This protocol is intended for use with an automated microwave peptide synthesizer.
-
Resin Preparation: Swell the resin in DMF within the reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF and apply microwave irradiation at up to 75°C for 3-5 minutes. Wash thoroughly with DMF.
-
Coupling: Add a solution of this compound (5 eq.), a suitable coupling reagent (e.g., HATU, 5 eq.), and DIPEA (10 eq.) in DMF to the resin.
-
Microwave Irradiation: Apply microwave energy to maintain a temperature of 80°C for 5-10 minutes.
-
Washing: After the coupling cycle, wash the resin extensively with DMF.
Pseudoproline Dipeptides
The incorporation of pseudoproline dipeptides is a highly effective strategy for disrupting β-sheet formation.[7][8] These dipeptides, derived from serine or threonine, introduce a "kink" in the peptide backbone, which hinders inter-chain hydrogen bonding.[9] For threonine, an Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide can be used, where Xaa is the preceding amino acid. The native threonine structure is regenerated during the final TFA cleavage.[9]
Table 3: Guidelines for Using Threonine-Derived Pseudoproline Dipeptides
| Guideline | Recommendation |
| Placement | Insert before hydrophobic regions or known aggregation-prone sequences. |
| Spacing | Maintain a spacing of at least 5-6 amino acids between pseudoproline residues or between a pseudoproline and a proline.[9] |
| Coupling | Use standard coupling protocols; the dipeptide structure facilitates its own incorporation. |
Protocol 4: Incorporation of an Fmoc-Xaa-Thr(ψMe,MePro)-OH Dipeptide
-
Resin Preparation: Deprotect the N-terminal Fmoc group of the growing peptide chain and wash with DMF.
-
Coupling: Couple the Fmoc-Xaa-Thr(ψMe,MePro)-OH dipeptide using a standard coupling protocol (e.g., Protocol 1). The reaction is typically efficient due to the nature of the dipeptide.
-
Subsequent Steps: Continue with the standard SPPS cycles for the remaining amino acids. The pseudoproline moiety will be removed during the final cleavage, yielding the native peptide sequence.
Visualizing Workflows and Concepts
To further clarify the experimental processes and the underlying principles, the following diagrams have been generated.
Caption: A comparison of standard and microwave-assisted coupling workflows for this compound.
References
- 1. bachem.com [bachem.com]
- 2. ペプチドカップリング試薬のセレクションガイド [sigmaaldrich.com]
- 3. chempep.com [chempep.com]
- 4. researchgate.net [researchgate.net]
- 5. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 6. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pseudoproline - Wikipedia [en.wikipedia.org]
- 8. chempep.com [chempep.com]
- 9. peptide.com [peptide.com]
Application of Fmoc-Thr(tBu)-OH in Solid-Phase Glycopeptide Synthesis
Application Note and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
O-linked glycopeptides are crucial in a myriad of biological processes, including cell signaling, immune response, and protein stability. The chemical synthesis of these complex biomolecules is essential for elucidating their structure-function relationships and for the development of novel therapeutics. The Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy is a cornerstone of modern peptide chemistry, and Fmoc-Thr(tBu)-OH is a key building block for the incorporation of threonine residues. The tert-butyl (tBu) protecting group on the threonine side-chain hydroxyl is critical for preventing undesired side reactions, such as O-acylation, during peptide chain elongation. This document provides detailed protocols for the application of this compound in the synthesis of O-linked glycopeptides, along with illustrative data and workflows.
Application
The primary application of this compound in this context is as a protected amino acid for the solid-phase synthesis of peptides and glycopeptides. It is particularly useful when a glycosylated threonine building block, such as Fmoc-Thr(Ac-α-D-GalNAc)-OH, is not being used at a specific position, but a native threonine is required elsewhere in the peptide sequence. The tBu group is stable to the basic conditions used for Fmoc deprotection (e.g., piperidine in DMF) and is readily removed during the final acidolytic cleavage from the solid support.
Materials and Reagents
-
This compound
-
Fmoc-protected amino acids
-
Glycosylated Fmoc-amino acids (e.g., Fmoc-Thr(Ac-α-D-GalNAc)-OH)
-
Solid-phase synthesis resin (e.g., Wang resin, Rink amide resin)
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM)
-
Piperidine
-
Diisopropylethylamine (DIPEA)
-
Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (1-hydroxybenzotriazole), DIC (N,N'-diisopropylcarbodiimide)
-
Cleavage cocktail: Trifluoroacetic acid (TFA), deionized water, triisopropylsilane (TIS)
-
Anhydrous diethyl ether
-
Acetonitrile (ACN), HPLC grade
-
Sodium methoxide in methanol
-
Acetic acid
Detailed Protocols
Protocol 1: Solid-Phase Glycopeptide Synthesis (SPPS)
This protocol outlines the manual synthesis of an O-linked glycopeptide on a 0.1 mmol scale using Fmoc/tBu chemistry.
1. Resin Preparation and First Amino Acid Loading:
-
Place 200 mg of Wang resin (substitution: 0.5 mmol/g) into a fritted syringe reaction vessel.
-
Swell the resin in 5 mL of DMF for 30 minutes.
-
Drain the DMF.
-
For loading the first amino acid (e.g., Fmoc-Ala-OH), dissolve the Fmoc-amino acid (0.5 mmol), HOBt (0.5 mmol), and DIC (0.5 mmol) in DMF. Add this solution to the resin and agitate for 2-4 hours.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
-
Cap any unreacted hydroxyl groups on the resin by treating with a solution of acetic anhydride and pyridine in DMF for 30 minutes.
-
Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).
2. SPPS Cycles for Peptide Elongation:
Each cycle consists of Fmoc deprotection and amino acid coupling.
-
Fmoc Deprotection:
-
Add 5 mL of 20% piperidine in DMF to the resin.
-
Agitate for 5 minutes and drain.
-
Add another 5 mL of 20% piperidine in DMF and agitate for 15 minutes.
-
Drain and wash the resin thoroughly with DMF (5 x 5 mL).
-
-
Amino Acid Coupling (for this compound and other non-glycosylated amino acids):
-
In a separate vial, dissolve the Fmoc-amino acid (e.g., this compound) (0.4 mmol), HBTU (0.39 mmol), and DIPEA (0.8 mmol) in 3 mL of DMF.
-
Allow the mixture to pre-activate for 2 minutes.
-
Add the activated amino acid solution to the deprotected resin.
-
Agitate for 1-2 hours at room temperature.
-
Drain and wash the resin with DMF (3 x 5 mL).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling.
-
-
Glycosylated Amino Acid Coupling (e.g., Fmoc-Thr(Ac-α-D-GalNAc)-OH):
-
Due to the steric bulk of the glycosylated amino acid, extended coupling times and a second coupling may be necessary.[1]
-
Dissolve the glycosylated Fmoc-amino acid (0.15 mmol), HCTU (0.15 mmol), HOBt (0.15 mmol), and DIPEA (0.18 mmol) in NMP.[1]
-
Allow to pre-activate for 10 minutes before adding to the resin.[1]
-
Couple for 4 hours. A second coupling with a smaller excess of reagents can improve efficiency.[1]
-
3. Cleavage and Side-Chain Deprotection:
-
After the final amino acid coupling and Fmoc deprotection, wash the peptide-resin with DCM (5 x 5 mL) and dry under vacuum for at least 1 hour.
-
Prepare a cleavage cocktail of 95% TFA, 2.5% water, and 2.5% TIS. For 200 mg of resin, use approximately 2 mL of the cocktail.
-
Add the cleavage cocktail to the dry peptide-resin in a fume hood and agitate for 2-3 hours at room temperature.
-
Filter the solution to separate the resin and collect the filtrate containing the peptide.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether twice.
-
Dry the crude peptide pellet under vacuum.
4. Deprotection of Glycan Acetyl Groups (if applicable):
-
Dissolve the crude glycopeptide in methanol.
-
Add freshly prepared sodium methoxide in methanol dropwise until the pH reaches approximately 9.5.
-
Stir the mixture overnight at room temperature.
-
Neutralize the solution with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in water and lyophilize to obtain the crude, fully deprotected glycopeptide.
Protocol 2: Purification and Characterization
1. HPLC Purification:
-
Dissolve the crude lyophilized glycopeptide in a minimal amount of mobile phase A.
-
Purify the glycopeptide using reverse-phase HPLC (RP-HPLC).
-
Monitor the elution at 214 nm and 280 nm.
-
Collect fractions corresponding to the major peak.
-
Analyze the collected fractions by mass spectrometry to confirm the identity of the desired product.
-
Pool the pure fractions and lyophilize.
2. Mass Spectrometry Characterization:
-
Analyze the purified glycopeptide by electrospray ionization mass spectrometry (ESI-MS) or matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF MS) to confirm the molecular weight.
-
Tandem mass spectrometry (MS/MS) can be used to sequence the peptide backbone and confirm the site of glycosylation.[2][3][4]
Quantitative Data
The following tables provide illustrative quantitative data for the synthesis and purification of O-linked glycopeptides. Actual results may vary depending on the specific peptide sequence and glycosylation pattern.
Table 1: Illustrative Yields and Purity for a Model O-Linked Glycopeptide
| Parameter | Value | Notes |
| Resin Substitution | 0.5 mmol/g | Wang resin |
| Synthesis Scale | 0.1 mmol | |
| Crude Peptide Yield | 70-85% | Based on initial resin loading |
| Purity of Crude Peptide | 50-70% | Determined by analytical HPLC |
| Purified Peptide Yield | 15-30% | Overall yield after purification |
| Purity of Final Product | >95% | Determined by analytical HPLC |
Note: Yields can be affected by the number and position of glycosylated residues.[5]
Table 2: Typical RP-HPLC Purification Parameters
| Parameter | Condition |
| Column | C18, 5 µm, 100 Å, 4.6 x 250 mm (analytical) or 21.2 x 250 mm (preparative) |
| Mobile Phase A | 0.1% TFA in water |
| Mobile Phase B | 0.1% TFA in acetonitrile |
| Gradient | e.g., 5-65% B over 30 minutes |
| Flow Rate | 1 mL/min (analytical) or 10-15 mL/min (preparative) |
| Detection | 214 nm and 280 nm |
Diagrams
Caption: Overall workflow for solid-phase glycopeptide synthesis.
Caption: Detailed workflow of a single Fmoc-SPPS cycle.
References
- 1. mdpi.com [mdpi.com]
- 2. Tandem Mass Spectrometry for Glycopeptide Analysis - Creative Proteomics [creative-proteomics.com]
- 3. Glycopeptide analysis by mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 4. Advances in LC-MS Glycopeptide Characterization [thermofisher.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Microwave-Assisted Solid-Phase Synthesis with Fmoc-Thr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Microwave-assisted solid-phase peptide synthesis (MA-SPPS) has emerged as a transformative technology, dramatically accelerating peptide production while often improving the purity of the final product.[1][2] By utilizing microwave energy for rapid and uniform heating, reaction times for both the Nα-Fmoc deprotection and amino acid coupling steps can be significantly reduced—from hours to mere minutes.[1][3] This application note provides a detailed protocol for the efficient incorporation of Fmoc-Thr(tBu)-OH , a sterically hindered amino acid, using MA-SPPS.
The tert-butyl (tBu) protecting group on the threonine side-chain hydroxyl function is advantageous due to its stability during the Fmoc-based synthesis and its clean removal during the final trifluoroacetic acid (TFA) cleavage step.[4] However, the bulky nature of both the Fmoc and tBu groups can present steric challenges, potentially leading to incomplete coupling reactions under conventional room temperature conditions. Microwave irradiation effectively overcomes these kinetic barriers, driving the reaction to completion and ensuring high coupling efficiency.[2]
Optimized microwave protocols are crucial for minimizing potential side reactions. While high temperatures accelerate peptide bond formation, they can also increase the risk of racemization for sensitive amino acids like histidine and cysteine.[5] For threonine, the risk is generally lower, but careful control of temperature and the use of appropriate coupling reagents are essential for maintaining stereochemical integrity. The protocols outlined below are designed to maximize efficiency while preserving the quality of the synthesized peptide.
Key Materials and Reagents
-
Resin: Rink Amide, Wang, or other suitable resin pre-loaded with the C-terminal amino acid.
-
Amino Acid: High-purity this compound.
-
Solvents:
-
N,N-Dimethylformamide (DMF), peptide synthesis grade.
-
Dichloromethane (DCM), ACS grade.
-
Anhydrous diethyl ether, peroxide-free.
-
-
Fmoc Deprotection Solution: 20% (v/v) piperidine in DMF.
-
Coupling Reagents:
-
Activator: N,N'-Diisopropylcarbodiimide (DIC) or HBTU/TBTU.
-
Additive/Base: OxymaPure® (ethyl cyano(hydroxyimino)acetate) or 1-Hydroxybenzotriazole (HOBt).
-
Base (for aminium/phosphonium salts): N,N-Diisopropylethylamine (DIPEA).
-
-
Washing Solution: DMF.
-
Cleavage Cocktail (Reagent K or similar):
-
Trifluoroacetic acid (TFA)
-
Water
-
Triisopropylsilane (TIS)
-
Thioanisole
-
1,2-Ethanedithiol (EDT)
-
-
Equipment:
-
Automated microwave peptide synthesizer.
-
Reaction vessels compatible with the synthesizer.
-
Vacuum filtration apparatus.
-
Lyophilizer.
-
HPLC system for analysis.
-
Experimental Protocols
General MA-SPPS Cycle
The following protocol describes a single cycle for adding an amino acid to the growing peptide chain on the solid support.
Workflow Diagram for a Single MA-SPPS Cycle
Caption: General workflow for a single amino acid addition in MA-SPPS.
Protocol 1: Fmoc Deprotection
-
Transfer the peptide-resin to a suitable reaction vessel.
-
Add the deprotection solution (20% piperidine in DMF) to swell and cover the resin.
-
Apply microwave irradiation according to the parameters in Table 1.
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine.
Protocol 2: Coupling of this compound
This protocol is optimized for sterically hindered amino acids.
-
In a separate vial, prepare the coupling solution:
-
Dissolve a 5-fold molar excess of this compound and a 5-fold molar excess of OxymaPure® in DMF.
-
Add a 5-fold molar excess of DIC.
-
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Apply microwave irradiation according to the parameters in Table 1.
-
Drain the reaction vessel.
-
Wash the resin thoroughly with DMF (3-5 times).
-
(Optional) Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), a second coupling (recouple) step may be necessary.
Reaction Diagram for this compound Coupling
Caption: Coupling of this compound to the peptide-resin.
Protocol 3: Final Cleavage and Deprotection
-
After the final synthesis cycle, wash the peptide-resin with DCM and dry it thoroughly under vacuum.
-
Place the dried peptide-resin in a reaction flask.
-
Add the cleavage cocktail (e.g., TFA/TIS/Water/EDT, 92.5:2.5:2.5:2.5) to the resin (approx. 10 mL per gram of resin).
-
Stir the mixture at room temperature for 2-4 hours. Note that incomplete removal of the tBu group can occur with reduced TFA content or insufficient cleavage time.[6]
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh TFA.
-
Precipitate the crude peptide by adding the combined filtrate to a 10-fold volume of cold, peroxide-free diethyl ether.
-
Centrifuge or filter to collect the peptide precipitate.
-
Wash the precipitate with cold ether and dry under vacuum.
-
Purify the peptide using preparative HPLC.
Data Presentation
The following tables summarize typical parameters and expected outcomes for the MA-SPPS of peptides containing this compound.
Table 1: Recommended Microwave Synthesis Parameters
| Step | Reagents | Temperature (°C) | Power (W) | Time (min) | Notes |
|---|---|---|---|---|---|
| Fmoc Deprotection | 20% Piperidine/DMF | 75 - 90°C | 40 - 125 W | 2.5 - 3 min | Higher temperatures significantly reduce deprotection time.[2][5] |
| Coupling: Thr(tBu) | 5 eq. This compound, 5 eq. DIC, 5 eq. OxymaPure® in DMF | 86 - 90°C | 25 - 40 W | 5 - 10 min | High temperature is effective for sterically hindered residues.[2][5] Double coupling may be required for very difficult sequences. |
Table 2: Comparison of Coupling Conditions and Expected Purity
| Condition | Coupling Reagent | Temperature | Time | Expected Crude Purity | Reference |
|---|---|---|---|---|---|
| Conventional SPPS | HBTU/DIPEA | Room Temp. | 60 - 120 min | Moderate to Low | Inefficient for hindered couplings, risk of aggregation. |
| Standard MA-SPPS | HBTU/DIPEA | 75°C | 10 min | Good to High | Generally effective, but may be suboptimal for Thr(tBu).[6] |
| Optimized MA-SPPS for Hindered AA | DIC/OxymaPure® | 86 - 90°C | 5 - 10 min | High (>85-90%) | Recommended for overcoming steric hindrance and achieving high purity.[2][3][5] |
Troubleshooting and Considerations
-
Low Coupling Efficiency: If a Kaiser test indicates incomplete coupling, perform a second coupling (double coupling) with fresh reagents. Ensure high-purity amino acids and reagents are used.
-
Racemization: Although threonine is less susceptible than cysteine or histidine, racemization can be a concern at very high temperatures. If racemization is detected, consider reducing the coupling temperature to ~60°C and extending the time, or using a coupling additive known to suppress racemization like OxymaPure®.[5][7]
-
Premature Cleavage: When using highly acid-labile resins like 2-chlorotrityl chloride, high temperatures during MA-SPPS can cause premature cleavage of the peptide from the resin, leading to lower yields.[8]
-
Incomplete tBu Deprotection: During final cleavage, ensure a sufficient concentration of TFA (typically >90%) and adequate time (2-4 hours) to completely remove the tBu protecting group from the threonine side chain.[6]
References
- 1. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Solid-phase synthesis of difficult peptide sequences at elevated temperatures: a critical comparison of microwave and conventional heating technologies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Heating and microwave assisted SPPS of C-terminal acid peptides on trityl resin: the truth behind the yield - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Large-Scale Peptide Synthesis Featuring Fmoc-Thr(tBu)-OH
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the considerations and protocols for the large-scale synthesis of peptides incorporating Fmoc-Thr(tBu)-OH. Threonine, a β-hydroxy amino acid, can present unique challenges in solid-phase peptide synthesis (SPPS), particularly at scale. These application notes detail critical parameters, including the selection of coupling reagents, deprotection strategies, and purification methods, to ensure high yield and purity of the final peptide product. The information is intended to guide researchers, scientists, and drug development professionals in optimizing their large-scale peptide manufacturing processes.
Introduction: The Role and Challenges of Threonine in Peptide Synthesis
Threonine is a common amino acid in many therapeutic peptides. Its side chain contains a secondary hydroxyl group, which is typically protected during Fmoc-based SPPS to prevent side reactions. The tert-butyl (tBu) ether is a standard protecting group for the threonine side chain, offering stability to the basic conditions of Fmoc deprotection and lability to the acidic conditions of final cleavage[1].
However, the steric hindrance of the β-branched structure of threonine, compounded by the bulky tBu protecting group, can lead to challenges in large-scale synthesis, including:
-
Slower and incomplete coupling reactions: The steric bulk can impede the approach of the activated amino acid to the growing peptide chain, potentially leading to lower coupling efficiencies and the formation of deletion sequences[2].
-
Aggregation: Peptides containing threonine can be prone to aggregation, which can hinder reagent accessibility and reduce overall yield and purity[2].
-
Racemization: While less common with standard coupling reagents, the risk of epimerization exists, particularly with sensitive residues[3].
Optimizing the synthesis protocol is therefore crucial for successful large-scale production of threonine-containing peptides.
Key Considerations for Large-Scale Synthesis
Coupling Reagent Selection
The choice of coupling reagent is critical for achieving high coupling efficiency, especially for sterically hindered residues like this compound. Modern coupling reagents, such as aminium and phosphonium salts, generally provide rapid and efficient amide bond formation with minimal side reactions[4].
Table 1: Comparison of Common Coupling Reagents for this compound
| Coupling Reagent | Activation Time | Relative Cost | Racemization Risk | Typical Efficiency | Notes |
| DIC / HOBt | 5-10 min | Low | Low to Moderate | 85-95% | A standard and cost-effective choice. Can be less effective for very difficult couplings[3]. |
| HBTU / DIPEA | 2-5 min | Medium | Low to Moderate | 90-98% | Fast activation, but carries a risk of racemization with sensitive residues[3][5]. |
| HATU / DIPEA | 2-5 min | High | Low | >95% | Highly effective for difficult couplings with low racemization potential. Often the reagent of choice for challenging sequences[3][6]. |
| COMU / DIPEA | 2-5 min | High | Low | >95% | Offers similar efficiency to HATU and is considered safer due to the absence of potentially explosive HOBt/HOAt byproducts[4][6]. |
Fmoc Deprotection
The removal of the Fmoc protecting group is a critical step that must be complete to avoid the formation of deletion sequences. The standard method involves treatment with a solution of piperidine in N,N-dimethylformamide (DMF)[7][8].
Table 2: Fmoc Deprotection Conditions
| Reagent | Concentration | Solvent | Typical Reaction Time | Notes |
| Piperidine | 20% (v/v) | DMF | 2 x 5-10 min | The most common and robust method for Fmoc deprotection[7][9]. |
| Piperazine/DBU | Lower concentrations | Greener Solvents (e.g., 2-MeTHF) | Variable | A safer and more environmentally friendly alternative to piperidine[7]. |
| 4-Methylpiperidine | 5-20% (v/v) | DMF | 2 x 5-10 min | An alternative to piperidine with similar efficiency[7]. |
Purification Strategy
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides[10]. The goal is to separate the target peptide from impurities generated during synthesis, such as truncated or deletion sequences.
Table 3: General RP-HPLC Purification Parameters
| Parameter | Recommendation |
| Stationary Phase | C18-modified silica |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in water |
| Mobile Phase B | 0.1% Trifluoroacetic acid (TFA) in acetonitrile |
| Gradient | A shallow gradient of increasing mobile phase B concentration |
| Detection | UV at 210-220 nm |
For large-scale purification, optimizing the loading capacity and gradient is crucial to maximize throughput and yield[10].
Experimental Protocols
General Solid-Phase Peptide Synthesis (SPPS) Cycle
This protocol outlines a standard cycle for the addition of a single amino acid, including this compound, to a resin-bound peptide chain.
-
Resin Swelling: Swell the resin (e.g., Rink Amide resin for a C-terminal amide) in DMF for at least 1 hour in a reaction vessel[9].
-
Fmoc Deprotection:
-
Add a solution of 20% piperidine in DMF to the resin.
-
Agitate for 5-10 minutes.
-
Drain the solution and repeat the piperidine treatment for another 5-10 minutes[9].
-
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine[9].
-
Amino Acid Coupling:
-
In a separate vessel, dissolve this compound (3-5 equivalents) and a coupling reagent (e.g., HATU, 3-5 equivalents) in DMF.
-
Add an activation base such as N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)[9].
-
Allow the mixture to pre-activate for 1-2 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 30-60 minutes, or until a negative ninhydrin test is observed[9].
-
-
Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents[9].
-
Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
Cleavage and Final Deprotection
-
N-terminal Fmoc Removal: Ensure the Fmoc group of the final amino acid is removed by following the deprotection protocol (Step 2 of the SPPS cycle)[11].
-
Resin Washing and Drying: Wash the peptide-resin thoroughly with dichloromethane (DCM) and dry under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5)[12].
-
Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature.
-
Peptide Precipitation: Filter the resin and precipitate the crude peptide by adding cold diethyl ether.
-
Isolation and Drying: Centrifuge to pellet the peptide, decant the ether, and dry the crude peptide under vacuum.
Peptide Purification
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of a strong solvent like DMSO or DMF, then dilute with mobile phase A[9].
-
Analytical HPLC: Perform an analytical run with a fast gradient to determine the retention time of the target peptide[9].
-
Preparative HPLC:
-
Equilibrate the preparative C18 column with the starting mobile phase composition.
-
Load the dissolved crude peptide onto the column.
-
Run a shallow gradient centered around the elution point of the target peptide determined from the analytical run[9].
-
-
Fraction Collection and Analysis: Collect fractions and analyze them by analytical HPLC and mass spectrometry to identify those containing the pure peptide[9].
-
Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a fluffy white powder.
Visualized Workflows and Pathways
References
- 1. peptide.com [peptide.com]
- 2. blog.mblintl.com [blog.mblintl.com]
- 3. benchchem.com [benchchem.com]
- 4. bachem.com [bachem.com]
- 5. peptide.com [peptide.com]
- 6. Peptide Coupling Reagents Guide [sigmaaldrich.com]
- 7. Deprotection - Wordpress [reagents.acsgcipr.org]
- 8. luxembourg-bio.com [luxembourg-bio.com]
- 9. benchchem.com [benchchem.com]
- 10. bachem.com [bachem.com]
- 11. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 12. peptide.com [peptide.com]
Troubleshooting & Optimization
Side reactions associated with Fmoc-Thr(tBu)-OH during synthesis
Welcome to the technical support center for troubleshooting side reactions associated with the use of Fmoc-Thr(tBu)-OH in solid-phase peptide synthesis (SPPS). This resource is designed for researchers, scientists, and drug development professionals to quickly diagnose and resolve common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions associated with this compound during SPPS?
The most common side reactions when using this compound are the dehydration of the threonine residue to form a dehydrobutyrine (Dhb) derivative, and the formation of diketopiperazine (DKP) at the dipeptide stage. Other potential issues include incomplete coupling due to steric hindrance and racemization, although the latter is less common with standard coupling reagents.
Q2: How can I detect the dehydration of the threonine side chain?
Dehydration of the threonine residue results in a mass loss of 18 Da (the mass of water). This change can be readily detected by mass spectrometry (MS) analysis of the crude peptide. In reverse-phase high-performance liquid chromatography (RP-HPLC), the resulting peptide containing the more hydrophobic dehydrobutyrine residue will typically have a longer retention time than the target peptide.
Q3: What factors contribute to diketopiperazine formation?
Diketopiperazine formation is a common side reaction in SPPS, particularly at the dipeptide stage.[1] It is sequence-dependent and more likely to occur when proline is one of the first two amino acids.[1] The reaction is catalyzed by the basic conditions of the Fmoc deprotection step, where the deprotected N-terminal amine of the dipeptide attacks the ester linkage to the resin, cyclizing and cleaving the dipeptide from the solid support.
Q4: Can the choice of coupling reagent affect the rate of side reactions?
Yes, the choice of coupling reagent and additives can significantly impact the extent of side reactions. For sterically hindered amino acids like this compound, more potent activating agents may be required to achieve efficient coupling. However, overly reactive reagents or prolonged coupling times can sometimes promote side reactions. It is crucial to balance coupling efficiency with the minimization of side products.
Troubleshooting Guides
Issue 1: Dehydration of Threonine Residue
Symptoms:
-
A significant peak in the mass spectrum corresponding to the target peptide mass minus 18 Da.
-
A new, often broader, peak with a longer retention time in the HPLC chromatogram.
Potential Causes:
-
Over-activation: Prolonged exposure of the carboxylic acid to the activating agent before addition to the resin.
-
High Temperature: Performing the coupling reaction at elevated temperatures can promote the elimination of water.
-
Choice of Coupling Reagent: Some coupling reagents may be more prone to inducing dehydration.
Recommended Solutions:
-
Minimize Pre-activation Time: Add the activated this compound to the resin immediately after activation.
-
Control Reaction Temperature: Perform the coupling at room temperature unless a higher temperature is necessary for a difficult coupling.
-
Optimize Coupling Reagents: Utilize a coupling reagent combination known to minimize side reactions, such as DIC/Oxyma.
Issue 2: Diketopiperazine (DKP) Formation
Symptoms:
-
Low overall yield of the target peptide after synthesis.
-
Presence of a cyclic dipeptide in the cleavage cocktail, detectable by MS.
-
Loss of peptide from the resin, especially after the second amino acid coupling and deprotection.
Potential Causes:
-
The sequence is susceptible to DKP formation (e.g., Pro, Gly, or other flexible residues at the C-terminus).
-
Prolonged exposure to basic conditions during Fmoc deprotection.[2]
Recommended Solutions:
-
Use 2-Chlorotrityl Chloride Resin: For sequences prone to DKP formation, using a sterically hindered resin like 2-chlorotrityl chloride can inhibit the cyclization reaction.[1]
-
Modify Deprotection Conditions: Employ a milder Fmoc deprotection cocktail or reduce the deprotection time. For example, using 2% DBU/5% piperazine in NMP has been shown to reduce DKP formation compared to 20% piperidine in DMF.[2][3]
-
Incorporate the third amino acid quickly: After deprotection of the second amino acid, proceed immediately to the coupling of the third residue to minimize the time the free N-terminal amine is available for cyclization.
Quantitative Data Summary
The following table summarizes the impact of different Fmoc deprotection conditions on diketopiperazine (DKP) formation for a susceptible sequence.
| Deprotection Condition | DKP Formation (%) | Reference |
| 20% Piperidine in DMF | 13.8% | [3] |
| 5% Piperidine in DMF | 12.2% | [3] |
| 5% Piperazine in DMF | < 4.0% | [3] |
| 5% Piperazine in NMP | < 4.0% | [3] |
| 2% DBU / 5% Piperazine in NMP | Significantly Reduced | [2][3] |
Experimental Protocols
Protocol 1: Minimized Dehydration Coupling of this compound
-
Resin Swelling: Swell the resin in DMF for 30 minutes.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vessel, dissolve this compound (3 eq.), DIC (3 eq.), and Oxyma (3 eq.) in DMF. Allow to pre-activate for no more than 2 minutes.
-
Coupling: Immediately add the activated amino acid solution to the resin. Agitate at room temperature for 1-2 hours.
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling.[4] If the test is positive (blue beads), the coupling is complete. If negative (yellow beads), extend the coupling time or consider a double coupling.
-
Washing: Wash the resin with DMF (5x) and DCM (3x) before proceeding to the next deprotection step.
Protocol 2: Prevention of Diketopiperazine Formation
-
Resin Selection: Start the synthesis on 2-chlorotrityl chloride resin.
-
First Amino Acid Loading: Couple the first Fmoc-amino acid to the resin using DIEA in DCM.
-
Capping: After the first amino acid is loaded, cap any unreacted sites on the resin with a solution of methanol/DIEA in DCM.
-
Second Amino Acid Coupling: Couple the second amino acid using standard coupling protocols.
-
Modified Fmoc Deprotection: After coupling the second amino acid, perform the Fmoc deprotection using 2% DBU / 5% piperazine in NMP for 2 x 5 minutes.
-
Immediate Next Coupling: Wash the resin thoroughly and proceed immediately to the coupling of the third amino acid.
Visualizations
References
Technical Support Center: Managing Steric Hindrance from tBu Groups in Peptide Synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges arising from the steric hindrance of tert-butyl (tBu) protecting groups in peptide synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Low Coupling Yield for a tBu-Protected Amino Acid
Q1: I am experiencing a low or incomplete coupling yield after introducing a tBu-protected amino acid (e.g., Ser(tBu), Thr(tBu), Asp(OtBu), Glu(OtBu)). A Kaiser test on the resin beads remains positive (blue). What should I do?
A1: Low coupling efficiency for sterically hindered tBu-protected amino acids is a common challenge. Here are several strategies to improve the outcome:
-
Change or Upgrade Your Coupling Reagent: Standard coupling reagents may be insufficient. Opt for more potent reagents known to be effective for hindered couplings. HATU and COMU are generally considered highly efficient.[1][2]
-
Increase Reaction Time and Equivalents: Double the coupling time (e.g., from 1 hour to 2 hours) and consider using a higher excess of the protected amino acid and coupling reagent (e.g., increase from 3 to 5 equivalents).
-
Perform a Double Coupling: After the initial coupling reaction, drain the reaction vessel and repeat the coupling step with a fresh solution of the activated amino acid.[3]
-
Utilize Microwave-Assisted Peptide Synthesis (MA-SPPS): Microwave energy can significantly accelerate coupling reactions and improve efficiency for hindered amino acids, often reducing coupling times to as little as 5 minutes.[4][5][6]
-
Switch Solvents: If you are using DMF, consider switching to or using a mixture with N-methylpyrrolidone (NMP), which can improve solvation of the growing peptide chain and enhance coupling efficiency.[7]
Issue 2: Side Reactions Observed After Final Cleavage
Q2: After TFA cleavage, my peptide's mass spectrum shows unexpected peaks, particularly a +56 Da adduct on sensitive residues like Cysteine, Methionine, or Tryptophan. What is causing this?
A2: The +56 Da adduct is characteristic of tert-butylation, a common side reaction during the final cleavage and deprotection step. The tBu protecting groups, once cleaved, form reactive tert-butyl cations that can alkylate nucleophilic side chains.[8][9]
To mitigate this, it is crucial to use an effective scavenger cocktail in your trifluoroacetic acid (TFA) cleavage mixture. Scavengers are nucleophilic compounds that "trap" the reactive carbocations before they can modify your peptide.[10][11]
Key Recommendations:
-
Never use TFA alone for cleavage when tBu protecting groups are present.
-
The choice of scavenger depends on the amino acid composition of your peptide.
-
For peptides containing Cysteine, the addition of ethanedithiol (EDT) is highly recommended to prevent S-tert-butylation.[12]
-
For peptides with Tryptophan, triisopropylsilane (TIS) is a very effective scavenger.[13]
-
A multi-component cocktail is often the most effective solution for complex peptides.
Issue 3: Incomplete Removal of tBu Protecting Groups
Q3: My mass spectrum indicates that some tBu protecting groups remain on residues like Asp(OtBu) or Ser(tBu) after the standard TFA cleavage protocol. How can I ensure complete deprotection?
A3: Incomplete deprotection of tBu groups can occur, especially in sterically crowded regions of a peptide or if the cleavage conditions are not optimal.
-
Increase Cleavage Time: Extend the duration of the TFA cleavage reaction from the standard 2 hours to 3-4 hours and re-analyze a small aliquot.[13]
-
Optimize TFA Concentration: While a high concentration of TFA is necessary for cleavage, ensure your cocktail composition is appropriate. For some peptides, a two-step cleavage, starting with a lower TFA concentration followed by a higher one, can be beneficial.[10] However, reducing the TFA content can also lead to incomplete removal of tBu groups, so this must be carefully optimized.[10]
-
Ensure Proper Resin Washing: Before cleavage, make sure the resin is thoroughly washed with a solvent like dichloromethane (DCM) to remove any residual DMF, which can interfere with the cleavage reaction.
Frequently Asked Questions (FAQs)
Q1: Which coupling reagent is best for sterically hindered amino acids with tBu groups?
A1: While several reagents can be used, HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N´,N´-tetramethyluronium hexafluorophosphate) and COMU (1-[(1-(Cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)]uronium hexafluorophosphate) are generally recommended for their high reactivity and efficiency in forming peptide bonds with sterically hindered amino acids.[1][2] They often outperform older reagents like HBTU, especially for difficult sequences.
Q2: What is the difference between tBu and Trityl (Trt) protecting groups in terms of steric hindrance?
A2: Both tBu and Trityl (Trt) are bulky protecting groups, but Trt is significantly larger.[14] This increased steric bulk of the Trt group can sometimes be advantageous in preventing certain side reactions like aspartimide formation. However, the large size of the Trt group can also make the initial coupling of the protected amino acid more challenging.[15] The choice between them often depends on the specific sequence and the potential for side reactions.
Q3: Can the tBu group contribute to peptide aggregation during synthesis?
A3: Yes, the hydrophobic nature and bulkiness of the tBu group can contribute to the formation of secondary structures and subsequent aggregation of the growing peptide chain on the solid support, especially in sequences containing multiple hydrophobic or β-branched amino acids. This aggregation can hinder both coupling and deprotection steps. Using solvents like NMP or incorporating structure-disrupting elements like pseudoproline dipeptides can help mitigate this issue.
Q4: What is the mechanism of tBu cation formation and scavenging during TFA cleavage?
A4: During treatment with a strong acid like TFA, the tBu protecting group is protonated, leading to its cleavage from the amino acid side chain as a relatively stable tertiary carbocation (the tert-butyl cation). This cation is a powerful electrophile. Scavengers, which are nucleophiles (e.g., thiols like EDT or silanes like TIS), react with and neutralize this carbocation, preventing it from reacting with nucleophilic side chains on the peptide (like the thiol group of Cysteine or the indole ring of Tryptophan).[8][16]
Data Presentation
Table 1: Comparison of Common Coupling Reagents for Hindered Couplings
| Coupling Reagent | Relative Efficiency for Hindered Amino Acids | Key Advantages | Potential Disadvantages |
| HATU | Very High | Fast reaction times, high purity of crude product, lower risk of epimerization compared to HBTU.[1] | Higher cost. |
| HBTU | High | Widely used, effective for many standard couplings. | Less efficient than HATU for "difficult" sequences, can be an allergen.[1] |
| COMU | Very High | High coupling efficiency comparable to HATU, safer byproducts (non-explosive).[2] | Higher cost. |
| PyBOP | High | Effective for sterically hindered couplings. | Byproducts can be difficult to remove. |
| DIC/Oxyma | Good | Cost-effective, low racemization. | Slower reaction times compared to uronium/aminium salts.[17] |
Table 2: Common Scavenger Cocktails for TFA Cleavage to Prevent tBu Side Reactions
| Scavenger Cocktail (v/v) | Target Residues | Purpose of Scavengers |
| TFA / TIS / H₂O (95:2.5:2.5) | Tryptophan (Trp) | TIS (Triisopropylsilane): A very effective scavenger for the tBu cation, protecting Trp from alkylation. H₂O: Helps to hydrolyze cleaved protecting groups.[10] |
| TFA / EDT / TIS / H₂O (92.5:2.5:2.5:2.5) | Cysteine (Cys), Trp | EDT (Ethanedithiol): A thiol scavenger that is highly effective at protecting the free sulfhydryl group of Cys from tert-butylation.[18] |
| Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) | Met, Cys, Trp, Tyr, Arg | A robust, general-purpose cocktail for complex peptides. Thioanisole protects Met. Phenol protects Tyr. EDT protects Cys.[12] |
| TFA / DMS / Thioanisole / TIS / H₂O (e.g., 75:7.5:7.5:2.5:7.5) | Cys, Met, Trp | A combination that has been shown to be effective in reducing S-tert-butylation of Cysteine. DMS (Dimethyl Sulfide) acts as a scavenger and can help reduce Met oxidation.[10] |
Experimental Protocols
Protocol 1: Coupling of a Sterically Hindered Fmoc-Amino Acid (e.g., Fmoc-Ser(tBu)-OH)
-
Resin Preparation: Swell the resin (e.g., 100 mg, 0.5 mmol/g substitution) in DMF for 30 minutes in a suitable reaction vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash the resin thoroughly with DMF (5-7 times).
-
Amino Acid Activation: In a separate vial, dissolve the Fmoc-amino acid (5 eq, 0.25 mmol) and a coupling reagent such as HATU (4.9 eq, 0.245 mmol) in DMF. Add DIEA (10 eq, 0.5 mmol) and allow the mixture to pre-activate for 1-2 minutes.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature. For particularly difficult couplings, the reaction time can be extended to 4 hours or a double coupling can be performed.
-
Washing: Drain the coupling solution and wash the resin thoroughly with DMF (3 times), DCM (3 times), and DMF (3 times).
-
Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling.[19] Take a few beads from the resin, wash them with ethanol, and add the Kaiser test reagents. A yellow or colorless result indicates success. If the beads are blue, the coupling is incomplete and a second coupling is required.[3]
Protocol 2: Final Peptide Cleavage and Deprotection (for a Trp- and Cys-containing peptide)
-
Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DMF, followed by DCM, and dry the resin under vacuum for at least 1 hour.[13]
-
Cleavage Cocktail Preparation: In a fume hood, prepare a fresh cleavage cocktail. For a peptide containing Trp and Cys(Trt), a suitable cocktail is TFA/EDT/TIS/H₂O (92.5:2.5:2.5:2.5 v/v/v/v) . For 100 mg of resin, prepare approximately 2 mL of the cocktail.[11][13]
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin. Gently agitate the mixture at room temperature for 2-3 hours. The resin may turn a deep yellow or orange color, which is normal.[13]
-
Peptide Precipitation: Filter the cleavage mixture to separate the resin, collecting the filtrate in a cold centrifuge tube containing 10-fold excess of cold diethyl ether. A white precipitate of the crude peptide should form.
-
Isolation: Centrifuge the suspension to pellet the peptide. Carefully decant the ether.
-
Washing: Wash the peptide pellet twice with cold diethyl ether to remove residual scavengers and organic impurities.
-
Drying: Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification and analysis.
Visualizations
Caption: Workflow for coupling sterically hindered tBu-protected amino acids.
Caption: Mechanism of tBu cation formation and scavenging during TFA cleavage.
References
- 1. Microwave-Assisted Peptide Synthesis: A Faster Approach - Creative Peptides [creative-peptides.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. peptide.com [peptide.com]
- 4. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 5. Microwave-assisted solid-phase peptide synthesis based on the Fmoc protecting group strategy (CEM) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Microwave-Assisted Solid-Phase Peptide Synthesis Based on the Fmoc Protecting Group Strategy (CEM) | Springer Nature Experiments [experiments.springernature.com]
- 7. Solvent effects on coupling yields during rapid solid-phase synthesis of CGRP(8-37) employing in situ neutralization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. peptide.com [peptide.com]
- 9. peptide.com [peptide.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
- 14. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 15. Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents [cris.unibo.it]
- 16. luxembourg-bio.com [luxembourg-bio.com]
- 17. mdpi.com [mdpi.com]
- 18. Protocols for the Fmoc SPPS of Cysteine-Containing Peptides [sigmaaldrich.com]
- 19. chempep.com [chempep.com]
Technical Support Center: Troubleshooting Incomplete tBu Protecting Group Removal
This technical support center is designed for researchers, scientists, and drug development professionals to address the common challenge of incomplete removal of the tert-butyl (tBu) protecting group during chemical synthesis. Here, you will find troubleshooting guides and frequently asked questions in a user-friendly question-and-answer format to help you resolve specific issues encountered in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard method for removing tBu protecting groups?
The most common method for the cleavage of tBu protecting groups from hydroxyl (Ser, Thr, Tyr) and carboxyl (Asp, Glu) functionalities is acidolysis. This is typically achieved using a high concentration of trifluoroacetic acid (TFA), often in the range of 90-95%.[1] This process is frequently performed concurrently with the cleavage of the peptide from the solid-phase synthesis resin.[1]
Q2: What are the primary causes of incomplete tBu deprotection?
Incomplete removal of the tBu group can be attributed to several factors:
-
Insufficient Acid Strength or Concentration: Lower concentrations of TFA may not be sufficient to drive the deprotection to completion, particularly for sterically hindered residues or certain amino acids like Ser(tBu) and Thr(tBu).[1][2]
-
Inadequate Reaction Time: The deprotection reaction requires sufficient time. Shorter reaction times can result in a mixture of fully protected, partially deprotected, and fully deprotected products. Some residues, such as Arg(Pmc/Mtr), are known to require longer cleavage times of up to 4 hours or more.[1]
-
Steric Hindrance: The local chemical environment and the three-dimensional structure of the molecule can shield the tBu group, hindering the access of TFA and slowing down the cleavage reaction.
-
Low Temperature: Cleavage reactions are typically performed at room temperature. Lower temperatures will decrease the reaction rate, potentially leading to incomplete removal within a standard timeframe.
-
Presence of Water: While a small amount of water is often included as a scavenger, excessive water can dilute the TFA and reduce its effectiveness.
Q3: What are scavengers and why are they crucial during tBu cleavage?
During the acid-mediated removal of the tBu group, a reactive tert-butyl cation (tBu+) is generated.[1] This cation is a powerful electrophile that can re-attach to the deprotected product or, more commonly, alkylate nucleophilic side chains of amino acids like tryptophan (Trp) and cysteine (Cys), leading to undesired side products with an additional mass of +56 Da.[1] Scavengers are nucleophilic reagents added to the cleavage cocktail to "trap" or quench these reactive tBu cations, thereby preventing these side reactions.[1]
Q4: How do I choose the right scavengers for my peptide?
The selection of scavengers should be based on the amino acid composition of your peptide:
-
Tryptophan-containing peptides: Triisopropylsilane (TIS) or thioanisole are effective in preventing the alkylation of the indole side chain.
-
Cysteine-containing peptides: Ethanedithiol (EDT) is a commonly used scavenger to protect the free thiol group.
-
Methionine-containing peptides: Thioanisole can help prevent S-alkylation.
-
General Use: A common and effective general scavenger cocktail is a mixture of TFA, TIS, and water (e.g., 95:2.5:2.5 v/v/v). For peptides with multiple sensitive residues, a more complex mixture known as "Reagent K" (TFA/phenol/water/thioanisole/EDT) may be employed.
Troubleshooting Guide
This guide provides a structured approach to diagnosing and resolving incomplete tBu deprotection.
Symptom: Incomplete deprotection confirmed by analysis.
Analytical Indication: HPLC analysis shows multiple peaks, including the desired product and peaks with longer retention times corresponding to the tBu-protected species. Mass spectrometry (MS) reveals the presence of the desired product mass as well as masses corresponding to the product +56 Da (one remaining tBu group), +112 Da (two remaining tBu groups), and so on.
Caption: Troubleshooting workflow for incomplete tBu deprotection.
Data Presentation
Table 1: Effect of Scavenger Cocktail on S-t-Butylation of a Cysteine-Containing Peptide
This table summarizes the effectiveness of different scavenger cocktails in minimizing the S-t-butylation side reaction during the cleavage of a model cysteine-containing peptidyl resin. The data represents the relative percentage of the S-t-butylated side product as determined by HPLC analysis of the crude product.
| Cleavage Cocktail Composition (v/v/v) | % Total S-t-butylation |
| TFA/TIS/H₂O (95:2.5:2.5) | 18.6% |
| TFA/TIS/H₂O/DMS (90:2.5:2.5:5) | 10.3% |
| TFA/TIS/H₂O/Thioanisole (90:2.5:2.5:5) | 9.0% |
| TFA/TIS/H₂O/DTT (90:2.5:2.5:5) | 12.5% |
| TFA/TIS/H₂O/m-cresol (90:2.5:2.5:5) | >13% |
| TFA/TIS/H₂O/Anisole (90:2.5:2.5:5) | >13% |
Data adapted from a study on a model Cys-containing peptidyl resin.[1][2] Percentages are relative area determined by HPLC.
Table 2: Effect of Cleavage Time and Temperature on S-t-Butylation
This table shows the impact of varying the cleavage duration and temperature on the extent of S-t-butylation for a model peptide.
| Condition No. | Temperature (°C) | Time (min) | % C-terminal Cys S-t-butylation |
| 1 | 25 | 60 | 15.4% |
| 2 | 25 | 30 | 11.1% |
| 3 | 40 | 30 | 18.8% |
| 4 | 40 | 120 | 32.3% |
Data from a study on a model Cys-containing peptidyl resin.[2] Percentages are relative area determined by HPLC.
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Deprotection of a tBu-Protected Peptide from Resin
This protocol is suitable for the cleavage of most peptides synthesized on a solid support using an Fmoc/tBu strategy.
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA), high purity
-
Scavengers (e.g., Triisopropylsilane (TIS), water, Ethanedithiol (EDT))
-
Dichloromethane (DCM)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen or vacuum line for drying
Procedure:
-
Resin Preparation: Wash the peptide-resin thoroughly with DCM to remove any residual DMF and other solvents. Allow the resin to drain completely.
-
Cleavage Cocktail Preparation: In a well-ventilated fume hood, prepare the cleavage cocktail. A standard cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v). For peptides containing cysteine, add 2.5% EDT. Prepare approximately 10 mL of cocktail per gram of resin.
-
Cleavage Reaction: Add the cleavage cocktail to the resin. Gently agitate the mixture at room temperature for 2-3 hours. For peptides with residues that are difficult to deprotect (e.g., Arg(Pmc)), the reaction time may need to be extended to 4 hours.
-
Peptide Isolation: Filter the resin and collect the filtrate containing the cleaved peptide. Wash the resin with a small amount of fresh TFA and combine the filtrates.
-
Peptide Precipitation: In a separate centrifuge tube, add the TFA filtrate dropwise to a 10-fold volume of ice-cold diethyl ether. A white precipitate of the crude peptide should form.
-
Washing: Centrifuge the mixture to pellet the precipitated peptide. Carefully decant the ether. Wash the peptide pellet with cold diethyl ether two more times to remove residual scavengers and cleavage byproducts.
-
Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator. The peptide is now ready for analysis and purification.
Caption: Experimental workflow for TFA cleavage and deprotection.
Protocol 2: HPLC Analysis of Cleavage Products
This protocol provides a general method for analyzing the crude peptide by reverse-phase HPLC to assess the completeness of the deprotection.
Materials:
-
Crude peptide sample
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
-
HPLC vials
Procedure:
-
Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a mixture of A and B to a concentration of approximately 1 mg/mL.
-
HPLC Method:
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 220 nm
-
Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 20-30 minutes. The exact gradient should be optimized based on the hydrophobicity of the peptide.
-
-
Injection and Analysis: Inject 10-20 µL of the sample and run the HPLC method.
-
Data Interpretation: Analyze the resulting chromatogram. The presence of peaks with longer retention times than the main product peak may indicate incomplete deprotection. These peaks can be collected for further analysis by mass spectrometry.
Protocol 3: LC-MS Analysis for Detection of Incomplete Deprotection
This protocol outlines the use of LC-MS to confirm the identity of the product and detect any remaining tBu groups.
Instrumentation:
-
LC-MS system with an electrospray ionization (ESI) source.
Procedure:
-
LC Separation: Utilize an HPLC method similar to the one described in Protocol 2. The eluent from the HPLC is directly introduced into the mass spectrometer.
-
MS Parameters (Positive Ion Mode):
-
Ion Source: Electrospray Ionization (ESI)
-
Scan Range: Set a mass range that includes the expected mass of the fully deprotected peptide and the masses of any potential tBu-protected intermediates (e.g., 300-2000 m/z).
-
-
Data Analysis:
-
Extract the mass spectrum for the main peak and any suspected impurity peaks from the total ion chromatogram.
-
Look for the expected mass-to-charge ratio (m/z) of the desired peptide.
-
Search for ions corresponding to the desired peptide plus 56 Da, which indicates the presence of one residual tBu group. Multiples of 56 Da would indicate multiple remaining tBu groups.
-
References
Technical Support Center: Purification of Peptides Containing Thr(tBu)
Welcome to the technical support center for challenges associated with the purification of peptides containing tert-butyl protected threonine, Thr(tBu). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the purification of these specific peptides.
Troubleshooting Guides
This section addresses common problems observed during the purification of peptides containing Thr(tBu) residues, offering potential causes and actionable solutions.
Problem 1: Co-elution or Poor Resolution of Target Peptide and a Major Impurity
-
Question: My RP-HPLC chromatogram shows two major peaks that are very close together, and I suspect one is my target peptide and the other is an impurity. How can I improve their separation?
-
Answer: This is a classic issue when dealing with peptides that contained Thr(tBu). The most common impurity is the peptide with the tBu group still attached to the threonine residue.
-
Underlying Cause: Incomplete removal of the tert-butyl (tBu) protecting group during the final cleavage step from the solid-phase resin. The tBu group significantly increases the hydrophobicity of the peptide.
-
Troubleshooting Steps:
-
Confirm Impurity Identity: Analyze the collected fractions of both peaks by mass spectrometry (MS). The impurity peak should have a mass difference of +56 Da corresponding to the tert-butyl group.
-
Optimize HPLC Gradient: A shallow gradient is crucial for separating two closely eluting species. If your initial gradient is, for example, 5-65% acetonitrile (ACN) over 30 minutes, try a more focused gradient around the elution point of your peaks, such as 30-45% ACN over 45 minutes.
-
Review Cleavage Protocol: Incomplete deprotection is the root cause. For future syntheses, consider the following adjustments to your cleavage cocktail and procedure:
-
Increase Trifluoroacetic Acid (TFA) Concentration: Peptides with Ser(tBu) or Thr(tBu) may require higher concentrations of TFA (95% or more) for complete removal.
-
Extend Cleavage Time: Some protecting groups, especially in sterically hindered positions, may require longer reaction times of up to 4 hours or more.
-
Optimize Scavengers: While scavengers primarily prevent side reactions with other residues like Trp, Met, and Cys, ensuring an efficient cleavage environment is key. A standard scavenger cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5).
-
-
-
Problem 2: Broad or Tailing Peaks for the Target Peptide
-
Question: The peak corresponding to my purified Thr-containing peptide is broad and shows significant tailing. What could be the cause and how can I fix it?
-
Answer: Peak broadening and tailing can be caused by several factors, from the peptide itself to the HPLC system.
-
Potential Causes & Solutions:
-
Peptide Aggregation: Hydrophobic peptides or sequences prone to secondary structure formation can aggregate on the column.
-
Increase Column Temperature: Raising the temperature to 40-60°C can often disrupt aggregates and improve peak shape.
-
Modify Mobile Phase: Adding a small amount of an organic solvent like isopropanol to the mobile phase can sometimes disrupt aggregation.
-
-
Secondary Interactions with Column: The free hydroxyl group of the deprotected threonine can interact with the silica backbone of the HPLC column.
-
Ensure Low pH: Using a mobile phase with 0.1% TFA is standard and helps to suppress silanol interactions by protonating the silica surface.
-
Column Choice: For particularly problematic peptides, a different column chemistry (e.g., C8 instead of C18) or a column specifically designed for peptides with minimal residual silanol groups may be beneficial.
-
-
Column Overload: Injecting too much peptide can lead to peak distortion.
-
Reduce Sample Load: Try injecting a smaller amount of your crude peptide to see if the peak shape improves.
-
-
HPLC System Issues: Problems with the column, fittings, or flow path can also cause peak broadening.
-
Column Health: An old or contaminated column can lead to poor peak shape. Try flushing the column or replacing it if necessary.
-
Extra-column Volume: Ensure that all tubing and connections are appropriate for your HPLC system to minimize dead volume.
-
-
-
Frequently Asked Questions (FAQs)
Q1: Why is Thr(tBu) used in peptide synthesis if it can be difficult to remove?
A1: The tert-butyl (tBu) group is a standard protecting group for the hydroxyl function of threonine in Fmoc-based solid-phase peptide synthesis (SPPS). It is highly effective at preventing side reactions at the threonine side chain during peptide elongation. Its removal during the final TFA cleavage is generally efficient, but can be sequence-dependent and require optimization.
Q2: How does the presence of the tBu group on threonine affect its hydrophobicity?
A2: The tBu group is a bulky, nonpolar alkyl group that significantly increases the hydrophobicity of the threonine residue. This is the key principle used for separating the desired, fully deprotected peptide from the partially protected impurity by reversed-phase HPLC. The more hydrophobic Thr(tBu)-containing peptide will have a longer retention time on a C18 column compared to the peptide with the free threonine.
| Residue | Relative Hydrophobicity | Expected RP-HPLC Elution |
| Threonine (Thr) | Less Hydrophobic | Earlier Elution |
| Thr(tBu) | More Hydrophobic | Later Elution |
Q3: Are there any specific side reactions involving Thr(tBu) during the purification step itself?
A3: During the purification (RP-HPLC) stage, the primary issue related to Thr(tBu) is its presence as a partially deprotected impurity. The conditions of RP-HPLC (acidic mobile phase) are generally mild and unlikely to cause further side reactions specifically at the Thr(tBu) residue. The main side reactions involving the tBu group occur during the highly acidic TFA cleavage step prior to purification. These include the potential for the released t-butyl cation to alkylate sensitive residues like tryptophan or methionine.
Q4: What is a good starting point for a purification protocol for a peptide containing Thr(tBu)?
A4: A robust starting point for purifying a peptide that contained Thr(tBu) is reversed-phase HPLC. Below is a general protocol that can be adapted.
Experimental Protocols
Detailed Protocol: RP-HPLC Purification of a Thr(tBu)-Synthesized Peptide
This protocol outlines a general procedure for the purification of a synthetic peptide following cleavage and deprotection where Thr(tBu) was used.
-
Sample Preparation:
-
After cleavage from the resin and precipitation with cold diethyl ether, dissolve the crude peptide pellet in a minimal amount of a suitable solvent. A good starting point is the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).
-
If the peptide has poor aqueous solubility, dissolve it in a small amount of acetonitrile, methanol, or DMSO before diluting with the initial mobile phase.
-
Centrifuge the sample to remove any insoluble material before injection.
-
-
HPLC System and Column:
-
System: A preparative HPLC system equipped with a UV detector.
-
Column: A C18 reversed-phase column is standard. For peptides, a wide-pore (300 Å) column is often preferred.
-
Detection Wavelength: Monitor the elution at 214 nm or 220 nm for the peptide backbone absorbance.
-
-
Mobile Phases:
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.
-
Mobile Phase B: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade acetonitrile (ACN).
-
-
Chromatographic Method:
-
Analytical Scouting Run: Before a preparative run, it is highly recommended to perform an analytical run with a small injection to determine the retention time of the target peptide and any impurities. A typical scouting gradient is a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Preparative Gradient: Based on the analytical run, design a shallower, more focused gradient for the preparative purification. For example, if the target peptide elutes at 40% B in the scouting run, a preparative gradient could be 30% to 50% B over 40-60 minutes. This will improve the resolution between the target peptide and closely eluting impurities like the Thr(tBu)-containing species.
-
-
Fraction Collection and Analysis:
-
Collect fractions throughout the elution of the peaks of interest.
-
Analyze the collected fractions by analytical HPLC and Mass Spectrometry (MS) to identify the fractions containing the pure target peptide.
-
-
Post-Purification Processing:
-
Pool the pure fractions.
-
Lyophilize the pooled fractions to obtain the final purified peptide as a white powder.
-
Visualizations
Caption: Workflow for the purification of peptides synthesized with Thr(tBu).
Caption: Logic for troubleshooting poor peak resolution.
Technical Support Center: Troubleshooting Unusual Color Changes in Fmoc-SPPS
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering unusual color changes during the Fmoc-Thr(tBu)-OH coupling step in solid-phase peptide synthesis (SPPS).
Frequently Asked Questions (FAQs)
Q1: Is it normal to observe a color change during the coupling of this compound?
While a slight yellow coloration is common during the activation and coupling steps in Fmoc-SPPS, intense or unusual colors such as red, purple, or dark brown specifically when coupling this compound are considered anomalous. These color changes can be indicative of underlying issues with reagents, reaction conditions, or side reactions.
Q2: What are the most common causes of unusual color changes during this compound coupling?
The most frequently cited causes include:
-
Impurities in Reagents: The this compound reagent itself may contain impurities from its synthesis. Similarly, impurities in the solvent, particularly dimethylformamide (DMF), can lead to side reactions.[1][2][3]
-
Elevated Temperatures: Higher reaction temperatures can accelerate side reactions, leading to the formation of colored byproducts.[4]
-
Premature Fmoc Deprotection: Basic conditions, especially in the presence of impurities in DMF (like dimethylamine), can cause premature removal of the Fmoc group, which can then react to form colored compounds.[1][2][3]
-
Formation of Charge-Transfer Complexes: The interaction between the amino acid, coupling reagents, and solvents can sometimes form colored charge-transfer complexes.[5][6][7][8][9]
-
Side Reactions of Coupling Reagents: Carbodiimides and other coupling reagents can undergo side reactions, especially in the presence of certain amino acids, which may result in colored byproducts.[10][11][12][13][14]
Q3: Can the observed color change affect the success of my peptide synthesis?
Yes, the underlying causes of the color change, such as the presence of impurities or the occurrence of side reactions, can negatively impact the coupling efficiency and the purity of the final peptide. This can lead to truncated or modified peptide sequences and difficult purification.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving the root cause of unusual color changes during the this compound coupling step.
Problem: An intense red, purple, or dark brown color is observed during the coupling of this compound.
Initial Assessment and Immediate Actions:
-
Record Observations: Note the exact color, its intensity, and at what point during the coupling step it appears.
-
Monitor Coupling Efficiency: Before proceeding, perform a Kaiser test to assess the presence of free amines.[15][16] A positive (blue) result indicates incomplete coupling.
Systematic Troubleshooting Workflow:
Data Summary
The following table summarizes the observed color changes, potential causes, and recommended actions.
| Observed Color | Potential Cause(s) | Recommended Actions | Expected Outcome |
| Intense Yellow/Orange | Formation of charge-transfer complexes with coupling reagents (e.g., HBTU, HATU). | This is often benign and may not require action if coupling is complete. | Successful coupling with no significant impact on purity. |
| Red/Purple | Impurities in this compound. Elevated reaction temperature. Side reactions with carbodiimide reagents (e.g., DIC). | Use a fresh, high-purity batch of this compound. Ensure the reaction is performed at ambient temperature. Consider switching to a different coupling reagent if the issue persists. | Reduction or elimination of the color change and improved peptide purity. |
| Dark Brown/Black | Significant degradation of DMF. Gross contamination of reagents. Severe side reactions. | Immediately halt the synthesis. Use fresh, peptide-synthesis-grade DMF. Replace all reagents with fresh stock. | Prevention of further resin and peptide loss. |
Experimental Protocols
Kaiser Test (Qualitative Ninhydrin Test)
This test is used to detect the presence of free primary amines on the resin, which indicates incomplete coupling.
Reagents:
-
Solution A: 1 g of ninhydrin in 20 mL of n-butanol.
-
Solution B: 40 g of phenol in 20 mL of n-butanol.
-
Solution C: 1 mL of 0.001 M KCN in 49 mL of pyridine.
Procedure:
-
Collect a small sample of resin beads (approximately 1-2 mg) in a small test tube.
-
Add 2-3 drops of each of Solution A, Solution B, and Solution C to the test tube.
-
Heat the test tube at 100°C for 5 minutes.
-
Observe the color of the beads and the solution.
Interpretation:
-
Intense Blue/Purple: Positive result. Indicates the presence of free primary amines (incomplete coupling).
-
Yellow/Colorless: Negative result. Indicates the absence of free primary amines (complete coupling).
Monitoring Fmoc Deprotection by UV-Vis Spectrophotometry
This method quantifies the release of the Fmoc group (as a dibenzofulvene-piperidine adduct) to ensure complete deprotection before the coupling step.
Procedure:
-
After the piperidine deprotection step, collect the filtrate.
-
Dilute a known volume of the filtrate with a suitable solvent (e.g., DMF).
-
Measure the absorbance of the diluted solution at approximately 301 nm using a UV-Vis spectrophotometer.
-
The concentration of the dibenzofulvene-piperidine adduct can be calculated using its extinction coefficient, allowing for the quantification of the Fmoc deprotection.[17]
By following this guide, researchers can systematically diagnose and address unusual color changes during the critical this compound coupling step, thereby improving the reliability and success of their solid-phase peptide synthesis.
References
- 1. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]
- 2. researchgate.net [researchgate.net]
- 3. Regeneration of aged DMF for use in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. DSpace [repository.upenn.edu]
- 6. Charge-transfer complex - Wikipedia [en.wikipedia.org]
- 7. Photo-responsive modulation of hybrid peptide assembly, charge transfer complex formation and gelation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. CHARGE TRANSFER COMPLEXES by the book of solid state chemistry | PPTX [slideshare.net]
- 9. m.youtube.com [m.youtube.com]
- 10. Carbodiimide-Mediated Beckmann Rearrangement of Oxyma-B as a Side Reaction in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. peptide.com [peptide.com]
- 13. 2024.sci-hub.ru [2024.sci-hub.ru]
- 14. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - US [thermofisher.com]
- 15. americanpeptidesociety.org [americanpeptidesociety.org]
- 16. peptide.com [peptide.com]
- 17. benchchem.com [benchchem.com]
Minimizing deletion sequences when using Fmoc-Thr(tBu)-OH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address challenges encountered when using Fmoc-Thr(tBu)-OH in solid-phase peptide synthesis (SPPS). The information is tailored for researchers, scientists, and drug development professionals to help minimize the occurrence of deletion sequences and improve synthesis outcomes.
Troubleshooting Guide: Minimizing Deletion Sequences with this compound
Issue: You are observing a significant deletion sequence corresponding to the threonine residue in your peptide, as confirmed by mass spectrometry analysis of the crude product.
This is a common issue arising from the steric hindrance of the β-branched side chain of threonine, which is further encumbered by the bulky tert-butyl (tBu) protecting group. This steric hindrance can lead to incomplete coupling reactions. The problem can be amplified in "difficult sequences" that are prone to aggregation on the solid support.[1]
Below is a step-by-step guide to troubleshoot and mitigate this problem.
Step 1: Assess the Severity and Context
-
Analyze Crude Product: Use HPLC and Mass Spectrometry to quantify the extent of the deletion. A significant peak with a mass corresponding to the target peptide minus the Thr residue is a clear indicator of a coupling issue at that position.[1]
-
Sequence Analysis: Evaluate the peptide sequence for characteristics that might contribute to aggregation, such as multiple hydrophobic or β-branched residues near the threonine.[1]
Step 2: Implement Protocol Modifications
Based on your assessment, implement one or more of the following protocol modifications, starting with the least disruptive changes.
Option A: Double Coupling
A straightforward approach to drive the coupling reaction to completion is to perform a second coupling step for the this compound residue.[2]
Option B: Change Coupling Reagents
If double coupling is insufficient or if you are working with a particularly difficult sequence, switching to a more potent coupling reagent is recommended. Urionium/aminium-based reagents like HATU are known to be more effective for sterically hindered amino acids compared to carbodiimide-based methods or even HBTU.[3][4]
Option C: Incorporate Pseudoproline Dipeptides
For sequences known to be highly aggregation-prone, the most effective strategy is often the incorporation of a pseudoproline dipeptide.[5] These dipeptides disrupt the secondary structures that lead to aggregation, thereby improving reagent accessibility.[5][6]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of deletion sequences when using this compound?
A1: The primary cause is incomplete coupling due to the steric hindrance of the threonine amino acid. Threonine is a β-branched amino acid, and the presence of the bulky tert-butyl (tBu) protecting group on its side chain further impedes the approach of the activated amino acid to the N-terminus of the growing peptide chain.[1] This is particularly problematic in sequences that tend to aggregate on the resin.[1]
Q2: When should I consider using a "double coupling" protocol?
A2: A double coupling protocol is a good first-line troubleshooting step when you observe moderate levels of threonine deletion. It is a simple modification that can often significantly improve the coupling efficiency without requiring a major change in your reagent inventory.[2] It is also recommended for coupling other challenging residues like arginine.[2]
Q3: How do I choose a more effective coupling reagent for this compound?
A3: For sterically hindered amino acids like this compound, uronium/aminium-based coupling reagents are generally more effective than carbodiimide-based reagents (like DIC). Among the uronium reagents, HATU has been shown to be superior to HBTU in terms of reaction speed and efficiency, especially for difficult sequences, due to the formation of a more reactive OAt-ester intermediate.[3][4] COMU is another highly efficient coupling reagent that can be considered.[4]
Q4: What are pseudoproline dipeptides and how do they help?
A4: Pseudoproline dipeptides are derivatives of serine or threonine where the side chain is cyclized to form an oxazolidine ring, mimicking the structure of proline.[5] By incorporating a "kink" in the peptide backbone, they disrupt the formation of secondary structures like β-sheets that cause peptide aggregation on the resin.[5][6] This improved solvation of the peptide chain allows for more efficient coupling of subsequent amino acids. For threonine, you would use a dipeptide such as Fmoc-Xaa-Thr(ψMe,MePro)-OH.[7]
Q5: Can the choice of base in the coupling reaction affect the outcome?
A5: Yes, the choice of base can be critical, primarily in preventing side reactions like racemization. While DIPEA is commonly used, for sensitive amino acids, a weaker base like 2,4,6-collidine is recommended to minimize the risk of epimerization.[8][9]
Q6: Does reaction temperature play a role in the coupling efficiency of this compound?
A6: Increasing the reaction temperature can sometimes improve coupling efficiency by disrupting aggregation. However, elevated temperatures can also increase the risk of side reactions.[10] For pseudoproline derivatives, high temperatures (e.g., 80°C) have been reported to potentially cause instability of the oxazolidine ring.[11] Therefore, temperature optimization should be approached with caution.
Data Presentation
Table 1: Comparison of Common Coupling Reagents for SPPS
| Coupling Reagent | Class | Relative Efficiency for Hindered Couplings | Key Advantages | Potential Disadvantages |
| DIC/HOBt | Carbodiimide | Standard | Cost-effective, low risk of racemization with HOBt. | Slower reaction times, formation of insoluble urea byproduct (with DCC).[8] |
| HBTU | Aminium/Uronium | High | Fast reactions, good for routine synthesis.[3][4] | Can be less effective than HATU for very difficult sequences.[3] |
| HATU | Aminium/Uronium | Very High | Superior for sterically hindered amino acids and difficult sequences, faster kinetics, lower racemization risk.[3][4][12] | Higher cost. |
| COMU | Aminium/Uronium | Very High | High reactivity, good solubility, safer byproducts compared to benzotriazole-based reagents.[4] | Higher cost. |
Experimental Protocols
Protocol 1: Double Coupling of this compound
-
First Coupling:
-
Following standard Fmoc deprotection and washing of the peptide-resin, perform the coupling of this compound using your standard coupling protocol (e.g., using HBTU/DIPEA).
-
Allow the reaction to proceed for the standard coupling time (e.g., 1-2 hours).
-
Drain the reaction vessel.
-
-
Wash:
-
Wash the resin thoroughly with DMF (3-5 times) to remove any residual reagents and byproducts.
-
-
Second Coupling:
-
Prepare a fresh solution of this compound and your coupling reagents.
-
Add the fresh coupling solution to the resin and allow the reaction to proceed for another 1-2 hours.
-
-
Wash and Continue Synthesis:
-
Drain the reaction vessel and wash the resin thoroughly with DMF.
-
Perform a Kaiser test to confirm the absence of free amines.
-
Proceed with the Fmoc deprotection of the newly added threonine residue to continue the peptide synthesis.
-
Protocol 2: Coupling with HATU
-
Resin Preparation:
-
Perform the standard Fmoc deprotection protocol on the peptide-resin and wash thoroughly with DMF.
-
-
Amino Acid Activation (Pre-activation):
-
In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading), HATU (2.9-4.9 equivalents), and DIPEA or 2,4,6-collidine (6-10 equivalents) in DMF.
-
Allow the mixture to pre-activate for 1-5 minutes.
-
-
Coupling Reaction:
-
Add the pre-activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. For particularly difficult couplings, the time can be extended.
-
-
Wash and Monitoring:
-
Drain the coupling solution and wash the resin with DMF (3-5 times).
-
Perform a Kaiser test to confirm the completion of the coupling. A negative result (yellow beads) indicates a complete reaction. If the test is positive, consider a second coupling with HATU.
-
-
Continue Synthesis:
-
Proceed with the next Fmoc deprotection step.
-
Protocol 3: Incorporation of a Pseudoproline Dipeptide
-
Resin Preparation:
-
Ensure the N-terminus of the peptide-resin is deprotected and ready for coupling.
-
-
Dipeptide Coupling:
-
Instead of this compound, use the corresponding pseudoproline dipeptide (e.g., Fmoc-Xaa-Thr(ψMe,MePro)-OH, where Xaa is the preceding amino acid in your sequence).
-
Couple the pseudoproline dipeptide using a standard potent coupling reagent like HBTU or HATU, following a protocol similar to Protocol 2.
-
-
Continue Synthesis:
-
After coupling the dipeptide, proceed with the standard Fmoc deprotection and the coupling of the next amino acid in the sequence.
-
-
Final Cleavage:
-
During the final TFA-based cleavage from the resin, the oxazolidine ring of the pseudoproline will be hydrolyzed, yielding the native threonine residue in the final peptide.[5]
-
Visualizations
Caption: Troubleshooting workflow for this compound deletion sequences.
References
- 1. benchchem.com [benchchem.com]
- 2. biotage.com [biotage.com]
- 3. benchchem.com [benchchem.com]
- 4. peptide.com [peptide.com]
- 5. chempep.com [chempep.com]
- 6. researchgate.net [researchgate.net]
- 7. merckmillipore.com [merckmillipore.com]
- 8. chempep.com [chempep.com]
- 9. benchchem.com [benchchem.com]
- 10. chimia.ch [chimia.ch]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH in Peptide Synthesis
For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of appropriate side-chain protecting groups is paramount to achieving high purity and yield. The hydroxyl group of threonine is particularly reactive and requires robust protection. Two of the most common derivatives used in Fmoc-based strategies are Fmoc-Thr(tBu)-OH, which employs an acid-labile tert-butyl (tBu) ether, and Fmoc-Thr(Trt)-OH, which uses a highly acid-labile trityl (Trt) ether. This guide provides an objective, data-driven comparison of their performance to inform the strategic selection for specific synthetic applications.
Physicochemical Properties and Key Differences
The fundamental difference between the tBu and Trt protecting groups lies in their acid lability. The tBu group is stable to mild acids but requires a high concentration of a strong acid, such as trifluoroacetic acid (TFA), for removal.[1][2] In contrast, the Trt group is significantly more sensitive to acid and can be cleaved under much milder conditions.[3][4] This distinction forms the basis of their differential application in SPPS.
| Property | This compound | Fmoc-Thr(Trt)-OH |
| Molecular Weight | 397.5 g/mol [5] | 583.7 g/mol |
| Appearance | White to off-white powder | White to off-white powder |
| Side-Chain Protecting Group | tert-Butyl (tBu) | Trityl (Trt) |
| Protecting Group Lability | Acid-labile (cleaved by strong acid, e.g., 95% TFA)[1][2][6] | Highly acid-labile (cleaved by mild acid, e.g., 1-5% TFA)[3][4][7] |
| Primary Application | Routine synthesis of peptides not sensitive to strong acid.[8] | Synthesis of acid-sensitive peptides, protected fragments, and sequences prone to aggregation.[4] |
Performance Comparison in Peptide Synthesis
Experimental evidence demonstrates that the choice between tBu and Trt protection can have a profound impact on the purity of the final crude peptide, especially in sequences containing sensitive amino acids.
Purity of Crude Peptides
The harsh acidic conditions required to remove tBu groups (e.g., 95% TFA) generate reactive tert-butyl cations.[7] These cations can cause side reactions, such as the alkylation of sensitive residues like tryptophan and methionine, leading to significant impurities.[7][9] The milder conditions used for Trt group removal result in fewer side reactions, yielding a much purer crude product.[4][7]
A comparative study on model peptides highlighted these differences starkly. The application of Fmoc/Trt-amino acids consistently led to crude peptides of higher purity than those synthesized using their Fmoc/tBu counterparts.[7]
| Model Peptide Sequence | Side-Chain Protection Strategy | Purity of Crude Peptide (%) |
| Fmoc-Ser-Met-Ser-Met-Ser-OH | All Ser protected with tBu | 68% |
| Fmoc-Ser-Met-Ser-Met-Ser-OH | All Ser protected with Trt | 98% |
| Fmoc-Ser-Trp-Ser-Trp-Ser-OH | All Ser protected with tBu | 78% |
| Fmoc-Ser-Trp-Ser-Trp-Ser-OH | All Ser protected with Trt | >95% |
| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | All hydroxyls/Lys protected with tBu/Boc | 43% |
| H-Thr-Thr-Trp-Thr-Ser-Met-Ser-Trp-Tyr-OH | All hydroxyls/Lys protected with Trt | 80-92% |
| Data sourced from Barlos, K. et al. (1998), as cited in multiple sources.[4][7] |
Aggregation and Synthetic Challenges
In the synthesis of long or "difficult" sequences, aggregation of the growing peptide chain can hinder coupling and Fmoc deprotection steps. It has been observed that when synthesizing peptides over 15 residues, the Fmoc deprotection of a Thr(tBu) residue can become incomplete.[4] The bulky nature of the Trt protecting group can disrupt the inter-chain hydrogen bonding that leads to aggregation, thereby improving synthetic efficiency.[4] This was particularly noted in the synthesis of a deca-serine peptide, where the Trt-protected version showed improved Fmoc group removal compared to the tBu-protected analogue.[4]
Orthogonality and Special Applications
The vastly different acid labilities of the tBu and Trt groups enable advanced synthetic strategies:
-
Protected Peptide Fragments: Fmoc-Thr(Trt)-OH is ideal for synthesizing fully protected peptide fragments. The peptide can be cleaved from a hyper-acid-sensitive resin (e.g., 2-chlorotrityl chloride resin) using a mild acid cocktail (e.g., AcOH/TFE/DCM) that removes the Trt group but leaves tBu and Boc groups intact.[3]
-
On-Resin Side-Chain Modification: The Trt group on threonine can be selectively removed while the peptide remains attached to the resin and other tBu/Boc-protected residues are unaffected.[3][4] This allows for targeted modification of the threonine side chain, such as phosphorylation, prior to final cleavage.[3]
Experimental Protocols
General Protocol for Solid-Phase Peptide Synthesis (SPPS)
The following is a generalized protocol for manual SPPS. Steps for Fmoc deprotection and coupling are identical for both derivatives.
-
Resin Swelling: Swell the appropriate resin (e.g., Rink Amide for peptide amides, 2-chlorotrityl for protected fragments) in dimethylformamide (DMF) for 30-60 minutes.[10][11]
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the N-terminal Fmoc group. Wash the resin thoroughly with DMF (3-5 times).[11]
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents), a coupling agent like HBTU (3-5 eq.), and a base like DIPEA (6-10 eq.) in DMF.
-
Add the activated amino acid solution to the resin.
-
Allow the coupling reaction to proceed for 1-2 hours.
-
Monitor coupling completion with a colorimetric test (e.g., Kaiser test).
-
Wash the resin with DMF (3-5 times) and Dichloromethane (DCM) (3-5 times).
-
-
Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.
Protocol 1: Final Cleavage and Deprotection for Thr(tBu) Peptides
This protocol uses a strong acid cocktail to simultaneously cleave the peptide from the resin and remove all tBu-type side-chain protecting groups.
-
Resin Preparation: After the final Fmoc deprotection, wash the peptidyl-resin with DCM and dry it under vacuum.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/H₂O (95:2.5:2.5) . TIS is a scavenger used to trap the reactive tBu cations.[11] For peptides containing arginine, other cocktails like Reagent K (TFA/phenol/water/thioanisole/EDT) may be used.[12]
-
Cleavage Reaction: Add the cleavage cocktail to the resin (approx. 10 mL per 0.5 g of resin) and allow the reaction to proceed at room temperature for 2-3 hours.[13]
-
Peptide Precipitation: Filter the resin and collect the filtrate. Reduce the volume of the TFA solution and precipitate the crude peptide by adding it to cold diethyl ether.
-
Isolation: Collect the precipitated peptide by centrifugation, wash with cold ether, and dry under vacuum.
Protocol 2: Selective Deprotection/Cleavage for Thr(Trt) Peptides
This protocol is for the synthesis of protected peptide fragments using a 2-chlorotrityl chloride resin.
-
Resin Preparation: After synthesis is complete, wash the peptidyl-resin with DCM and dry thoroughly.
-
Cleavage Cocktail Preparation: Prepare a mild cleavage cocktail of acetic acid (AcOH) / trifluoroethanol (TFE) / DCM (1:2:7) .[7]
-
Cleavage Reaction: Add the cocktail to the resin and gently agitate for 30-60 minutes. This will cleave the peptide from the resin while leaving tBu and Boc protecting groups intact.[7] The Trt group on threonine will also be cleaved by this cocktail.
-
Work-up: Filter the resin and collect the filtrate. Evaporate the solvents under reduced pressure to obtain the protected peptide fragment.
Workflow and Logic Visualizations
The following diagrams illustrate the divergent pathways and chemical logic when using this compound versus Fmoc-Thr(Trt)-OH.
Caption: SPPS workflow comparison for Thr(tBu) vs. Thr(Trt).
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. peptide.com [peptide.com]
- 4. cblpatras.gr [cblpatras.gr]
- 5. luxembourg-bio.com [luxembourg-bio.com]
- 6. chempep.com [chempep.com]
- 7. 2024.sci-hub.se [2024.sci-hub.se]
- 8. advancedchemtech.com [advancedchemtech.com]
- 9. scribd.com [scribd.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. tools.thermofisher.com [tools.thermofisher.com]
Navigating the Labyrinth of Protected Peptides: A Comparative Guide to the Mass Spectrometry Characterization of Thr(tBu)
For researchers, scientists, and drug development professionals engaged in peptide synthesis and analysis, the characterization of peptides containing protecting groups presents a significant analytical challenge. Among these, the tert-butyl (tBu) group, commonly used to protect the hydroxyl function of threonine (Thr), introduces unique fragmentation behaviors in mass spectrometry (MS). This guide provides a comparative analysis of the mass spectrometric characterization of Thr(tBu)-containing peptides, offering insights into its fragmentation patterns, experimental considerations, and how it compares to other forms of threonine.
The tert-butyl protecting group is favored in Fmoc-based solid-phase peptide synthesis for its stability during chain assembly and its facile removal under acidic conditions. However, this very lability can lead to complications during mass spectrometric analysis, potentially resulting in ambiguous data and challenging spectral interpretation. Understanding the fragmentation pathways and optimizing analytical parameters are crucial for obtaining reliable and informative results.
The Fate of the Tert-Butyl Group in the Mass Spectrometer
The primary characteristic of Thr(tBu) in tandem mass spectrometry (MS/MS) is the facile neutral loss of isobutene (C4H8), a 56 Da fragment, from the side chain. This cleavage is a charge-remote fragmentation process that can occur under various activation methods, including Collision-Induced Dissociation (CID) and Higher-Energy Collisional Dissociation (HCD). This predictable loss can serve as a diagnostic marker for the presence of a tBu-protected threonine residue.
In contrast, unprotected threonine residues typically exhibit a neutral loss of water (H2O, 18 Da) under CID conditions, especially when located at the C-terminus of a fragment ion. Phosphorylated threonine (Thr(PO3H2)), another common modification, is characterized by the neutral loss of phosphoric acid (H3PO4, 98 Da).
The propensity for the loss of the tBu group can influence the overall fragmentation pattern of the peptide. The energy required to induce this side-chain cleavage can compete with fragmentation along the peptide backbone, potentially leading to a decrease in the abundance of sequence-informative b- and y-ions.
Comparative Fragmentation Analysis: Thr(tBu) vs. Alternatives
To illustrate the differences in fragmentation behavior, consider a hypothetical peptide sequence Ac-Ala-X-Gly-Leu-NH2, where X is Thr(tBu), Thr, or Thr(PO3H2). The expected fragmentation patterns under CID are summarized below.
| Precursor Peptide | Predominant Neutral Loss | Expected Backbone Fragmentation | Key Diagnostic Features |
| Ac-Ala-Thr(tBu) -Gly-Leu-NH2 | -56 Da (isobutene) | b- and y-ions, potentially with lower intensity compared to unprotected peptide. | Strong neutral loss of 56 Da from the precursor and fragment ions containing Thr(tBu). |
| Ac-Ala-Thr -Gly-Leu-NH2 | -18 Da (water) | Robust series of b- and y-ions. | Neutral loss of 18 Da, particularly from y-ions. |
| Ac-Ala-Thr(PO3H2) -Gly-Leu-NH2 | -98 Da (phosphoric acid) | b- and y-ions, often with a prominent precursor ion showing the neutral loss. | Strong neutral loss of 98 Da. |
This table represents a generalized comparison. Actual fragmentation patterns and ion intensities are dependent on the specific peptide sequence, charge state, and instrument parameters.
Experimental Protocols for Analyzing Thr(tBu) Peptides
Obtaining high-quality mass spectra for peptides with acid-labile protecting groups requires careful optimization of experimental conditions.
Sample Preparation and Cleavage from Resin
-
Cleavage Cocktail: Use a cleavage cocktail appropriate for tBu deprotection, typically containing a high concentration of trifluoroacetic acid (TFA). A common cocktail is TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). The scavengers (TIS) are crucial to prevent re-attachment of the tBu cation to other nucleophilic residues like tryptophan or methionine.
-
Cleavage Time and Temperature: Perform the cleavage reaction at room temperature for 2-4 hours. Longer cleavage times may be necessary for complex peptides but increase the risk of side reactions.
-
Peptide Precipitation and Washing: Precipitate the cleaved peptide in cold diethyl ether. Wash the peptide pellet thoroughly with cold ether to remove scavengers and residual acid.
Mass Spectrometry Analysis
-
Ionization Source: Electrospray ionization (ESI) is generally preferred for the analysis of synthetic peptides.
-
Fragmentation Method:
-
CID: The most common fragmentation technique. It is essential to optimize the collision energy. A stepped collision energy approach can be beneficial to capture both the neutral loss of isobutene and sufficient backbone fragmentation.
-
HCD: Often provides higher-resolution fragment ion spectra and can be advantageous for accurate mass measurement of fragment ions.
-
ETD/ECD: Electron-based fragmentation methods are less likely to induce the neutral loss of the tBu group and can provide complementary sequence information, particularly for localizing the modification on larger peptides.
-
-
Collision Energy Optimization: This is a critical parameter. Start with a normalized collision energy of 25-30% and perform a series of experiments with increasing energy to find the optimal balance between the isobutene neutral loss and the generation of informative b- and y-ions.
Visualizing the Fragmentation Pathways
The fragmentation of a peptide containing Thr(tBu) can be visualized as a workflow.
Figure 1. Fragmentation workflow of a Thr(tBu)-containing peptide in MS/MS.
Logical Comparison of Analytical Approaches
The choice of analytical strategy depends on the specific research question.
Figure 2. Logic diagram for selecting the appropriate MS/MS method.
Conclusion
The mass spectrometric characterization of peptides containing Thr(tBu) requires a nuanced approach that considers the lability of the protecting group. While the neutral loss of isobutene can be a useful diagnostic tool, it can also complicate spectral interpretation by reducing the abundance of sequence-defining fragment ions. By carefully optimizing experimental parameters, particularly collision energy, and considering the use of complementary fragmentation techniques like ETD, researchers can successfully obtain comprehensive and reliable data for these challenging molecules. A thorough understanding of the competing fragmentation pathways of protected versus unprotected or otherwise modified threonine residues is essential for accurate data analysis and confident structural elucidation.
Stability of the tert-Butyl (tBu) Protecting Group in Solid-Phase Peptide Synthesis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The tert-butyl (tBu) protecting group is a cornerstone in modern solid-phase peptide synthesis (SPPS), particularly within the widely adopted Fmoc/tBu orthogonal strategy. Its stability under basic conditions required for Fmoc-removal and its lability under acidic conditions make it an invaluable tool for protecting the side chains of several key amino acids. This guide provides an objective comparison of the tBu group's stability under various SPPS conditions, supported by experimental data, to aid researchers in optimizing their peptide synthesis protocols and minimizing side reactions.
The Role and Orthogonality of the tBu Group
In Fmoc-based SPPS, the tBu group is primarily used to protect the side chains of serine (Ser), threonine (Thr), tyrosine (Tyr), aspartic acid (Asp), and glutamic acid (Glu).[1] The principle of orthogonality is central to this strategy: the Fmoc group, protecting the α-amino group, is removed by a base (typically 20% piperidine in DMF), while the tBu group remains stable under these conditions. Conversely, the tBu group is readily cleaved by strong acids, most commonly trifluoroacetic acid (TFA), during the final cleavage of the peptide from the resin.[1][2] This orthogonal scheme allows for the sequential elongation of the peptide chain without premature deprotection of the side chains.
Comparative Stability of the tBu Group Under Different Conditions
While robust, the stability of the tBu group is not absolute and can be influenced by several factors, including the specific amino acid it is protecting, the composition of the cleavage cocktail, and the duration of acid exposure.
Stability During Final Cleavage with Trifluoroacetic Acid (TFA)
The complete removal of tBu protecting groups is critical for obtaining the final, unprotected peptide. The efficiency of this process is primarily dependent on the concentration of TFA and the duration of the cleavage reaction. However, the lability of the tBu group can differ based on whether it forms an ether (with Ser, Thr, Tyr) or an ester (with Asp, Glu).
Table 1: Influence of TFA Concentration and Cleavage Time on T-Butylation of Cysteine
| TFA Concentration (%) | Cleavage Time (min) | Temperature (°C) | Scavengers | % S-tBu Cys-Peptide Formation |
| 95 | 60 | 25 | TIS/H₂O | 15.4 |
| 95 | 30 | 25 | TIS/H₂O | Not specified, but minimized |
| 95 | 30 | 40 | TIS/H₂O | 18.8 |
| 95 | 120 | 40 | TIS/H₂O | 32.3 |
| 70 (Step 1) / 80 (Step 2) | 30 / 150 | Room Temp | TIS/H₂O/Thioanisole/DMS/DTT | Optimal (minimized) |
Data adapted from a study on mitigating S-tert-butylation of a model Cys-peptide.[3] TIS = Triisopropylsilane, DMS = Dimethyl sulfide, DTT = Dithiothreitol. This data indirectly reflects the generation of tBu cations from the cleavage of tBu protecting groups.
It is generally observed that tBu ethers (on Ser, Thr, Tyr) are more stable and require harsher acidic conditions for complete removal compared to tBu esters (on Asp, Glu). Incomplete cleavage is more likely with reduced TFA concentrations, which can be a strategy to minimize certain side reactions but risks incomplete deprotection of Ser(tBu) and Thr(tBu) residues.[3]
Stability During Peptide Chain Elongation
Fmoc Deprotection (Base Stability): The tBu group is highly stable under the basic conditions used for Fmoc removal (e.g., 20% piperidine in DMF).[1] This stability is fundamental to the orthogonality of the Fmoc/tBu strategy.
Coupling Reactions: The tBu group is generally stable during the coupling steps of SPPS. However, certain side reactions, particularly with Asp(OtBu), can be influenced by the choice of coupling reagents and the reaction conditions.
Aspartimide Formation: A significant side reaction associated with Asp(OtBu) is the formation of aspartimide, a cyclic imide that can lead to racemization and the formation of β-aspartyl peptides.[4] This is more pronounced in sequences containing Asp-Gly or Asp-Ser motifs. The choice of protecting group for the aspartic acid side chain has a significant impact on the extent of this side reaction.
Table 2: Comparison of Aspartate Side-Chain Protecting Groups in Preventing Aspartimide Formation
| Aspartate Protecting Group | Relative Level of Aspartimide Formation | Key Advantages | Key Disadvantages |
| tBu (tert-butyl) | High in susceptible sequences | Standard, widely used | Prone to aspartimide formation |
| OMpe (3-methylpent-3-yl) | Significantly reduced vs. tBu | Good balance of protection and cost | - |
| OEpe (3-ethyl-3-pentyl) | Very low | Highly effective in preventing aspartimide formation | Higher cost |
| OBno (5-butyl-5-nonyl) | Virtually eliminated | Extremely effective protection | Higher cost |
This table provides a qualitative comparison based on available literature.[5]
Side Reactions Associated with tBu Cleavage
The cleavage of the tBu group generates highly reactive tert-butyl cations. These cations can be scavenged by nucleophilic residues in the peptide, leading to undesired modifications.
Common Side Reactions:
-
S-tert-butylation of Cysteine: The free thiol group of cysteine can be alkylated by tBu cations.[3]
-
Tryptophan and Methionine Modification: The indole ring of tryptophan and the thioether of methionine are also susceptible to alkylation.[6]
To mitigate these side reactions, "scavenger" molecules are added to the cleavage cocktail to trap the tBu cations.
Table 3: Common Scavengers and Their Role in tBu Deprotection
| Scavenger | Function | Typical Concentration |
| Triisopropylsilane (TIS) | Reduces tBu cations to isobutane. | 2.5 - 5% |
| Water | Reacts with tBu cations to form tert-butanol. | 2.5 - 5% |
| 1,2-Ethanedithiol (EDT) | Scavenges tBu cations and helps prevent tryptophan oxidation. | 2.5% |
| Thioanisole | Scavenges tBu cations, particularly useful for protecting Trp and Met. | 5% |
| Dimethyl sulfide (DMS) | Used in combination with other scavengers to suppress side reactions. | - |
| Dithiothreitol (DTT) | A reducing agent and scavenger, particularly for Cys-containing peptides. | 1% |
Experimental Protocols
Protocol 1: Standard TFA Cleavage and Deprotection of a tBu-Protected Peptide
Objective: To cleave the synthesized peptide from the resin and remove all tBu side-chain protecting groups.
Materials:
-
Peptide-resin (dried)
-
Cleavage Cocktail: 95% TFA, 2.5% Water, 2.5% TIS (v/v/v)
-
Cold diethyl ether
-
Centrifuge and centrifuge tubes
-
Nitrogen or argon gas for drying
Procedure:
-
Place the dried peptide-resin in a suitable reaction vessel.
-
Add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).
-
Allow the reaction to proceed at room temperature for 2-4 hours with occasional swirling.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with a small volume of fresh TFA and combine the filtrates.
-
Precipitate the crude peptide by adding the TFA solution dropwise to a 10-fold excess of cold diethyl ether.
-
Centrifuge the mixture to pellet the precipitated peptide.
-
Decant the ether and wash the peptide pellet with cold diethyl ether two more times.
-
Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.
Protocol 2: HPLC Analysis of tBu Deprotection Efficiency
Objective: To quantify the completeness of tBu group removal and identify any side products.
Materials:
-
Crude peptide from Protocol 1
-
HPLC system with a C18 reverse-phase column
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
Mass spectrometer (optional, for peak identification)
Procedure:
-
Dissolve a small amount of the crude peptide in Solvent A.
-
Inject the sample onto the HPLC column.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 95% over 30 minutes).
-
Monitor the elution profile at 214 nm or 280 nm (for peptides containing aromatic residues).
-
Analyze the chromatogram. The main peak corresponds to the fully deprotected peptide. Peaks with longer retention times may indicate incomplete deprotection (as the tBu-protected peptide is more hydrophobic).
-
If available, use mass spectrometry to confirm the identity of the peaks. The mass difference between a fully deprotected peptide and one with a remaining tBu group is 56.1 Da.
Visualizing SPPS Workflows and Logical Relationships
Caption: General workflow of Fmoc/tBu solid-phase peptide synthesis.
Caption: Logical relationship of tBu cation generation and scavenging during TFA cleavage.
References
A Comparative Guide to Fmoc-Thr(tBu)-OH in Drug Discovery: Focus on Therapeutic Peptide Synthesis
In the realm of drug discovery, particularly in the development of peptide-based therapeutics, the strategic selection of protected amino acids is paramount to ensure high yield, purity, and biological activity of the final product. Fmoc-Thr(tBu)-OH, a derivative of the essential amino acid threonine, is a cornerstone in modern solid-phase peptide synthesis (SPPS) utilizing the fluorenylmethoxycarbonyl (Fmoc) strategy. This guide provides a comprehensive comparison of this compound with its primary alternative, Fmoc-Thr(Trt)-OH, supported by experimental data and detailed protocols relevant to the synthesis of therapeutic peptides such as GLP-1 receptor agonists.
Performance Comparison of Threonine Protecting Groups
The choice between the tert-butyl (tBu) and trityl (Trt) protecting groups for the threonine side chain can significantly impact the efficiency of peptide synthesis, especially for long or "difficult" sequences prone to aggregation. While this compound is the standard choice for many applications due to its robustness and cost-effectiveness, Fmoc-Thr(Trt)-OH offers advantages in specific scenarios.
| Parameter | This compound | Fmoc-Thr(Trt)-OH | References |
| Protecting Group | tert-Butyl (tBu) | Trityl (Trt) | |
| Acid Lability | Cleaved by strong acid (e.g., high concentration TFA) | Highly acid-labile (cleaved by dilute TFA) | |
| Purity in "Difficult" Sequences | May lead to lower purity in aggregation-prone sequences | Often results in higher purity of the crude peptide | [1] |
| Fmoc Deprotection Efficiency | Can be hindered in long peptides, leading to incomplete removal | The bulkiness of the Trt group can disrupt peptide aggregation, facilitating more efficient Fmoc removal | [1] |
| Side Reactions | O-sulfonation of the threonine residue can occur during cleavage in the presence of certain scavengers. | The bulky Trt group can help minimize certain side reactions like 3-(1-Piperidinyl)alanine formation for C-terminal cysteine. | [2][3] |
| Cost-Effectiveness | Generally more cost-effective for standard peptide synthesis | Higher initial cost, but can be more cost-effective for difficult sequences by improving yield and reducing purification costs |
Experimental Protocols: Synthesis of Liraglutide
Liraglutide, a complex 31-amino acid peptide analogue of GLP-1, is a prime example of a therapeutic peptide synthesized using Fmoc-SPPS, where this compound is a key building block. The following is a detailed protocol for its manual solid-phase synthesis.
Materials:
-
Resin: Pre-loaded Fmoc-Gly-Wang resin or 2-Chlorotrityl chloride resin.
-
Fmoc-Amino Acids: Including this compound, Fmoc-Lys(Alloc)-OH, and others as per the liraglutide sequence, with appropriate side-chain protection (tBu, Trt, Pbf, Boc).
-
Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole), DIC (N,N'-Diisopropylcarbodiimide).
-
Base: DIEA (N,N-Diisopropylethylamine).
-
Deprotection Reagent: 20% piperidine in DMF (N,N-Dimethylformamide).
-
Solvents: DMF, DCM (Dichloromethane).
-
Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triisopropylsilane (TIS) / Water (e.g., 95:2.5:2.5 v/v/v).
-
Side-chain Acylation: Palmitoyl-Glu-OtBu, HATU, DIEA.
Procedure:
-
Resin Swelling: The resin is swelled in DMF in a reaction vessel for 30-60 minutes.
-
Fmoc Deprotection: The DMF is drained, and the resin is treated with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 20 minutes to ensure complete removal of the Fmoc group. The resin is then washed thoroughly with DMF and DCM.
-
Amino Acid Coupling: The next Fmoc-protected amino acid (3 equivalents) is pre-activated with HBTU/HOBt (3 equivalents) and DIEA (6 equivalents) in DMF and then added to the resin. The coupling reaction is allowed to proceed for 1-2 hours. The completion of the reaction is monitored using a Kaiser test. For difficult couplings, the reaction may be repeated.
-
Washing: After each coupling and deprotection step, the resin is thoroughly washed with DMF and DCM to remove excess reagents and by-products.
-
Chain Elongation: Steps 2-4 are repeated for each amino acid in the liraglutide sequence.
-
Side-Chain Acylation of Lysine:
-
The Alloc protecting group on the lysine side chain is selectively removed using a palladium catalyst.
-
Palmitoyl-Glu-OtBu is then coupled to the deprotected lysine side chain using HATU and DIEA.
-
-
Final Fmoc Deprotection: The N-terminal Fmoc group is removed using 20% piperidine in DMF.
-
Cleavage and Deprotection: The peptide is cleaved from the resin, and all side-chain protecting groups are removed by treating the resin with the cleavage cocktail for 2-4 hours.
-
Precipitation and Purification: The cleaved peptide is precipitated in cold diethyl ether, centrifuged, and washed. The crude peptide is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC).
Mandatory Visualizations
Experimental Workflow for Liraglutide Synthesis
References
A Cost-Benefit Analysis of Fmoc-Thr(tBu)-OH in Large-Scale Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Selecting the Optimal Threonine Derivative for Large-Scale Solid-Phase Peptide Synthesis
In the realm of large-scale peptide synthesis, particularly for therapeutic applications, the choice of raw materials is a critical determinant of process efficiency, final product purity, and overall cost-effectiveness. The selection of the appropriate side-chain protecting group for amino acids like threonine is a decision with far-reaching implications. This guide provides a comprehensive cost-benefit analysis of the conventionally used Fmoc-Thr(tBu)-OH against its primary alternative, Fmoc-Thr(Trt)-OH, supported by comparative data and detailed experimental protocols.
Executive Summary
This compound, with its acid-labile tert-butyl (tBu) protecting group, has long been the standard choice for incorporating threonine in Fmoc-based solid-phase peptide synthesis (SPPS). Its robustness and well-established protocols have made it a reliable option. However, for complex, lengthy, or aggregation-prone peptides, the use of Fmoc-Thr(Trt)-OH, bearing the more acid-labile trityl (Trt) group, presents significant advantages. The Trt group's bulkiness can disrupt interchain hydrogen bonding, thereby mitigating aggregation, and its greater acid lability allows for milder deprotection conditions, which can prevent side reactions and lead to a purer crude product. This ultimately reduces the downstream costs associated with purification. While the upfront cost of Fmoc-Thr(Trt)-OH is typically higher, the potential for increased yield and purity, especially in challenging syntheses, can offset this initial investment, making it a more cost-effective choice in the long run for large-scale production.
Performance Comparison: this compound vs. Fmoc-Thr(Trt)-OH
The selection between tBu and Trt protection for threonine can significantly impact the outcome of a peptide synthesis campaign. The following tables summarize the key performance differences based on available data.
Table 1: Physicochemical and Handling Properties
| Property | This compound | Fmoc-Thr(Trt)-OH | Key Considerations for Large-Scale Synthesis |
| Molecular Weight | 397.46 g/mol | 583.67 g/mol | Higher molecular weight of the Trt derivative means more raw material is needed per mole of threonine. |
| Appearance | White to off-white powder | White to off-white powder | Both are stable solids, easy to handle and store. |
| Side-Chain Protecting Group | tert-Butyl (tBu) | Trityl (Trt) | The nature of the protecting group is the primary determinant of performance differences. |
| Protecting Group Lability | Acid-labile (cleaved by strong acid, e.g., high concentration of TFA) | Highly acid-labile (cleaved by mild acid, e.g., dilute TFA)[1] | Milder deprotection for Trt can preserve sensitive residues and reduce side reactions. |
| Solubility | Generally good in standard SPPS solvents (e.g., DMF, NMP). | The bulkier Trt group can improve the solubility of the growing peptide chain, mitigating aggregation. | Improved solubility is a major advantage in preventing incomplete couplings in "difficult" sequences. |
Table 2: Comparative Synthesis Performance Data
| Parameter | This compound | Fmoc-Thr(Trt)-OH | Implications for Cost-Benefit Analysis |
| Crude Peptide Purity (Model Peptides) | Lower purity observed in several model peptides. For a complex model peptide, purity was as low as 43%[2]. | Consistently higher purity crude peptides. For the same complex model peptide, purity was significantly higher at 80-92%[2]. | Higher crude purity with Trt protection can drastically reduce the number of purification cycles, saving significant time, solvent, and labor costs. |
| Side Reaction Propensity | The t-butyl cation generated during deprotection can lead to alkylation of sensitive residues like Trp and Met[2]. | The bulky trityl cation is a weaker electrophile and less prone to causing alkylation side reactions[2][3]. | Reduced side reactions lead to a more homogeneous product, simplifying analytics and improving the overall process yield. |
| Performance in "Difficult" Sequences | Can contribute to aggregation, leading to incomplete deprotection and coupling, especially in sequences longer than 15 residues[1]. | The bulky Trt group can disrupt secondary structure formation, improving synthetic outcomes for aggregation-prone sequences[1]. | For complex biologics, the use of Trt-protected threonine can be enabling technology, making the synthesis feasible. |
Cost Analysis
A direct comparison of catalog prices shows that this compound is the more economical option on a per-gram basis. However, a comprehensive cost analysis for large-scale synthesis must account for the total cost of production, including reagents, solvents, instrument time, labor for purification, and the final yield of the desired peptide.
Table 3: Cost Comparison of Protected Threonine Derivatives
| Derivative | Supplier Example | Price (USD) - 100g | Price per mole (USD) |
| This compound | MedChemExpress | $25 (10g) - extrapolated | ~$63 |
| Fmoc-Thr(Trt)-OH | Sigma-Aldrich | $1,870 | ~$320 |
Note: Prices are for illustrative purposes and can vary significantly based on supplier, purity grade, and bulk purchasing agreements. It is crucial to obtain quotes for large quantities from multiple suppliers.
The significantly higher initial cost of Fmoc-Thr(Trt)-OH is a major consideration. However, for a large-scale synthesis of a complex peptide where the use of this compound leads to a 20% crude purity and Fmoc-Thr(Trt)-OH yields a 70% pure crude product, the downstream processing costs for the former will be substantially higher. The increased throughput from simpler purification and higher final yield with Fmoc-Thr(Trt)-OH can justify the initial investment.
Experimental Protocols
The following are generalized protocols for the key experimental stages discussed in this guide. Specific parameters may need to be optimized based on the peptide sequence and the scale of the synthesis.
Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Coupling Cycle
-
Resin Swelling: Swell the appropriate resin (e.g., Wang, Rink Amide) in N,N-dimethylformamide (DMF) for 1-2 hours.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes.
-
Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and the fulvene adduct.
-
Amino Acid Coupling:
-
In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to resin loading), a coupling agent (e.g., HBTU, 3-5 equivalents), and a base (e.g., DIPEA, 6-10 equivalents) in DMF.
-
Pre-activate for 5-10 minutes.
-
Add the activated amino acid solution to the resin.
-
Agitate for 1-2 hours at room temperature.
-
-
Washing: Wash the resin with DMF (3-5 times) and dichloromethane (DCM) (2-3 times).
-
Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (blue beads), repeat the coupling step.
-
Repeat steps 2-6 for each amino acid in the sequence.
Protocol 2: Cleavage and Deprotection
For Peptides Synthesized with this compound:
-
Wash the peptide-resin with DCM and dry under vacuum.
-
Prepare a cleavage cocktail, typically Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5).
-
Add the cleavage cocktail to the resin (10-20 mL per gram of resin).
-
Agitate at room temperature for 2-4 hours.
-
Filter the resin and collect the filtrate.
-
Wash the resin with a small amount of fresh cleavage cocktail.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times.
-
Dry the crude peptide under vacuum.
For Peptides Synthesized with Fmoc-Thr(Trt)-OH (and other Trt-protected residues):
The same protocol as for tBu-protected peptides can be used. However, due to the higher acid lability of the Trt group, milder cleavage conditions can often be employed, for example, using a lower concentration of TFA or a shorter cleavage time, which should be optimized on a case-by-case basis to minimize side reactions with other sensitive residues in the peptide.
Visualization of Workflows and Decision-Making
Decision-Making Workflow for Threonine Protection Strategy
Caption: Decision workflow for selecting a threonine protecting group.
Comparative Experimental Workflow
Caption: Workflow for comparing threonine protecting groups.
Conclusion and Recommendations
The choice between this compound and Fmoc-Thr(Trt)-OH is not merely a matter of raw material cost but a strategic decision that can significantly influence the efficiency and economic viability of a large-scale peptide synthesis campaign.
-
This compound remains a cost-effective and reliable choice for the synthesis of shorter, less complex peptides that are not prone to aggregation. Its lower purchase price is a clear advantage when synthetic challenges are not anticipated.
-
Fmoc-Thr(Trt)-OH , despite its higher initial cost, presents a compelling case for use in the synthesis of long, hydrophobic, or otherwise "difficult" peptides. The potential for higher crude purity, reduced side reactions, and mitigation of aggregation can lead to substantial savings in downstream processing, making it the more cost-effective option for challenging large-scale projects. The ability to use milder cleavage conditions is an additional benefit for peptides containing other sensitive residues.
For drug development professionals embarking on a large-scale synthesis, a thorough analysis of the target peptide sequence is paramount. If there are indicators of potential synthetic difficulties, a small-scale pilot synthesis comparing both threonine derivatives is a prudent investment to de-risk the manufacturing process and make an informed decision based on empirical data. This approach will ultimately lead to a more robust, efficient, and cost-effective manufacturing process.
References
Safety Operating Guide
Navigating the Disposal of Fmoc-Thr(tBu)-OH: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development and other laboratory research, the meticulous management and disposal of chemical reagents are paramount to ensuring a safe and compliant operational environment. This guide provides a detailed, step-by-step procedure for the proper disposal of Fmoc-Thr(tBu)-OH (N-α-Fmoc-O-tert-butyl-L-threonine), a common reagent in peptide synthesis. Adherence to these protocols is essential for minimizing environmental impact and upholding laboratory safety standards.
I. Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust particles.[1][2] The required Personal Protective Equipment (PPE) includes:
-
Eye Protection: Safety glasses or goggles.[3]
-
Hand Protection: Chemical-resistant gloves.[3]
-
Body Protection: A laboratory coat.[3]
While most safety data sheets (SDS) classify this compound as a non-hazardous substance, some indicate that it can be very toxic to aquatic life with long-lasting effects.[1][2] Therefore, it is imperative to prevent its release into the environment.[1][4]
II. Quantitative Data for this compound
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value |
| Chemical Formula | C₂₃H₂₇NO₅ |
| Molecular Weight | 397.5 g/mol |
| Appearance | White, fine fluffy crystalline powder |
| CAS Number | 71989-35-0 |
| Melting Point | 218°C (lit.) |
| Boiling Point | 159°C / 27mmHg (lit.) |
| Flash Point | 134°C (lit.) |
| Density | 1.197 g/cm³ |
| Solubility | No data available |
Note: The provided data is based on available safety data sheets and may vary slightly between suppliers.[4]
III. Step-by-Step Disposal Protocol
The primary and recommended method for the disposal of this compound is through a licensed chemical waste disposal facility. This typically involves incineration or other approved chemical destruction methods.[5][6] Under no circumstances should this chemical be discharged into sewers or waterways.[1][5][6]
Experimental Protocol: Waste Segregation and Packaging
-
Designate a Waste Container: Use a clearly labeled, dedicated container for solid this compound waste. The container must be made of a compatible material that will not react with the chemical. Whenever possible, use the original manufacturer's container.[6]
-
Solid Waste Collection:
-
Carefully sweep up any solid this compound waste using a brush and dustpan.
-
Place the collected solid waste into the designated waste container.
-
Items such as contaminated gloves, weigh boats, and absorbent paper should be double-bagged and placed in a designated solid hazardous waste container.[6]
-
-
Liquid Waste (Rinsate) Collection:
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., methanol or ethanol).
-
The rinsate from this process must be collected and treated as hazardous liquid waste.
-
After triple-rinsing and allowing it to air dry, the empty container may be disposed of in the regular trash, or preferably, punctured to prevent reuse.[6]
-
-
Storage Pending Disposal:
-
Securely cap the waste container at all times, except when adding waste.
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA) within the laboratory. This area should be under the control of laboratory personnel and situated away from routine lab activities.
-
It is best practice to place the primary waste container within a secondary container to mitigate any potential leaks or spills.[6]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the chemical waste. They will provide guidance on specific local, state, and federal regulations.
-
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
